molecular formula C19H36O5 B043705 1,2-Dioctanoyl-sn-glycerol CAS No. 60514-48-9

1,2-Dioctanoyl-sn-glycerol

Número de catálogo: B043705
Número CAS: 60514-48-9
Peso molecular: 344.5 g/mol
Clave InChI: ZQBULZYTDGUSSK-KRWDZBQOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1,2-dioctanoyl-sn-glycerol is 1,2-diacyl-sn-glycerol in which both the 1- and 2-acyl groups are specified as octanoyl. Formula C19H36O5. It is a 1,2-diacyl-sn-glycerol and a dioctanoylglycerol. It is an enantiomer of a 2,3-dioctanoyl-sn-glycerol.

Propiedades

IUPAC Name

[(2S)-3-hydroxy-2-octanoyloxypropyl] octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBULZYTDGUSSK-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311778
Record name 1,2-Dioctanoyl-sn-glycerol
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Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(8:0/8:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0116368
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60514-48-9
Record name 1,2-Dioctanoyl-sn-glycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60514-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dioctanoyl-sn-glycerol
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Foundational & Exploratory

The Advent and Synthesis of a Key Cellular Messenger: A Technical Guide to 1,2-Dioctanoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioctanoyl-sn-glycerol (DOG), a synthetic diacylglycerol (DAG) analogue, has become an indispensable tool in cellular biology and drug discovery. Its significance lies in its ability to permeate cell membranes and activate Protein Kinase C (PKC), a crucial enzyme in a multitude of signal transduction pathways. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological applications of this compound, tailored for professionals in the life sciences.

The discovery of the phosphoinositide signaling pathway and the role of endogenous diacylglycerols as second messengers in the 1980s spurred the need for stable, cell-permeable analogues to dissect these complex processes. This compound, with its shorter fatty acid chains compared to naturally occurring DAGs, emerged as a potent and effective tool for activating PKC and studying its downstream effects. While the precise first synthesis is not readily apparent in the literature, its use as a research tool became prominent in the mid-to-late 1980s in studies investigating the mechanism of PKC activation.

This guide will detail the common synthetic routes to this compound, provide quantitative data on its physical and biological properties, and illustrate its role in cellular signaling pathways.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₉H₃₆O₅[1]
Molecular Weight 344.49 g/mol
Appearance Clear, colorless oil
Purity ≥95%[2]
Storage Temperature -20°C[3]
Solubility Soluble in DMSO (>7 mg/ml), Ethanol (>30 mg/ml), DMF (>20 mg/ml)[4]
Biological Activity
ParameterValueCell/SystemReference
Biological Target Protein Kinase C (PKC)Various[4]
IC₅₀ (L-type Ca²⁺ current) 2.2 µMAdult rat ventricular myocytes[5]
Effective Concentration for PKC translocation 43 µg/ml (approximately 125 µM)MCF-7 human breast cancer cells[6]

Experimental Protocols

The synthesis of this compound requires a stereospecific approach to yield the biologically active sn-1,2 isomer. Common strategies involve the use of a chiral precursor. Below are two representative protocols.

Protocol 1: Synthesis from sn-3-Benzyl-glycerol

This method involves the acylation of the free hydroxyl groups of a protected glycerol (B35011) backbone, followed by deprotection.

Materials:

Methodology:

  • Esterification: a. In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve sn-3-Benzyl-glycerol in anhydrous DCM and anhydrous pyridine. b. Cool the reaction mixture to 0°C using an ice bath. c. Add octanoyl chloride dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and continue stirring overnight. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction with water and extract the organic layer. g. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃, and brine. h. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1,2-Dioctanoyl-3-benzyl-sn-glycerol.

  • Deprotection (Debenzylation): a. Dissolve the crude product from the previous step in ethyl acetate. b. Add 10% Pd/C catalyst to the solution. c. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). d. Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring by TLC. e. Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. f. Concentrate the filtrate under reduced pressure.

  • Purification: a. Purify the crude this compound using silica gel column chromatography. b. Elute with a gradient of hexane/ethyl acetate to isolate the pure product. c. Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a viscous oil. d. Confirm the identity and purity of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: Synthesis from 1,2-Isopropylidene-sn-glycerol

This method utilizes a common chiral starting material and involves acylation followed by deprotection of the isopropylidene group.

Materials:

  • 1,2-Isopropylidene-sn-glycerol

  • Octanoyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Dowex 50W-X8 resin (H⁺ form) or boric acid

  • Methanol (B129727)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Methodology:

  • Acylation: a. Dissolve 1,2-Isopropylidene-sn-glycerol in a mixture of anhydrous DCM and anhydrous pyridine in a round-bottom flask under an inert atmosphere. b. Cool the solution to 0°C in an ice bath. c. Slowly add octanoyl chloride to the stirred solution. d. Allow the reaction to proceed at room temperature overnight, monitoring by TLC. e. Work up the reaction as described in Protocol 1 (steps 1f-1h) to obtain crude 3-octanoyl-1,2-isopropylidene-sn-glycerol.

  • Deprotection: a. Dissolve the crude product in methanol. b. Add Dowex 50W-X8 resin (H⁺ form) or a catalytic amount of boric acid. c. Stir the mixture at room temperature, monitoring the deprotection by TLC. d. Upon completion, filter off the resin. e. Evaporate the methanol under reduced pressure.

  • Acylation of the free hydroxyl: a. The resulting monoacylated glycerol can be acylated again using the conditions described in step 1 to introduce the second octanoyl group at the sn-1 or sn-2 position. Careful control of stoichiometry is required.

  • Purification: a. Purify the final product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.

Signaling Pathways and Logical Relationships

Activation of Protein Kinase C (PKC)

This compound mimics the action of endogenous diacylglycerol, a key step in the activation of conventional and novel PKC isoforms. The following diagram illustrates this signaling cascade.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG_endo Endogenous DAG PIP2->DAG_endo Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC_active Active PKC (Membrane-bound) DAG_endo->PKC_active activates Downstream Downstream Substrate Phosphorylation PKC_active->Downstream phosphorylates GPCR_RTK GPCR / RTK Activation GPCR_RTK->PLC activates PKC_inactive Inactive PKC PKC_inactive->PKC_active translocates to membrane DOG This compound (DOG - Exogenous) DOG->PKC_active mimics DAG, activates Ca_release->PKC_active co-activates Response Cellular Response Downstream->Response leads to

Caption: PKC activation by endogenous DAG and exogenous this compound.

Experimental Workflow: Synthesis of this compound

The following diagram outlines the general workflow for the chemical synthesis of this compound.

Synthesis_Workflow Start Start: Protected sn-Glycerol Esterification Step 1: Esterification (Octanoyl Chloride, Pyridine) Start->Esterification Workup Aqueous Workup & Extraction Esterification->Workup Deprotection Step 2: Deprotection (e.g., H₂/Pd-C) Workup->Deprotection Purification Step 3: Purification (Silica Gel Chromatography) Deprotection->Purification Analysis Analysis (NMR, MS) Purification->Analysis End End: Pure this compound Analysis->End

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound remains a cornerstone in the study of lipid signaling. Its well-defined chemical structure and potent biological activity allow for the precise interrogation of PKC-dependent pathways. The synthetic methodologies outlined in this guide, while requiring careful execution to maintain stereochemical integrity, are accessible and provide a reliable means of obtaining this critical research tool. As our understanding of the nuances of lipid signaling continues to evolve, the utility of synthetic analogues like this compound in dissecting these complex cellular processes will undoubtedly persist.

References

The Core Mechanism of 1,2-Dioctanoyl-sn-glycerol in Signal Transduction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 1,2-Dioctanoyl-sn-glycerol (DOG), a pivotal tool in the study of signal transduction. DOG, a cell-permeable analog of the endogenous second messenger diacylglycerol (DAG), is instrumental in activating a cascade of intracellular signaling events, primarily through its interaction with Protein Kinase C (PKC). This document details the molecular interactions, downstream signaling pathways, quantitative data on its activity, and detailed protocols for key experimental procedures.

Introduction to this compound (DOG)

This compound (also known as DiC8) is a synthetic lipid that mimics the structure and function of endogenous sn-1,2-diacylglycerols.[1] Its two eight-carbon fatty acyl chains allow for efficient permeation of the cell membrane, enabling the direct activation of intracellular signaling pathways.[2] The primary and most well-characterized role of DOG is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of numerous cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.[1]

Mechanism of Action: Activation of Protein Kinase C

The activation of conventional and novel PKC isoforms by DOG is a critical event in cellular signaling.[1] This process is initiated by the binding of DOG to the C1 domain, a conserved cysteine-rich motif present in the regulatory region of these PKC isoforms.[1]

In its inactive state, PKC is typically localized in the cytosol. Upon cellular stimulation, endogenous DAG is produced at the plasma membrane, recruiting PKC. DOG, as a DAG analog, bypasses the need for upstream receptor activation and directly triggers this recruitment and activation process. The binding of DOG to the C1 domain induces a conformational change in the PKC enzyme, which relieves autoinhibition and exposes the catalytic domain, leading to its activation.[1] For conventional PKC isoforms (e.g., α, β, γ), this activation is often synergistic with an increase in intracellular calcium concentrations.

While DOG is a potent activator of most conventional and novel PKC isoforms, it has been observed to exhibit a lower affinity and reduced potency for PKCα compared to other isoforms.[3]

Downstream Signaling Pathways

The activation of PKC by this compound initiates a cascade of downstream signaling events. One of the most significant is the activation of the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway, which plays a crucial role in cell proliferation and differentiation.[4]

The RasGRP-Ras-MAPK Cascade

A key family of downstream effectors of DOG-mediated signaling is the Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs).[4][5] These proteins contain a DAG-binding C1 domain and function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small G-protein Ras.[4]

Upon activation by DOG, RasGRPs translocate to the plasma membrane where they catalyze the exchange of GDP for GTP on Ras, leading to its activation.[5] Activated Ras, in turn, initiates the MAPK kinase cascade, which typically involves the sequential phosphorylation and activation of Raf, MEK, and ERK (extracellular signal-regulated kinase).[6][7][8] Activated ERK can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, ultimately leading to changes in gene expression that drive cellular responses such as proliferation and differentiation.[7]

The activation of the Ras-Erk pathway by DAG analogs like DOG is a critical signaling event, and RasGRP1 has been shown to be essential for optimal antigen receptor-triggered Ras-Erk activation in T cells.[8]

Quantitative Data

While direct quantitative comparisons of the binding affinities (Kd) and half-maximal effective concentrations (EC50) of this compound for a wide range of PKC isoforms are not extensively available in the public domain, the effective concentrations for inducing cellular responses have been reported in various cell types.[9] It is important to note that the potency of DOG is highly context-dependent and can be influenced by factors such as the specific PKC isoforms expressed in the cell type, the lipid composition of the cell membrane, and the particular cellular response being measured.[9]

Cell TypeObserved EffectEffective Concentration RangeReference(s)
Rat Ventricular MyocytesInhibition of L-type Ca2+ current1-10 µM (IC50 = 2.2 µM)[10]
MCF-7 Human Breast Cancer CellsTransient translocation of PKC & Growth Inhibition~32 µM (ED50 for growth inhibition) - 125 µM (for translocation)[11]
Chicken Spinal Cord NeuronsStimulation of neurite outgrowth5 µM
Chicken Spinal Cord NeuronsReduction of neurite outgrowth60 µM
Guinea Pig NeutrophilsNear-optimal stimulation of superoxide (B77818) release2.0 µM
Guinea Pig NeutrophilsOptimal stimulation of superoxide release7.8 µM

Experimental Protocols

In Vitro Protein Kinase C (PKC) Kinase Assay

This protocol outlines a general procedure for measuring the activation of purified PKC by this compound in a cell-free system.

Materials:

  • Purified PKC isoform of interest

  • This compound (DOG)

  • Phosphatidylserine (PS)

  • PKC substrate (e.g., a specific peptide substrate or histone H1)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • Stop solution (e.g., 75 mM phosphoric acid or EDTA)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Preparation of Lipid Vesicles:

    • In a glass tube, mix DOG and PS in chloroform (B151607) at the desired molar ratio (e.g., 1:4).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in kinase reaction buffer by vigorous vortexing or sonication to form small unilamellar vesicles.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing the kinase reaction buffer, the prepared lipid vesicles, the PKC substrate, and the purified PKC enzyme.

    • Include appropriate controls, such as reactions without DOG (basal activity) and with a known PKC activator like phorbol (B1677699) 12-myristate 13-acetate (PMA) as a positive control.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding [γ-³²P]ATP to each tube.

  • Incubation:

    • Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is within the linear range.

  • Stopping the Reaction:

    • Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing and Quantification:

    • Immediately place the P81 papers in a beaker containing 75 mM phosphoric acid and wash three times for 5 minutes each with fresh phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone (B3395972) to dry the papers.

    • Place the dried papers in scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the measured radioactivity (counts per minute) as a function of the DOG concentration. To determine the EC50 value, fit the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cellular PKC Translocation Assay by Immunofluorescence

This protocol describes how to visualize and quantify the translocation of PKC from the cytosol to the plasma membrane in response to DOG treatment in cultured cells.

Materials:

  • Cultured cells of interest grown on coverslips

  • This compound (DOG) stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody specific for the PKC isoform of interest

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

    • Dilute the DOG stock solution in pre-warmed cell culture medium to the desired final concentration.

    • Remove the existing medium from the cells, wash once with PBS, and add the medium containing DOG. Include a vehicle-treated control (DMSO).

    • Incubate the cells for the desired time (e.g., 5-30 minutes).

  • Fixation and Permeabilization:

    • After treatment, aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with the fixation solution for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with the permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells with the blocking solution for 1 hour at room temperature.

    • Incubate the cells with the primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

    • Visualize the cells using a fluorescence microscope. Acquire images of the PKC isoform's subcellular localization in both control and DOG-treated cells.

  • Image Analysis:

    • Quantify the translocation of PKC by measuring the fluorescence intensity at the plasma membrane versus the cytosol in multiple cells for each condition using image analysis software.

Mandatory Visualizations

DOG_PKC_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus DOG_ext This compound (DOG) DOG_mem DOG DOG_ext->DOG_mem Cell Permeation PKC_active Active PKC DOG_mem->PKC_active Binds to C1 Domain RasGRP RasGRP DOG_mem->RasGRP Recruits & Activates Raf Raf PKC_active->Raf Phosphorylates & Activates Ras Ras-GTP (Active) RasGRP->Ras GDP/GTP Exchange Ras->Raf PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocation & Activation Ras_inactive Ras-GDP (Inactive) MEK MEK Raf->MEK Phosphorylates & Activates ERK ERK MEK->ERK Phosphorylates & Activates TF Transcription Factors ERK->TF Translocates & Phosphorylates Gene_Expression Gene Expression TF->Gene_Expression Regulates In_Vitro_PKC_Assay_Workflow start Start prepare_vesicles Prepare DOG/PS Lipid Vesicles start->prepare_vesicles setup_reaction Set up Kinase Reaction (PKC, Substrate, Buffer) prepare_vesicles->setup_reaction add_atp Initiate Reaction with [γ-³²P]ATP setup_reaction->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop Reaction (Spot on P81 paper) incubate->stop_reaction wash Wash to Remove Unincorporated ATP stop_reaction->wash quantify Quantify Incorporated ³²P (Scintillation Counting) wash->quantify analyze Analyze Data (Dose-Response Curve, EC50) quantify->analyze end End analyze->end PKC_Translocation_Assay_Workflow start Start seed_cells Seed Cells on Coverslips start->seed_cells treat_cells Treat Cells with DOG (and Vehicle Control) seed_cells->treat_cells fix_permeabilize Fix and Permeabilize Cells treat_cells->fix_permeabilize block Block Non-specific Antibody Binding fix_permeabilize->block primary_ab Incubate with Primary Antibody (anti-PKC) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab mount Mount Coverslips on Slides secondary_ab->mount image Image with Fluorescence Microscope mount->image analyze Analyze PKC Translocation (Membrane vs. Cytosol) image->analyze end End analyze->end

References

The Role of 1,2-Dioctanoyl-sn-glycerol in Protein Kinase C Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Dioctanoyl-sn-glycerol (DOG) is a synthetic, cell-permeable analog of the endogenous second messenger diacylglycerol (DAG). It serves as a critical tool for the direct and specific activation of Protein Kinase C (PKC) in a variety of research and drug development settings. By mimicking endogenous DAG, DOG allows for the controlled study of PKC-mediated signaling pathways, which are implicated in a vast array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. This technical guide provides an in-depth overview of the mechanism of action of DOG, quantitative data on its interaction with PKC isoforms, detailed experimental protocols for its use, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Protein Kinase C is a family of serine/threonine kinases that play a pivotal role in cellular signal transduction. The activation of conventional (cPKC) and novel (nPKC) isoforms is a key event in response to various extracellular stimuli and is critically dependent on the generation of DAG at the cell membrane. This compound, due to its short acyl chains, is readily able to cross cell membranes, making it an invaluable experimental tool to bypass receptor activation and directly stimulate PKC. This guide will explore the biochemical basis of DOG-mediated PKC activation and provide practical information for its application in experimental systems.

Mechanism of Action of this compound

This compound activates conventional and novel PKC isoforms by binding to their conserved C1 domains.[1] In its inactive state, the pseudosubstrate region of PKC binds to the active site, preventing substrate phosphorylation. The binding of DOG to the C1 domain, in conjunction with membrane phospholipids (B1166683) such as phosphatidylserine, induces a conformational change in the PKC molecule. This change relieves the autoinhibition by the pseudosubstrate, leading to the activation of the kinase.[1] For conventional PKC isoforms (α, β, γ), this activation is also dependent on an increase in intracellular calcium concentration, which promotes the translocation of the kinase from the cytosol to the cell membrane. Novel PKC isoforms (δ, ε, η, θ) are calcium-independent but still require DAG for their activation at the membrane.

It is important to note that DOG-induced PKC activation is typically transient compared to the sustained activation observed with phorbol (B1677699) esters.[2] This is because DOG can be more readily metabolized by cellular enzymes.

Quantitative Data: this compound and PKC Activation

The potency of this compound in activating PKC can vary depending on the specific isoform and the experimental conditions. While precise Kd and EC50 values for DOG with every PKC isoform are not extensively documented in a single source, the available data indicates a differential affinity among isoforms.

Table 1: Comparative Affinity of PKC Isoforms for this compound

PKC IsoformRelative Affinity for DOGObservations
Conventional PKC
PKCαLowerExhibits reduced affinity for DOG compared to other isoforms.[3]
PKCβModerateActivated by DOG.
PKCγModerateActivated by DOG.
Novel PKC
PKCδHigherGenerally shows a higher affinity for DAG analogs.
PKCεHigherGenerally shows a higher affinity for DAG analogs.

Table 2: Effective Concentrations of this compound in Cellular Assays

Cell TypeAssayEffective ConcentrationReference
MCF-7PKC Translocation & Cell Proliferation Inhibition43 µg/mL (~125 µM)[2]
Rat Ventricular MyocytesL-type Ca2+ current inhibition1-10 µM (IC50 = 2.2 µM)[4]

Table 3: Comparison of DOG with Phorbol Esters

ActivatorMechanismDuration of ActivationPotency
This compoundDAG AnalogTransientGenerally lower than phorbol esters
Phorbol Esters (e.g., PMA, PDBu)DAG AnalogSustainedHigh (nM range Kd for many isoforms)[5]

Experimental Protocols

In Vitro PKC Kinase Assay

This protocol describes a method to measure the kinase activity of purified PKC or PKC from cell lysates using a radioactive substrate in the presence of DOG.

Materials:

  • Purified PKC or cell lysate containing PKC

  • This compound (DOG)

  • Phosphatidylserine (PS)

  • Kinase assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Methodology:

  • Prepare Lipid Micelles:

    • In a glass tube, mix DOG and PS in chloroform (B151607) at the desired molar ratio (e.g., 1:4).

    • Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in kinase assay buffer by sonication or vortexing to form micelles.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube, combine the following on ice:

      • Kinase assay buffer

      • Lipid micelles

      • PKC substrate peptide

      • Purified PKC enzyme or cell lysate

  • Initiate the Reaction:

    • Add [γ-³²P]ATP to the reaction mixture to a final concentration of 100 µM.

    • Incubate the reaction at 30°C for 10-20 minutes.

  • Stop the Reaction:

    • Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash and Quantify:

    • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.

    • Perform a final wash with acetone (B3395972) and let the papers air dry.

    • Measure the incorporated radioactivity using a scintillation counter.

Cell-Based PKC Translocation Assay

This protocol describes a method to visualize and quantify the translocation of PKC from the cytosol to the plasma membrane in response to DOG treatment using immunofluorescence microscopy.

Materials:

  • Cultured cells grown on glass coverslips

  • This compound (DOG)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (5% goat serum in PBS)

  • Primary antibody specific for the PKC isoform of interest

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Methodology:

  • Cell Treatment:

    • Treat cells with the desired concentration of DOG for the appropriate time (e.g., 5-30 minutes). Include a vehicle-treated control.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Visualize and capture images using a fluorescence microscope. Analyze the subcellular localization of the PKC isoform.

Signaling Pathways and Experimental Workflows

PKC_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist Receptor GPCR / RTK Agonist->Receptor binds PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ IP3->Ca DOG_ex 1,2-Dioctanoyl- sn-glycerol (DOG) (experimental) PKC_cyto Inactive PKC DOG_ex->PKC_cyto activates DAG->PKC_cyto activates PKC_mem Active PKC Substrate Substrate Protein PKC_mem->Substrate phosphorylates PKC_cyto->PKC_mem translocates Ca->PKC_cyto co-activates (cPKC) pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Caption: PKC Activation Pathway.

Experimental_Workflow_PKC_Assay start Start prepare_reagents Prepare Reagents (DOG/PS Micelles, Buffers, Enzyme) start->prepare_reagents setup_reaction Set up Kinase Reaction prepare_reagents->setup_reaction add_atp Initiate with [γ-³²P]ATP setup_reaction->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Spot on P81 Paper incubate->stop_reaction wash Wash Papers stop_reaction->wash quantify Scintillation Counting wash->quantify end End quantify->end

Caption: In Vitro PKC Kinase Assay Workflow.

Translocation_Workflow start Start treat_cells Treat Cells with DOG start->treat_cells fix_perm Fix and Permeabilize Cells treat_cells->fix_perm immunostain Immunostain for PKC Isoform fix_perm->immunostain image Fluorescence Microscopy immunostain->image analyze Analyze Subcellular Localization image->analyze end End analyze->end

Caption: PKC Translocation Assay Workflow.

Conclusion

This compound is an indispensable tool for the study of Protein Kinase C signaling. Its cell-permeable nature allows for the direct and specific activation of conventional and novel PKC isoforms, enabling researchers to dissect the complex downstream effects of this critical kinase family. Understanding the nuances of its mechanism of action, the differential affinities of PKC isoforms, and the appropriate experimental protocols is essential for obtaining robust and reproducible data. This technical guide provides a comprehensive resource to aid researchers, scientists, and drug development professionals in effectively utilizing this compound to advance our understanding of PKC in health and disease.

References

A Technical Guide to 1,2-Dioctanoyl-sn-glycerol (DOG): Mechanisms and Effects on Intracellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Dioctanoyl-sn-glycerol (DOG, also known as DiC8) is a synthetic, cell-permeable analog of diacylglycerol (DAG), a critical second messenger in eukaryotic cells.[1][2][3] Endogenous DAG is transiently produced at the plasma membrane following the stimulation of various cell surface receptors and subsequent hydrolysis of membrane phospholipids.[4] Due to its structural similarity to endogenous DAG, DOG serves as an invaluable pharmacological tool for researchers to directly activate DAG-effector proteins and dissect their downstream signaling cascades.[1] This technical guide provides an in-depth analysis of the intracellular effects of DOG, with a focus on its primary and secondary signaling targets, quantitative data on its activity, and detailed experimental protocols for its use in a research setting.

Core Mechanism of Action: Protein Kinase C (PKC) Activation

The most well-characterized function of DOG is the activation of Protein Kinase C (PKC) isozymes.[1] DOG mimics endogenous DAG by binding to the conserved C1 domain present in conventional and novel PKC isoforms.[1] This binding event induces a conformational change in the PKC protein, relieving autoinhibition and leading to its activation. For conventional PKCs (cPKCs) like PKCα, this process is cooperative with intracellular calcium (Ca²⁺), which promotes the initial recruitment of PKC to the plasma membrane via its C2 domain.[5] Once at the membrane, DOG binding to the C1 domain fully activates the kinase, leading to the phosphorylation of a multitude of downstream protein substrates on serine and threonine residues.[6] These phosphorylation events regulate a vast array of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.[1][6]

PKC_Activation_Pathway DOG_ext This compound (DOG) DOG_int DOG DOG_ext->DOG_int Cell Permeable PKC_active Active PKC DOG_int->PKC_active Binds to C1 Domain PKC Inactive PKC PKC->PKC_active Substrate Downstream Substrates PKC_active->Substrate Phosphorylation pSubstrate Phosphorylated Substrates PKC_active->pSubstrate Phosphorylation Response Cellular Responses (Proliferation, Differentiation, etc.) pSubstrate->Response

Diagram 1. On-target activation of Protein Kinase C (PKC) by DOG.
Off-Target Effects and Alternative Signaling Cascades

While DOG is a potent PKC activator, it is not entirely specific. Several other proteins possess C1 domains and can be activated by DOG, leading to potential off-target effects that must be considered during experimental design and data interpretation.[7]

1. Ras/MAPK Pathway Activation: A significant off-target effect of DOG is the activation of Ras guanyl nucleotide-releasing proteins (RasGRPs).[7] RasGRPs are guanine (B1146940) nucleotide exchange factors (GEFs) for Ras small GTPases. Like PKC, RasGRPs contain a DAG-binding C1 domain. Upon binding DOG, RasGRPs translocate to the membrane and activate Ras by promoting the exchange of GDP for GTP. GTP-bound Ras then initiates the mitogen-activated protein kinase (MAPK) cascade, leading to the sequential phosphorylation and activation of Raf, MEK, and ERK.[8][9] This can trigger cellular proliferation and other outcomes independently of PKC.[7]

Ras_MAPK_Activation_Pathway DOG This compound (DOG) RasGRP RasGRP DOG->RasGRP Activation Ras_GTP Ras-GTP (Active) RasGRP->Ras_GTP GDP/GTP Exchange Ras_GDP Ras-GDP (Inactive) Raf Raf Ras_GTP->Raf P MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activation Response Gene Expression & Cell Proliferation Transcription->Response

Diagram 2. Off-target activation of the Ras/MAPK pathway by DOG.

2. Other C1 Domain Proteins: Other C1 domain-containing proteins that can be activated by DOG include chimaerins (Rac-GAPs) and Munc13s, which are involved in vesicle priming in neuronal cells.[7]

3. Metabolic Conversion: DOG can be metabolized by diacylglycerol kinases (DGKs) to form phosphatidic acid (PA).[7] PA is itself a signaling lipid that can activate various downstream effectors, including mTOR and phospholipase D (PLD), adding another layer of complexity to the signaling outcomes.[7][10][11]

4. Biophysical Membrane Effects: At high concentrations, DOG can intercalate into cellular membranes and alter their physical properties, such as fluidity and curvature.[7] These non-specific effects are independent of protein receptor binding and should be controlled for by using the lowest effective concentration.[7]

Quantitative Data Summary

The effective concentration of DOG can vary significantly depending on the cell type, experimental endpoint, and duration of treatment. A dose-response curve is essential to determine the optimal concentration for a specific application.[7]

ParameterCell Type / SystemConcentration / ValueEffectReference
PKC-dependent O₂⁻ Release Guinea Pig Neutrophils2.0 µMNear-optimal O₂⁻ release, inhibitable by staurosporine.[12]
PKC-independent O₂⁻ Release Guinea Pig Neutrophils7.8 µMOptimal O₂⁻ release, not inhibited by staurosporine.[12]
L-type Ca²⁺ Current Inhibition Adult Rat Ventricular MyocytesIC₅₀ = 2.2 µMConcentration-dependent inhibition of peak current.[13]
General Effective Range Various Cell Types1 - 50 µMRecommended starting range for dose-response studies.[7]

Experimental Protocols

Protocol 1: General Protocol for Cell Treatment with DOG

This protocol provides a general workflow for treating cultured cells with DOG to study its effect on a specific signaling pathway.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10-20 mM) in a sterile, organic solvent such as DMSO or ethanol.[1] Store at -20°C.

    • Prepare complete cell culture medium appropriate for the cell line being used.

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

  • Cell Treatment:

    • On the day of the experiment, thaw the DOG stock solution.

    • Dilute the DOG stock solution directly into pre-warmed culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 50 µM for a dose-response experiment).

    • Important: Prepare a vehicle control using the same final concentration of the solvent (e.g., DMSO) as used for the highest DOG concentration.

    • Remove the old medium from the cells and replace it with the DOG-containing medium or vehicle control medium.

    • Incubate the cells for the desired duration (this can range from minutes to hours depending on the signaling event being studied).

  • Cell Lysis and Downstream Analysis:

    • After incubation, place the culture plates on ice and wash the cells once with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • The resulting supernatant can be used for various downstream analyses, such as Western blotting to detect phosphorylated proteins (e.g., phospho-ERK, phospho-PKC substrates), kinase activity assays, or immunoprecipitation.

Protocol 2: Distinguishing On-Target (PKC) vs. Off-Target Effects

This protocol uses a specific PKC inhibitor to determine if the observed cellular response to DOG is mediated by PKC.

  • Reagent Preparation:

    • In addition to the DOG stock, prepare a stock solution of a specific PKC inhibitor (e.g., Gö 6983, Sotrastaurin) in DMSO.

    • Determine the optimal, non-toxic concentration of the inhibitor for your cell line from literature or preliminary experiments.

  • Experimental Setup:

    • Seed cells as described in Protocol 1.

    • Prepare four treatment groups:

      • Vehicle Control (DMSO)

      • DOG at optimal concentration

      • PKC Inhibitor alone

      • PKC Inhibitor + DOG

  • Inhibitor Pre-treatment:

    • For groups 3 and 4, pre-incubate the cells with the PKC inhibitor in culture medium for a sufficient time (e.g., 30-60 minutes) to ensure target engagement.

  • DOG Treatment:

    • Add DOG (or vehicle) to the appropriate wells (groups 2 and 4). For group 4, add DOG to the medium already containing the inhibitor.

    • Incubate for the desired treatment duration.

  • Data Analysis:

    • Lyse cells and perform the endpoint assay (e.g., Western blot, cell proliferation assay).

    • Compare the effect of DOG in the presence and absence of the PKC inhibitor. A significant reduction or abrogation of the DOG-induced effect by the inhibitor indicates that the response is PKC-dependent.[7] If the effect persists, it is likely mediated by an off-target pathway, such as RasGRP activation.[7]

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Cell_Culture 1. Seed and Culture Cells (to 70-80% confluency) Reagent_Prep 2. Prepare DOG and Inhibitor Stocks (in DMSO) Pre_Incubate 3. Pre-incubate with PKC Inhibitor or Vehicle Reagent_Prep->Pre_Incubate Treat_DOG 4. Treat with DOG or Vehicle Pre_Incubate->Treat_DOG Lyse 5. Wash and Lyse Cells Treat_DOG->Lyse Assay 6. Perform Downstream Assay (e.g., Western Blot) Lyse->Assay Data 7. Analyze Data and Compare Groups Assay->Data

Diagram 3. Workflow for dissecting DOG's on-target vs. off-target effects.

This compound is a powerful research tool for the direct activation of DAG-mediated signaling pathways. Its primary effect is the potent activation of Protein Kinase C, which plays a central role in numerous cellular functions. However, researchers must remain cognizant of its potential off-target effects, most notably the PKC-independent activation of the Ras/MAPK cascade via RasGRPs. By employing careful experimental design, including dose-response analyses and the use of specific inhibitors, it is possible to dissect these complex signaling networks and leverage DOG to gain valuable insights into the intricate world of intracellular signal transduction.

References

The Role of 1,2-Dioctanoyl-sn-glycerol in Fueling Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioctanoyl-sn-glycerol (DOG), a cell-permeable analog of the endogenous second messenger diacylglycerol (DAG), serves as a potent pharmacological tool to investigate the intricate signaling pathways governing cell proliferation. By mimicking endogenous DAG, DOG directly activates Protein Kinase C (PKC), a pivotal family of serine/threonine kinases. This activation triggers a cascade of downstream signaling events, prominently involving the Ras-Raf-MEK-ERK (MAPK) pathway, which ultimately converge on the cell cycle machinery to drive proliferation. This technical guide provides an in-depth exploration of the function of DOG in cell proliferation, detailing the core signaling pathways, providing quantitative data on its effects, and offering comprehensive experimental protocols for its study.

Introduction

Cell proliferation is a fundamental biological process tightly regulated by a complex network of signaling pathways. Dysregulation of these pathways can lead to uncontrolled cell growth and is a hallmark of cancer. Diacylglycerols (DAGs) are critical second messengers produced at the cell membrane in response to extracellular stimuli. They play a central role in signal transduction by activating a variety of downstream effectors, most notably the Protein Kinase C (PKC) family of enzymes.[1]

This compound (DOG), also known as DiC8, is a synthetic, cell-permeable DAG analog that has become an invaluable tool in cell biology research.[1] Its short octanoyl fatty acid chains allow it to readily cross the plasma membrane and activate PKC isoforms, thereby initiating the downstream signaling cascades involved in cell proliferation. Understanding the precise mechanisms by which DOG influences cell proliferation is crucial for elucidating the roles of DAG-mediated signaling in both normal physiology and disease, and for the development of novel therapeutic strategies targeting these pathways.

Core Signaling Pathways

The primary mechanism by which this compound promotes cell proliferation is through the activation of Protein Kinase C (PKC).[1] Upon entering the cell, DOG binds to the C1 domain of conventional (cPKC) and novel (nPKC) PKC isoforms, recruiting them to the cell membrane and inducing a conformational change that relieves autoinhibition and activates their kinase function.[1] Activated PKC then phosphorylates a plethora of downstream substrates, initiating signaling cascades that drive cell cycle progression.

Two major downstream pathways activated by PKC in the context of cell proliferation are:

  • The Ras-Raf-MEK-ERK (MAPK) Pathway: PKC can activate the small GTPase Ras, a key proto-oncogene, through the activation of Ras Guanine (B1146940) Nucleotide Releasing Proteins (RasGRPs). RasGRPs are guanine nucleotide exchange factors (GEFs) that contain a DAG-binding C1 domain. Upon DOG binding, RasGRPs translocate to the membrane and catalyze the exchange of GDP for GTP on Ras, leading to its activation. Activated Ras then initiates the canonical MAPK cascade, sequentially activating Raf, MEK, and ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus and phosphorylates numerous transcription factors, leading to the expression of genes that promote cell cycle entry and progression.

  • PKC-mediated Phosphorylation of other Pro-proliferative Proteins: Besides the Ras/MAPK pathway, activated PKC can directly phosphorylate other proteins involved in cell cycle regulation. This can include the modulation of cyclins and cyclin-dependent kinases (CDKs), the key regulators of cell cycle transitions, and the inactivation of tumor suppressor proteins.

The following diagrams, generated using the DOT language, illustrate these key signaling pathways.

DOG_PKC_Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol DOG This compound (DOG) PKC_inactive Inactive PKC DOG->PKC_inactive Binds to C1 domain PKC_active Active PKC PKC_inactive->PKC_active Translocation & Activation Downstream Downstream Signaling PKC_active->Downstream Phosphorylation

Caption: Activation of Protein Kinase C (PKC) by this compound (DOG).

DOG_MAPK_Pathway DOG This compound (DOG) PKC PKC DOG->PKC RasGRP RasGRP PKC->RasGRP Ras_GDP Ras-GDP (Inactive) RasGRP->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Upregulates pro-proliferative genes

Caption: The DOG-PKC-Ras-MAPK signaling cascade leading to cell proliferation.

Quantitative Data on DOG-Induced Cell Proliferation

The effect of this compound on cell proliferation is dose-dependent and varies significantly across different cell types. The following tables summarize available quantitative data from the literature. It is important to note that direct comparative studies of IC50 or EC50 values across a wide range of cell lines are limited.

Cell LineAssay TypeDOG ConcentrationObserved Effect on ProliferationReference
MCF-7 (Human Breast Cancer)Cell Counting10-100 µMDose-dependent inhibition of cell proliferation.[2]
T lymphocytesNot specified≥ 12.5 µMAssociated with changes in intracellular Ca2+ which can influence proliferation.[3]
Tradescantia stamen hair cellsMitotic Progression0.5 µg/ml & 60 µg/mlAcceleration or retardation of mitosis depending on the timing of addition.[4]
ParameterCell Line/SystemValueNotesReference
EC50 (for PKC activation)Not specified in broad comparative studiesVaries by isoform and cell typeThe concentration for 50% maximal PKC activation is a key parameter to determine upstream efficacy.[5]
IC50 (for L-type Ca2+ current)Adult Rat Ventricular Myocytes2.2 µMThis effect was found to be independent of PKC activation, indicating potential off-target effects.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of this compound in cell proliferation.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to quantify cell viability and proliferation in response to DOG treatment.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound (DOG) stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • DOG Treatment: Prepare serial dilutions of DOG in complete medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Include a vehicle control (medium with the same final concentration of DMSO).

  • Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of DOG or the vehicle control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the DOG concentration to determine the IC50 or EC50 value.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treatment Treat with DOG (various concentrations) and Vehicle Control Start->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan Crystal Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Analysis Calculate Cell Viability and Determine IC50/EC50 Absorbance->Analysis

Caption: Experimental workflow for the MTT cell proliferation assay.

Western Blot Analysis of PKC and ERK Activation

This protocol details the detection of phosphorylated (activated) forms of PKC and ERK by Western blotting following DOG stimulation.

Materials:

  • Cells of interest cultured in 6-well plates

  • This compound (DOG)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-PKC, anti-total-PKC, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of DOG for various time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle-treated control.

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse the cells by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To determine total protein levels, the membrane can be stripped and re-probed with antibodies against total PKC and total ERK.

Western_Blot_Workflow Start Cell Treatment with DOG Lysis Cell Lysis and Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE and Protein Transfer Lysis->SDS_PAGE Blocking Membrane Blocking (5% BSA) SDS_PAGE->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pPKC, anti-pERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis of Protein Phosphorylation Detection->Analysis

Caption: Workflow for Western blot analysis of protein phosphorylation.

Ras Activation Pulldown Assay

This protocol describes a method to specifically pull down and detect the active, GTP-bound form of Ras.

Materials:

  • Cells of interest

  • This compound (DOG)

  • Ras Activation Assay Kit (containing GST-Raf1-RBD beads and anti-Ras antibody)

  • Lysis/Binding/Wash Buffer (provided in the kit)

  • Protease inhibitors

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with DOG as described in the Western blot protocol. Lyse the cells in the provided Lysis/Binding/Wash Buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Pulldown of Active Ras: Incubate an equal amount of protein from each sample with GST-Raf1-RBD beads for 1 hour at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them three times with the Lysis/Binding/Wash Buffer.

  • Elution: Resuspend the beads in Laemmli buffer and boil for 5 minutes to elute the bound proteins.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-Ras antibody to detect the amount of active, pulled-down Ras.

  • Input Control: Run a fraction of the total cell lysate on the same gel as an input control to show the total Ras levels.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • Cells of interest

  • This compound (DOG)

  • Ice-cold PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with DOG for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with ice-cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a powerful tool for dissecting the role of DAG-mediated signaling in cell proliferation. Its ability to potently activate PKC provides a means to specifically probe the downstream consequences of this activation, including the stimulation of the Ras/MAPK pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. A thorough understanding of the mechanisms of action of DOG and the appropriate methodologies for its study will facilitate further discoveries into the fundamental processes of cell cycle control and the development of targeted therapies for proliferative diseases.

References

Preliminary Studies on 1,2-Dioctanoyl-sn-glycerol in Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioctanoyl-sn-glycerol (DOG), a cell-permeable analog of the endogenous second messenger diacylglycerol (DAG), has been instrumental in elucidating the complex signaling pathways that govern cellular fate. As a potent activator of Protein Kinase C (PKC), DOG provides a powerful tool to investigate the downstream consequences of PKC activation, including the induction of apoptosis. This technical guide synthesizes preliminary findings on the role of DOG in apoptosis, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways to support further research and drug development in oncology and related fields.

Core Mechanism of Action

This compound mimics endogenous DAG, binding to the C1 domain of conventional and novel PKC isoforms. This interaction induces a conformational change in PKC, leading to its activation and translocation from the cytosol to the plasma membrane. Once activated, PKC phosphorylates a cascade of downstream target proteins, thereby modulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.

Quantitative Data on the Effects of this compound

The pro-apoptotic effects of this compound are cell-type dependent and influenced by the specific PKC isoforms expressed. The following tables summarize key quantitative findings from preliminary studies.

Cell LineConcentration of DOGDuration of TreatmentObserved EffectReference
MCF-7 (Human Breast Cancer)43 µg/mL5 minutes26% ± 6% translocation of Protein Kinase C from cytosol to particulate fraction.[1][1]
Neutrophils (Guinea Pig)2.0 µMNot Specified>70% inhibition of superoxide (B77818) release by PKC antagonists.[2]
Neutrophils (Guinea Pig)7.8 µMNot Specified~25% inhibition of superoxide release by PKC antagonists.[2]
Rat Ventricular Myocytes1-10 µMNot SpecifiedConcentration-dependent inhibition of L-type Ca2+ current (IC50 = 2.2 µM).[3][3]
Cell LineApoptosis InducerApoptotic Effect MeasuredQuantitative ResultReference
Jurkat (Human T-cell Leukemia)Hirsutanol A (9 µM)Total Apoptotic Cells (Annexin V/PI)81.25% ± 1.42%[4]
SNU-C4 (Human Colon Cancer)Hesperidin (B1673128) (100 µM)Cell Viability (MTT assay)Reduced to 65.00% ± 0.05% of control.[5][5]
HCT116 & HT-29 (Human Colon Cancer)3,3'-Diindolylmethane (0-30 µM)Viable Cells & ApoptosisConcentration-dependent decrease in viable cells and increase in apoptosis.[6][6]

Signaling Pathways in DOG-Induced Apoptosis

The activation of PKC by this compound can initiate a cascade of signaling events that converge on the core apoptotic machinery. While the precise pathways are cell-context specific, a general model involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

Proposed Signaling Pathway of DOG-Induced Apoptosis

G DOG This compound (DOG) PKC Protein Kinase C (PKC) DOG->PKC Activation Bcl2_family Bcl-2 Family Proteins (e.g., Bcl-2, Bax) PKC->Bcl2_family Phosphorylation/ Modulation Mitochondria Mitochondria Bcl2_family->Mitochondria Regulates Permeability Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1. Proposed signaling cascade of DOG-induced apoptosis.

Activation of specific PKC isoforms by DOG can lead to the phosphorylation of Bcl-2 family proteins. For instance, phosphorylation of the anti-apoptotic protein Bcl-2 can inactivate it, thereby promoting apoptosis. Conversely, PKC can also phosphorylate and activate pro-apoptotic proteins like Bax, leading to their translocation to the mitochondria and the subsequent release of cytochrome c. This release triggers the activation of the caspase cascade, with caspase-9 acting as an initiator and caspase-3 as a key executioner, ultimately leading to the dismantling of the cell.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (DOG)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of DOG to equilibrate to room temperature.

  • Prepare a stock solution of 10-100 mM by dissolving the appropriate amount of DOG in anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C. Note that DOG is unstable in solution and should be freshly diluted for each experiment.

General Protocol for Cell Treatment

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • DOG stock solution

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • On the day of the experiment, thaw an aliquot of the DOG stock solution.

  • Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is crucial to mix thoroughly immediately after dilution.

  • Prepare a vehicle control by adding the same volume of DMSO to the medium. The final concentration of DMSO should typically be below 0.5%.

  • Remove the existing culture medium from the cells and wash once with sterile PBS.

  • Add the medium containing the desired concentration of DOG or the vehicle control to the cells.

  • Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C in a CO₂ incubator.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Cold PBS

  • Flow cytometer

Experimental Workflow:

G start Induce Apoptosis with DOG harvest Harvest Cells (including supernatant) start->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs resuspend Resuspend in 1X Annexin V Binding Buffer wash_pbs->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate Incubate at Room Temp (15 min, in dark) add_stains->incubate add_buffer Add 1X Annexin V Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry (within 1 hour) add_buffer->analyze

Figure 2. Workflow for Annexin V/PI staining.

Procedure:

  • Induce apoptosis in cells using DOG as described in the general treatment protocol. Include untreated and vehicle-treated cells as negative controls.

  • Harvest the cells, including any floating cells in the supernatant, by gentle trypsinization (for adherent cells) or centrifugation.

  • Wash the cells twice with cold PBS and centrifuge at 300-500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex.

  • Incubate the tubes for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases.

Materials:

  • Treated and control cells

  • Caspase-3/7 substrate (e.g., a fluorogenic substrate)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Treat cells with DOG as previously described.

  • Lyse the cells according to the assay kit manufacturer's instructions.

  • Add the caspase-3/7 substrate to the cell lysates in a 96-well plate.

  • Incubate the plate at 37°C for the recommended time.

  • Measure the fluorescence or absorbance using a microplate reader.

  • Quantify the caspase activity relative to the protein concentration of the lysates and compare it to the control groups.

Conclusion and Future Directions

Preliminary studies indicate that this compound, through its activation of Protein Kinase C, can modulate signaling pathways that lead to apoptosis. However, the precise mechanisms, including the specific PKC isoforms and their downstream targets in the apoptotic cascade, require further investigation. The pro-apoptotic potential of DOG warrants more in-depth studies across a broader range of cancer cell lines to establish its efficacy and to identify potential biomarkers for sensitivity. The experimental protocols and signaling pathway models presented in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting the DAG-PKC-apoptosis axis in cancer and other diseases characterized by dysregulated cell death.

References

The Dance of Activation: A Technical Guide to the Interaction of 1,2-Dioctanoyl-sn-glycerol with C1 Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interaction between the synthetic diacylglycerol analog, 1,2-dioctanoyl-sn-glycerol (DOG), and C1 domains, a key mechanism in cellular signal transduction. DOG serves as a powerful tool to investigate the activation of a multitude of signaling proteins, most notably Protein Kinase C (PKC). Understanding the quantitative, structural, and functional aspects of this interaction is paramount for dissecting signaling pathways and for the development of novel therapeutics targeting these pathways.

Core Interaction: DOG and the C1 Domain

This compound is a cell-permeable analog of the endogenous second messenger diacylglycerol (DAG).[1] It mimics the action of DAG by binding to the C1 domain, a conserved, cysteine-rich zinc-finger motif found in a variety of signaling proteins.[2] This binding event is a crucial step in the recruitment of these proteins to the cell membrane, leading to their activation and the subsequent phosphorylation of downstream targets that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1]

C1 domains are broadly classified into "typical" and "atypical" domains. Typical C1 domains, found in conventional and novel PKC isoforms, RasGRPs, Munc13s, and chimaerins, are the primary targets of DOG and phorbol (B1677699) esters.[1] Atypical C1 domains, on the other hand, do not bind DAG or phorbol esters.[1] The affinity of DOG for different C1 domains varies, which contributes to the specificity of cellular responses to DAG signaling.[3]

Quantitative Analysis of DOG-C1 Domain Binding

The binding affinity of this compound to various C1 domains has been quantified using several biophysical techniques. The equilibrium dissociation constant (Kd) is a common metric used to describe this interaction, with a lower Kd value indicating a higher binding affinity. The data presented below, primarily from studies on Protein Kinase C (PKC) isoforms, highlights the differential affinities of C1 domains for DOG.

ProteinC1 DomainLigandMethodApparent Kd (µM)Notes
Protein Kinase Cα (PKCα)C1BαThis compound (DOG)NMR Titration24.2Wild-type
Protein Kinase Cα (PKCα)C1Bα (Y123W mutant)This compound (DOG)NMR Titration<0.23>100-fold increase in affinity compared to wild-type.[4]
Protein Kinase Cβ (PKCβ)C1bThis compound (DOG)Ultracentrifugation lipid-binding assay-A Y-to-W mutation increased DAG affinity by 33-fold.[4]
Protein Kinase Cα (PKCα)-This compound (DOG)Phorbol ester binding displacementLower affinityConsistently lower affinity for saturated diglycerides like DOG compared to other PKC isoforms.[5]
Novel PKC isoforms (nPKCs)C1 domainsDiacylglycerol (DAG)General observationHigh affinityBind to DAG-containing membranes with two orders of magnitude higher affinity than conventional PKC (cPKC) C1 domains.[3]

Signaling Pathways Modulated by DOG-C1 Domain Interaction

The interaction of DOG with C1 domains initiates a cascade of downstream signaling events. The most well-characterized pathway is the activation of Protein Kinase C. However, other C1 domain-containing proteins are also crucial mediators of DOG signaling.

Canonical PKC Activation Pathway

The activation of conventional and novel PKC isoforms by DOG is a multi-step process that begins with the binding of DOG to the C1 domain, leading to the translocation of PKC from the cytosol to the plasma membrane.[6] This relieves autoinhibition and activates the kinase domain, which then phosphorylates a wide range of substrate proteins.

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal (e.g., Hormone, Growth Factor) Receptor Receptor Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DOG This compound (DOG) PIP2->DOG generates PKC_cytosol Inactive PKC DOG->PKC_cytosol binds to C1 domain PKC_membrane Active PKC Downstream_Substrates Downstream Substrates PKC_membrane->Downstream_Substrates phosphorylates Phosphorylated_Substrates Phosphorylated Substrates PKC_cytosol->PKC_membrane translocates and activates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Phosphorylated_Substrates->Cellular_Response RasGRP_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol DOG This compound (DOG) RasGRP_cytosol Inactive RasGRP DOG->RasGRP_cytosol binds to C1 domain RasGRP_membrane Active RasGRP Ras_GDP Ras-GDP (inactive) RasGRP_membrane->Ras_GDP activates Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GDP -> GTP MAPK_Cascade MAPK Cascade (Raf-MEK-ERK) Ras_GTP->MAPK_Cascade activates RasGRP_cytosol->RasGRP_membrane translocates and activates Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors activates Gene_Expression Gene Expression (e.g., IL-2) Transcription_Factors->Gene_Expression Munc13_Pathway cluster_presynaptic Presynaptic Terminal PLC_activation PLC Activation DOG_production DOG Production PLC_activation->DOG_production Munc13 Munc13 DOG_production->Munc13 binds to C1 domain Vesicle_Priming Synaptic Vesicle Priming Munc13->Vesicle_Priming facilitates Neurotransmitter_Release Enhanced Neurotransmitter Release Vesicle_Priming->Neurotransmitter_Release ITC_Workflow Start Start Prepare_Samples Prepare C1 Domain and DOG in Matched Buffer Start->Prepare_Samples Load_Calorimeter Load C1 Domain into Cell and DOG into Syringe Prepare_Samples->Load_Calorimeter Run_Titration Perform Sequential Injections of DOG into C1 Domain Load_Calorimeter->Run_Titration Measure_Heat Measure Heat Change After Each Injection Run_Titration->Measure_Heat Data_Analysis Analyze Binding Isotherm to Determine Kd, n, ΔH Measure_Heat->Data_Analysis Control_Experiment Control: Inject DOG into Buffer Alone Control_Experiment->Data_Analysis for baseline correction End End Data_Analysis->End SPR_Workflow Start Start Prepare_Liposomes Prepare DOG-containing and Control Liposomes Start->Prepare_Liposomes Immobilize_Liposomes Immobilize Liposomes on SPR Sensor Chip Prepare_Liposomes->Immobilize_Liposomes Inject_C1_Domain Inject Serial Dilutions of C1 Domain Immobilize_Liposomes->Inject_C1_Domain Measure_Binding Measure Real-time Binding (Sensorgram) Inject_C1_Domain->Measure_Binding Regenerate_Surface Regenerate Sensor Surface Measure_Binding->Regenerate_Surface Data_Analysis Analyze Sensorgrams to Determine ka, kd, and Kd Measure_Binding->Data_Analysis Regenerate_Surface->Inject_C1_Domain next concentration End End Data_Analysis->End Cosedimentation_Workflow Start Start Prepare_Liposomes Prepare Liposomes (+/- DOG) Start->Prepare_Liposomes Incubate Incubate C1 Domain with Liposomes Prepare_Liposomes->Incubate Centrifuge Ultracentrifugation Incubate->Centrifuge Separate Separate Supernatant and Pellet Centrifuge->Separate Analyze Analyze Fractions by SDS-PAGE/Western Blot Separate->Analyze End End Analyze->End Overlay_Assay_Workflow Start Start Spot_Lipids Spot DOG and Control Lipids on Membrane Start->Spot_Lipids Block_Membrane Block Membrane Spot_Lipids->Block_Membrane Incubate_Protein Incubate with Purified C1 Domain Block_Membrane->Incubate_Protein Wash_Membrane Wash to Remove Unbound Protein Incubate_Protein->Wash_Membrane Detect_Protein Detect Bound Protein (e.g., with Antibodies) Wash_Membrane->Detect_Protein End End Detect_Protein->End

References

basic chemical and physical properties of 1,2-Dioctanoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Chemical and Physical Properties of 1,2-Dioctanoyl-sn-glycerol

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound (DOG), a pivotal tool in cell signaling research.

Core Chemical and Physical Properties

This compound is a synthetic, cell-permeable analog of the endogenous second messenger diacylglycerol (DAG).[1][2] Its structure consists of a glycerol (B35011) backbone esterified with two octanoic acid (caprylic acid) chains at the sn-1 and sn-2 positions.[3] This structure renders it hydrophobic, allowing for its integration into cellular membranes.[3]

Table 1: Summary of Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name [(2S)-3-hydroxy-2-octanoyloxypropyl] octanoate[3][4]
Synonyms 1,2-bis(O-octanoyl)-sn-glycerol, DiC8, DOG, sn-1,2-Dioctanoylglycerol[3][5][6]
CAS Number 60514-48-9[3][5][7]
Molecular Formula C₁₉H₃₆O₅[3][5][7]
Molecular Weight 344.49 g/mol [5][6]
Appearance Clear colorless oil or solid[4][8]
Melting Point Not consistently reported, solid at -20°C storage[8][9]
Boiling Point 429.1 ± 12.0 °C (Predicted)[8]
Solubility Soluble in DMSO (>7 mg/ml), Ethanol (>30 mg/ml), DMF (>20 mg/ml), Acetonitrile (100 mg/ml), and PBS pH 7.2 (>250 µg/ml)[6][7]
Storage Temperature -20°C[6][8][9]

Role in Cellular Signaling: Activation of Protein Kinase C (PKC)

This compound is a well-established cell-permeable activator of Protein Kinase C (PKC).[5][6] It mimics the action of endogenous DAG, a crucial second messenger in numerous signal transduction pathways.[6][10] The primary mechanism of action involves the direct binding of DOG to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[6][11] This activation initiates a cascade of downstream phosphorylation events that regulate a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[6]

The activation of PKC by diacylglycerols like this compound is a critical step in cellular signaling. The following diagram illustrates the canonical pathway.

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding PLC Phospholipase C (PLC) Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG 1,2-Dioctanoyl- sn-glycerol (DOG) (mimics DAG) PIP2->DAG 4. Generation PKC_inactive Inactive PKC DAG->PKC_inactive 5. Binding to C1 domain PKC_active Active PKC PKC_inactive->PKC_active 6. Conformational Change & Translocation Downstream Downstream Cellular Responses PKC_active->Downstream 7. Phosphorylation

Canonical Protein Kinase C (PKC) activation pathway.

Experimental Protocols

The following protocols are generalized methodologies for the use of this compound in cell culture experiments. Researchers should optimize concentrations and incubation times for their specific cell type and experimental design.

3.1. Preparation of Stock Solution

A stock solution of this compound is typically prepared in an organic solvent.

  • Materials:

    • This compound

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Procedure:

    • Allow the vial of this compound to reach room temperature.

    • Prepare a stock solution of 10-100 mg/mL by dissolving the appropriate amount in anhydrous DMSO or ethanol.[6][7]

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.[6]

3.2. General Protocol for Cell Treatment

This protocol outlines a general workflow for treating cultured cells with this compound to activate PKC.

  • Materials:

    • Prepared this compound stock solution

    • Cultured cells of interest

    • Appropriate cell culture medium

    • Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Seed cells in the appropriate culture vessels and allow them to reach the desired confluency.

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare the final working concentrations by diluting the stock solution directly into pre-warmed cell culture medium. Mix immediately and thoroughly.

    • Prepare a vehicle control by adding the same volume of the organic solvent (e.g., DMSO) to the medium.

    • Aspirate the old medium from the cells and wash once with sterile PBS.

    • Add the medium containing the desired concentrations of this compound or the vehicle control to the cells.

    • Incubate the cells for the desired time period at 37°C in a CO₂ incubator.

    • Proceed with downstream analysis (e.g., Western blotting for phosphorylated substrates, immunofluorescence for PKC translocation, or cell-based assays).

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on cultured cells.

Experimental_Workflow cluster_analysis Examples of Downstream Analysis A 1. Prepare Stock Solution (DOG in DMSO) C 3. Prepare Working Solutions (Dilute DOG stock in media) A->C B 2. Seed and Culture Cells D 4. Cell Treatment (Incubate with DOG or Vehicle) B->D C->D E 5. Cell Lysis or Fixation D->E F 6. Downstream Analysis E->F G Western Blot (e.g., p-MARCKS) F->G H Immunofluorescence (PKC Translocation) F->H I Cell-based Assays (Proliferation, Apoptosis) F->I

General experimental workflow for cell-based assays.

References

1,2-Dioctanoyl-sn-glycerol in Modulating Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioctanoyl-sn-glycerol (DOG, also known as DiC8) is a cell-permeable, synthetic analog of the endogenous second messenger sn-1,2-diacylglycerol (DAG).[1][2][3] Its ability to mimic endogenous DAG makes it an invaluable tool for the direct and reliable activation of specific signaling pathways in cell-based assays.[4] DOG is primarily used to activate Protein Kinase C (PKC) and other DAG-effector proteins, thereby triggering downstream signaling cascades that play critical roles in regulating a multitude of cellular processes, including gene expression, cell proliferation, differentiation, and apoptosis.[1][5][6] This technical guide provides an in-depth overview of the mechanisms by which DOG modulates gene expression, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Mechanism of Action: Activating Key DAG Effectors

As a DAG analog, DOG's primary mechanism of action involves binding to the C1 domains of specific effector proteins, recruiting them to the cell membrane and inducing their activation.[1] The two most well-characterized families of proteins activated by DOG are Protein Kinase C (PKC) and Ras Guanyl Nucleotide Releasing Proteins (RasGRPs).[6][7]

cluster_membrane Plasma Membrane PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active Translocation & Activation RasGRP_inactive Inactive RasGRP RasGRP_active Active RasGRP RasGRP_inactive->RasGRP_active Translocation & Activation DOG This compound (DOG) DOG->PKC_inactive Binds to C1 Domain DOG->RasGRP_inactive Binds to C1 Domain

Fig 1. DOG-mediated activation of primary effector proteins at the plasma membrane.

Signaling Pathways Modulating Gene Expression

The activation of PKC and RasGRP by DOG initiates downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway, which culminates in the activation of transcription factors and subsequent changes in gene expression.[8][9]

The PKC-MAPK-AP-1 Pathway

Conventional and novel PKC isoforms, once activated by DOG, can phosphorylate and activate a cascade of kinases (Raf-MEK-ERK).[6][10] Activated ERK (Extracellular signal-Regulated Kinase) translocates to the nucleus where it phosphorylates and activates transcription factors.[11] A key target is the transcription factor complex AP-1 (Activator Protein-1), which is typically a heterodimer of proteins from the Fos and Jun families (e.g., c-Fos and c-Jun).[12] The expression of the c-Fos gene itself is rapidly and transiently induced by this pathway, making it an "immediate early gene" and a marker of neuronal and cellular activation.[9][12] AP-1 then binds to specific DNA sequences in the promoter regions of target genes to regulate their expression.[12]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DOG DOG PKC PKC DOG->PKC Activates Raf Raf PKC->Raf Phosphorylates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocates cFos_cJun c-Fos / c-Jun (AP-1 Complex) ERK_n->cFos_cJun Activates Gene Target Gene Expression (e.g., IL-2, cytokines) cFos_cJun->Gene Regulates Transcription

Fig 2. The DOG-PKC-MAPK signaling cascade leading to AP-1 mediated gene expression.
The RasGRP-Ras-MAPK Pathway

RasGRPs are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPase Ras.[7][13] Upon binding DOG, RasGRP is recruited to the membrane where it activates Ras by catalyzing the exchange of GDP for GTP.[13] Active, GTP-bound Ras then initiates the same Raf-MEK-ERK phosphorylation cascade described above, providing a parallel pathway for MAPK activation and modulation of gene expression.[8][14] In some cell types, particularly T lymphocytes, the RasGRP pathway is essential for optimal Ras-ERK activation in response to DAG signals.[8][15]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DOG DOG RasGRP RasGRP DOG->RasGRP Recruits & Activates Ras_GDP Ras-GDP (Inactive) RasGRP->Ras_GDP Catalyzes GDP-GTP Exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., Elk-1) ERK->TF Translocates & Activates Gene Target Gene Expression (e.g., c-Fos) TF->Gene Regulates Transcription

Fig 3. The DOG-RasGRP-MAPK signaling cascade leading to gene expression.

Quantitative Data Presentation

The effective concentration of DOG can vary significantly depending on the cell type, experimental duration, and the specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for a specific system.[5]

ParameterMoleculeCell Type / SystemConcentrationObserved EffectReference
EC50 This compoundRat Ventricular Myocytes2.2 µMInhibition of L-type Ca2+ current.[16][10][16]
PKC Translocation 1,2-dioctanoyl-glycerolMCF-7 Human Breast Cancer Cells43 µg/ml (~125 µM)26% increase in PKC translocation to the particulate fraction within 5 minutes.[17][17]
Cell Proliferation 1,2-dioctanoyl-glycerolMCF-7 Human Breast Cancer Cells10-100 µg/ml (~29-290 µM)Dose-dependent inhibition of cell proliferation.[17][17]
Superoxide (B77818) Release This compound (DiC8)Guinea Pig Neutrophils2.0 µMNear-optimal stimulation of superoxide release (inhibited by PKC antagonists).[18][18][19]
Superoxide Release This compound (DiC8)Guinea Pig Neutrophils7.8 µMOptimal stimulation of superoxide release (partially independent of PKC).[18][18][19]
Neurite Outgrowth This compoundChicken Spinal Cord Neurons5 µMStimulation of neurite outgrowth.[20][20]
Binding Affinity (Kd) This compoundC1B domain of PKCα24.2 ± 2 µMDirect binding affinity measurement.[10][10]

Experimental Protocols

General Protocol for DOG Treatment and Analysis of Protein Phosphorylation

This protocol provides a general method for treating cultured cells with DOG to activate signaling pathways and assess downstream effects like protein phosphorylation via Western Blotting.[4][19]

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) of DOG in sterile, anhydrous DMSO.[19][20]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[20] DOG is unstable in aqueous solutions and should be freshly diluted for each experiment.[4][19]

  • Cell Culture and Seeding:

    • Culture cells of interest in the appropriate medium and conditions.

    • Seed cells in suitable culture vessels (e.g., 6-well plates) at a density that allows them to reach 70-80% confluency at the time of treatment.[19][21] Allow cells to adhere overnight.

  • Cell Treatment:

    • On the day of the experiment, thaw an aliquot of the DOG stock solution.

    • Dilute the stock into pre-warmed (37°C) complete cell culture medium to the desired final working concentration (e.g., 10 µM).[19] Mix thoroughly by vortexing immediately.

    • Prepare a vehicle control by adding the same volume of DMSO to the medium (final DMSO concentration should typically be <0.1%).[4]

    • Remove the existing medium from the cells, wash once with sterile Phosphate-Buffered Saline (PBS), and add the medium containing DOG or the vehicle control.[19][20]

  • Incubation:

    • Incubate the cells at 37°C in a CO₂ incubator for the desired time. For assessing rapid phosphorylation events, incubation times of 5 minutes to 1 hour are common.[19]

  • Downstream Analysis (Western Blotting):

    • After incubation, place plates on ice and aspirate the medium.

    • Wash cells twice with ice-cold PBS.[4]

    • Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and scrape the cells.

    • Collect the lysate and clarify by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using a standard assay (e.g., BCA).

    • Perform SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated proteins of interest (e.g., phospho-ERK) and total protein controls.

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.[4]

Protocol for Luciferase Reporter Gene Assay to Measure Promoter Activity

Luciferase reporter assays are a highly sensitive method to quantify the activity of a specific gene promoter in response to a stimulus like DOG.[22][23] The assay involves transfecting cells with a plasmid where the promoter of interest drives the expression of a luciferase gene.[24][25]

A Construct Reporter Plasmid (e.g., c-Fos promoter upstream of Firefly Luciferase gene) B Co-transfect cells with: 1. Reporter Plasmid 2. Control Plasmid (e.g., Renilla Luciferase with constitutive promoter) A->B C Incubate cells for 24-48 hours (Allows for plasmid expression) B->C D Treat cells with DOG or vehicle control for desired time C->D E Lyse cells using Passive Lysis Buffer D->E F Measure Firefly Luciferase activity (Experimental Reporter) E->F G Measure Renilla Luciferase activity (Transfection Control) E->G H Data Analysis: 1. Normalize: (Firefly RLU / Renilla RLU) 2. Calculate Fold Change: (Normalized DOG / Normalized Vehicle) F->H G->H

Fig 4. Experimental workflow for a dual-luciferase reporter gene assay.
  • Plasmid Construction and Transfection:

    • Clone the promoter region of the gene of interest (e.g., the c-Fos promoter) into a luciferase reporter vector (e.g., pGL3) upstream of the Firefly luciferase gene.[9]

    • For dual-luciferase assays, a second plasmid containing a different luciferase (e.g., Renilla) driven by a constitutive promoter (e.g., SV40) is used to normalize for transfection efficiency and cell viability.[25][26]

    • Co-transfect the experimental reporter plasmid and the control plasmid into the chosen cell line using a suitable transfection reagent.

  • Post-Transfection Incubation:

    • Incubate the cells for 24-48 hours after transfection to allow for expression of the reporter proteins.[24]

  • DOG Treatment:

    • Treat the transfected cells with the desired concentration of DOG or a vehicle control as described in Protocol 5.1. The treatment duration will depend on the expected kinetics of promoter activation.

  • Cell Lysis:

    • After treatment, wash the cells with PBS and lyse them using a passive lysis buffer provided with the dual-luciferase assay kit.[26] This buffer is formulated to ensure quantitative release of both luciferase enzymes.[26]

  • Luminometry:

    • Transfer the cell lysate to a white-walled, clear-bottom 96-well plate or luminometer tube.[24]

    • Use a luminometer, preferably with automatic injectors, to perform the assay.

    • Step 1: Inject the Firefly luciferase substrate (Luciferase Assay Reagent II) and measure the luminescence (Relative Light Units, RLU).[26]

    • Step 2: Inject the Renilla luciferase substrate (e.g., Stop & Glo™ Reagent), which simultaneously quenches the Firefly reaction and initiates the Renilla reaction.[26] Immediately measure the luminescence.

  • Data Analysis:

    • For each sample, calculate a normalized ratio by dividing the experimental reporter (Firefly) RLU by the control reporter (Renilla) RLU.[25]

    • Determine the fold change in promoter activity by dividing the normalized ratio of the DOG-treated sample by the normalized ratio of the vehicle-treated control sample.[25]

Conclusion

This compound is a potent and specific pharmacological tool for investigating DAG-mediated signaling. By activating PKC and RasGRP, DOG provides a direct method to stimulate the MAPK cascade, leading to the activation of key transcription factors like AP-1 and the subsequent modulation of target gene expression. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to dissect the complex roles of DAG signaling in cellular physiology and disease. Careful optimization of experimental conditions, particularly DOG concentration, is critical for obtaining robust and reproducible results.

References

Methodological & Application

Application Notes and Protocols for 1,2-Dioctanoyl-sn-glycerol (DOG) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioctanoyl-sn-glycerol (DOG), also known as DiC8, is a cell-permeable analog of the endogenous second messenger diacylglycerol (DAG).[1][2][3][4] It is an invaluable tool in cell biology research for the direct activation of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in regulating a multitude of cellular processes.[1][5][6] These processes include cell proliferation, differentiation, apoptosis, and gene expression.[6][7] Dysregulation of PKC signaling is implicated in various diseases, making it a critical target for drug discovery and development.[6]

These application notes provide detailed protocols for the preparation and use of DOG in cell culture systems to activate PKC and methods to assess its effects.

Mechanism of Action

This compound mimics the action of endogenous DAG, binding to the C1 domain of conventional and novel PKC isoforms.[1][3] This binding induces a conformational change in the PKC molecule, leading to its activation and subsequent translocation from the cytosol to the plasma membrane.[3][8] Activated PKC then phosphorylates a wide array of downstream substrate proteins, initiating a cascade of cellular responses.[5] It is important to note that while DOG is a potent PKC activator, it may also have off-target effects, such as direct modulation of ion channels or activation of other C1 domain-containing proteins.[9][10][11] Therefore, proper controls are essential for interpreting experimental results.

Data Presentation

The effective concentration of this compound can vary significantly depending on the cell type, the specific biological endpoint being measured, and the duration of the experiment. A dose-response experiment is always recommended to determine the optimal concentration for a specific experimental system.[9][12]

Table 1: Reported Effective Concentrations of this compound (DOG) and its Analogs in Various Cell Types

CompoundCell TypeEffectEffective ConcentrationReference
This compound (DiC8)Guinea Pig NeutrophilsSuperoxide Release7.8 µM[13]
This compound (diC8)MCF-7 Human Breast Cancer CellsInhibition of Cell Proliferation, PKC Translocation43 µg/ml[8]
This compound (DiC8)Rat Ventricular MyocytesInhibition of L-type Ca2+ current1-10 µM (IC50 = 2.2 µM)[11]
This compound (diC8)NeuritesNeurite Outgrowth5 µM to 60 µM[14]
1,2-Dioleoyl-sn-glycerolT-CellsT-Cell Proliferation10-50 µM (with Ionomycin)[15]
1,2-Dioleoyl-sn-glycerolRBL-2H3 Mast Cellsβ-Hexosaminidase Release10, 50, 100 µM[15]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (DOG)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol[9][12]

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of DOG to warm to room temperature before opening.[9]

  • Under sterile conditions, prepare a concentrated stock solution (e.g., 10-50 mM) by dissolving the appropriate amount of DOG in anhydrous DMSO or ethanol (B145695).[16] For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.45 mg of DOG (Molecular Weight: 344.49 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.[3][12] Gentle warming to 37°C may aid in solubilization.[3]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3][12][16]

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9]

Protocol 2: Treatment of Cultured Cells with this compound

Materials:

  • Cultured cells in logarithmic growth phase

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Vehicle control (e.g., DMSO or ethanol at the same final concentration as in the highest DOG treatment)[12]

Procedure:

  • Seed cells in the appropriate culture plates or flasks and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • On the day of the experiment, thaw an aliquot of the DOG stock solution at room temperature.[12]

  • Pre-warm the cell culture medium to 37°C.[12][16]

  • Prepare the final working concentrations of DOG by diluting the stock solution directly into the pre-warmed cell culture medium. It is crucial to mix the solution thoroughly immediately after adding the lipid to ensure a homogenous suspension.[9][12] For example, to make a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 1 mL of medium.

  • Prepare a vehicle control by adding the same volume of the solvent used for the stock solution to an equivalent volume of cell culture medium.[12]

  • Aspirate the old medium from the cells and wash once with sterile phosphate-buffered saline (PBS), if necessary.

  • Add the medium containing the desired concentrations of DOG or the vehicle control to the cells.

  • Incubate the cells for the desired time period (e.g., 15 minutes, 1 hour, 24 hours) at 37°C in a CO₂ incubator.[12] The optimal incubation time will depend on the specific cellular response being investigated.

Protocol 3: Western Blot Analysis of a Phosphorylated PKC Substrate

Materials:

  • Treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against a phosphorylated PKC substrate (e.g., phospho-MARCKS)

  • Primary antibody against the total protein of the PKC substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • After treatment with DOG or vehicle control, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.[9]

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against the total protein of the PKC substrate to confirm equal protein loading.

Mandatory Visualizations

G cluster_0 cluster_1 GPCR/RTK GPCR/RTK PLC PLC GPCR/RTK->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG 1,2-Diacylglycerol (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive Activates DOG This compound (DOG) (Experimental Activator) DOG->PKC_inactive Activates PKC_active Active PKC PKC_inactive->PKC_active Translocates to Membrane Substrate Substrate Protein PKC_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response G start Start prep_stock Prepare DOG Stock Solution (e.g., 10 mM in DMSO) start->prep_stock seed_cells Seed and Culture Cells prep_stock->seed_cells prepare_working Prepare Working Solutions of DOG (Dilute stock in pre-warmed medium) seed_cells->prepare_working treat_cells Treat Cells with DOG or Vehicle Control prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assay (e.g., Western Blot, Proliferation Assay) incubate->assay analyze Analyze Data assay->analyze end End analyze->end

References

Application Note: Preparation and Use of 1,2-Dioctanoyl-sn-glycerol (DOG) Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Dioctanoyl-sn-glycerol (DOG, also known as DiC8) is a synthetic, cell-permeable analog of the endogenous second messenger diacylglycerol (DAG).[1][2][3] It is an invaluable tool for studying signal transduction pathways, primarily due to its ability to directly activate Protein Kinase C (PKC).[1][3][4] By mimicking endogenous DAG, DOG allows researchers to bypass upstream receptor signaling and directly investigate the downstream consequences of PKC activation, which include fundamental cellular processes like proliferation, differentiation, and apoptosis.[1][5] This document provides detailed protocols for the preparation, storage, and application of DOG stock solutions in a research setting.

Physicochemical and Solubility Data

Proper preparation of DOG stock solutions requires an understanding of its physical and chemical properties. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₁₉H₃₆O₅[4][6][7]
Molecular Weight 344.49 g/mol [4][7][8]
CAS Number 60514-48-9[4][6]
Purity ≥95%[4][6][9]
Appearance Oil / Yellow Oil[10][11]
Solubility in DMSO >7 mg/mL[1][9][12]
Solubility in Ethanol >30 mg/mL[1][12]
Solubility in DMF >20 mg/mL[1][12]
Solubility in PBS (pH 7.2) ~250 µg/mL[3][9]
Storage Conditions Store at -20°C as a solid or in an organic solvent.[9][12][13]
Stability ≥1 year at -20°C in a suitable organic solvent.[9][12]

Signaling Pathway of this compound

DOG acts as a DAG mimetic, binding to the C1 domain of conventional and novel PKC isoforms.[1][2][3] This binding event induces a conformational change that recruits PKC from the cytosol to the plasma membrane, leading to its activation.[2] Activated PKC then phosphorylates a wide array of downstream substrate proteins, triggering a cascade of cellular responses.[5][14]

DOG_PKC_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol DOG This compound (DOG) PKC_active Active PKC DOG->PKC_active Binds to C1 Domain & Activates Substrate Substrate Protein PKC_active->Substrate Phosphorylation PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocation to Membrane Substrate_P Phosphorylated Substrate Response Cellular Response (e.g., Proliferation, Gene Expression) Substrate_P->Response Regulates

Diagram 1: Canonical Protein Kinase C (PKC) signaling pathway activated by DOG.

Experimental Protocols

4.1. Protocol for Preparation of a 10 mM DOG Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of DOG, which can be further diluted for use in various biological assays.

Materials:

  • This compound (e.g., solid or neat oil)

  • Anhydrous or high-purity dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Pipettors and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Acclimatization: Allow the vial of DOG to warm to room temperature before opening to prevent moisture condensation.[15]

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out approximately 3.45 mg of DOG into the tube. (Note: For 1 mL of 10 mM solution, MW = 344.49 g/mol , so 0.001 L * 0.010 mol/L * 344.49 g/mol = 0.00344 g or 3.45 mg).

  • Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the DOG.

  • Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes until the DOG is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary, but avoid excessive heat.[13]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[13][15]

  • Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[13] Aqueous solutions are not recommended for storage beyond one day.[3][9]

4.2. Protocol for PKC Activation Assay in Cultured Cells

This protocol provides a general method for treating cultured cells with DOG to activate PKC and observing a downstream effect, such as protein phosphorylation or cellular translocation.

Materials:

  • Cultured cells (e.g., MCF-7, HeLa, Jurkat) plated in appropriate multi-well plates

  • Complete cell culture medium

  • 10 mM DOG stock solution in DMSO (from Protocol 4.1)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., lysis buffer, antibodies for Western blot, or fixatives and antibodies for immunofluorescence)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM DOG stock solution. Prepare a series of dilutions in pre-warmed complete cell culture medium to achieve the desired final concentrations (a typical range is 1-100 µM).[5] Prepare a vehicle control using the same final concentration of DMSO.

    • Important: Add the DOG stock solution to the medium and mix immediately to prevent precipitation.[16] The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of DOG or the vehicle control.

  • Incubation: Incubate the cells for the desired time period at 37°C in a CO₂ incubator. The optimal time will vary depending on the cell type and the specific endpoint being measured (e.g., 15-60 minutes for phosphorylation events).

  • Downstream Analysis: After incubation, wash the cells with ice-cold PBS. Proceed with the chosen downstream application, such as cell lysis for Western blot analysis of phosphorylated proteins (e.g., phospho-MARCKS) or cell fixation for immunofluorescence imaging of PKC translocation from the cytosol to the membrane.[3][5]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for preparing a DOG stock solution and using it in a cell-based assay.

DOG_Workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh 1. Weigh DOG dissolve 2. Dissolve in DMSO weigh->dissolve aliquot 3. Aliquot for Storage dissolve->aliquot store 4. Store at -20°C / -80°C aliquot->store dilute 6. Prepare Working Solution store->dilute Thaw one aliquot seed 5. Seed Cells treat 7. Treat Cells seed->treat dilute->treat incubate 8. Incubate treat->incubate analyze 9. Downstream Analysis (e.g., Western Blot, IF) incubate->analyze

Diagram 2: Experimental workflow for DOG stock preparation and cell treatment.

Troubleshooting and Best Practices

  • Precipitation: DOG is highly hydrophobic. If precipitation occurs when diluting the stock into aqueous media, try adding the stock solution to the buffer slowly while vortexing.[16] Using a carrier protein like BSA may also improve solubility.[15]

  • Solvent Effects: Always run a vehicle control (media with the same final concentration of DMSO) to ensure that the observed cellular effects are due to DOG and not the solvent.[15]

  • Stability: Do not store diluted aqueous solutions of DOG for more than one day.[9] Avoid repeated freeze-thaw cycles of the main stock solution by making single-use aliquots.[13][15]

  • Purity: Use high-purity, anhydrous solvents to prevent hydrolysis and ensure maximum solubility.[13][15]

References

Application Notes and Protocols: Optimal Concentration of 1,2-Dioctanoyl-sn-glycerol for PKC Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioctanoyl-sn-glycerol (DOG) is a cell-permeable analog of the endogenous second messenger diacylglycerol (DAG).[1] It is an invaluable tool for the direct activation of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal to numerous cellular signaling pathways. These pathways regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and gene expression.[2] Dysregulation of PKC activity has been implicated in various diseases, making it a significant target in drug discovery.[2] These application notes provide comprehensive protocols for the use of DOG to activate PKC in both in vitro and cell-based assays, guidance on determining optimal concentrations, and troubleshooting common experimental challenges.

Mechanism of Action

The activation of conventional and novel PKC isoforms is initiated by the binding of DAG to the C1 domain within the regulatory region of the kinase.[3] In its inactive state, PKC resides in the cytosol, with a pseudosubstrate domain blocking the active site.[3] Cellular signals that trigger the hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), generate DAG within the plasma membrane.[3][4] This localized increase in DAG concentration recruits PKC from the cytosol to the cell membrane. For conventional PKC isoforms, this translocation is also dependent on calcium ions.[3] The binding of DOG, in concert with phosphatidylserine (B164497) (PS), a key phospholipid cofactor, induces a conformational change in PKC that relieves autoinhibition and activates its kinase function.[5]

Data Presentation: Working Concentrations of DOG and Analogs

The optimal concentration of this compound for PKC activation is highly dependent on the cell type, the specific PKC isoform being targeted, and the experimental endpoint being measured.[2][6] Therefore, it is crucial to perform a dose-response experiment for each specific experimental system.[2] The following table summarizes reported effective concentrations of DOG and its analogs from the literature to serve as a starting point for optimization.

CompoundCell TypeConcentration RangeObserved Effect
This compound (DOG)Chicken Spinal Cord Neurons5 µMStimulation of neurite outgrowth[6]
This compound (DOG)Chicken Spinal Cord Neurons60 µMReduction of neurite outgrowth[6]
1-Oleoyl-2-acetyl-sn-glycerol (OAG)GH3 Pituitary Cells4 - 60 µMReduction of Ca²⁺ currents[6]
1-Oleoyl-2-acetyl-sn-glycerol (OAG)Rat Islets50 - 500 µMStimulation of insulin (B600854) release[6]
(±)-1,2-DioleinMyoblasts50 µMNot specified[2]
1,2-Dioleoyl-sn-glycerolImmune Cells10 - 50 µMIn combination with ionomycin (B1663694) for stimulation[7]
1,2-Dioleoyl-sn-glycerolRBL-2H3 Mast Cells10, 50, 100 µMStimulation of β-Hexosaminidase release[7]

Solubility of this compound Analogs

SolventSolubility
DMSO>7 mg/mL[2]
Ethanol>30 mg/mL[2]
DMF>20 mg/mL[2]

Experimental Protocols

Protocol 1: In Vitro PKC Activity Assay (Radiometric)

This protocol outlines a general procedure for determining the EC50 of DOG for PKC activation using a purified PKC enzyme.[4]

Materials:

  • Purified PKC isoform

  • PKC substrate (e.g., histone H1, myelin basic protein)

  • This compound (DOG)

  • Phosphatidylserine (PS)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Preparation of Lipid Vesicles: a. In a glass tube, mix DOG and PS in chloroform (B151607) at the desired molar ratio (e.g., 1:4 DOG:PS).[8] b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film.[8] c. Resuspend the lipid film in the kinase reaction buffer by vortexing or sonication to form small unilamellar vesicles.[8]

  • Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture containing the kinase reaction buffer, lipid vesicles, PKC substrate peptide, and 10-100 ng of purified PKC enzyme.[5] b. For negative controls, include a reaction with a PKC inhibitor or without the lipid vesicles.[8] c. Pre-incubate the mixture at 30°C for 5 minutes.[8]

  • Initiation of Kinase Reaction: a. Start the reaction by adding [γ-³²P]ATP.[8] b. Incubate the reaction at 30°C for 10-20 minutes, ensuring the time is within the linear range of the reaction.[5]

  • Stopping the Reaction and Quantification: a. Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.[5] b. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. c. Measure the incorporated radioactivity using a scintillation counter.[9]

Protocol 2: Cell-Based PKC Translocation Assay

This protocol describes how to visualize the translocation of PKC from the cytosol to the plasma membrane upon DOG stimulation using fluorescence microscopy.

Materials:

  • Cultured cells expressing a fluorescently tagged PKC isoform (e.g., PKCδ-RFP)

  • This compound (DOG) stock solution in DMSO

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Seeding: a. Plate cells expressing the fluorescently tagged PKC on glass-bottom dishes suitable for microscopy. b. Allow cells to adhere and grow overnight.[6]

  • Live-Cell Imaging: a. Mount the dish on the microscope stage, maintaining physiological conditions (37°C, 5% CO₂). b. Acquire baseline images of the fluorescent PKC localization in unstimulated cells.[3]

  • Stimulation and Image Acquisition: a. Add DOG to the cell culture medium at the desired final concentration. A dose-response experiment is recommended. b. Immediately begin acquiring a time-lapse series of images to capture the translocation of the fluorescent PKC from the cytosol to the plasma membrane.[3]

  • Image Analysis: a. Quantify the change in fluorescence intensity at the plasma membrane relative to the cytosol over time to determine the extent and kinetics of PKC translocation.

Protocol 3: Western Blot Analysis of Downstream PKC Substrate Phosphorylation

This protocol details the detection of increased phosphorylation of a known PKC substrate in response to DOG treatment.

Materials:

  • Cultured cells of interest

  • This compound (DOG) stock solution in DMSO

  • Serum-free cell culture medium

  • Ice-cold PBS

  • Lysis buffer containing phosphatase and protease inhibitors

  • Primary antibody specific for a phosphorylated PKC substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment: a. Seed cells in multi-well plates and grow to the desired confluency. b. Serum-starve the cells if necessary to reduce basal signaling. c. Treat cells with varying concentrations of DOG for a predetermined time. Include a vehicle-only control.

  • Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in lysis buffer. c. Clarify the lysates by centrifugation.

  • Western Blotting: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. c. Block the membrane and incubate with the primary antibody against the phosphorylated substrate. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody.[1] e. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[1]

  • Analysis: a. Quantify the band intensities to determine the relative increase in substrate phosphorylation in DOG-treated cells compared to the control.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DOG_node This compound (DOG) PIP2->DOG_node Generates Active_PKC Active PKC DOG_node->Active_PKC Recruits & Activates Substrate Substrate Protein Active_PKC->Substrate Phosphorylates Inactive_PKC Inactive PKC Inactive_PKC->Active_PKC Translocation Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response Leads to Receptor Cell Surface Receptor (e.g., GPCR, RTK) Receptor->PLC Activates

Caption: Signaling pathway of this compound (DOG)-induced PKC activation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Stock Prepare DOG Stock (e.g., 10 mM in DMSO) Prepare_Working Prepare Working Concentrations of DOG in Medium Prepare_Stock->Prepare_Working Seed_Cells Seed Cells in Appropriate Vessel Treat_Cells Treat Cells with DOG (Time Course/Dose Response) Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Lyse_Cells Cell Lysis or Fixation Treat_Cells->Lyse_Cells Controls Include Vehicle Control and Other Controls Controls->Treat_Cells Assay Perform Assay (e.g., Western Blot, Microscopy) Lyse_Cells->Assay Data_Analysis Data Quantification and Analysis Assay->Data_Analysis

Caption: A typical experimental workflow for studying DOG-induced PKC activation.

References

Application Notes: Utilizing 1,2-Dioctanoyl-sn-glycerol for T-Cell Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioctanoyl-sn-glycerol (DOG) is a cell-permeable analog of diacylglycerol (DAG), a critical second messenger in T-lymphocyte activation.[1] Endogenous DAG is produced upon T-cell receptor (TCR) engagement and is essential for the activation of Protein Kinase C (PKC) isoforms and Ras guanyl nucleotide-releasing proteins (RasGRPs).[2] DOG provides a powerful tool to mimic this key signaling event, bypassing the need for TCR ligation and allowing for direct investigation of downstream pathways.[2] In combination with a calcium ionophore such as ionomycin (B1663694), which elevates intracellular calcium levels, DOG can effectively simulate the two primary signaling cascades initiated by TCR engagement, leading to robust T-cell activation, proliferation, and cytokine production.[2][3]

These application notes provide a comprehensive guide to using this compound for T-cell activation studies, including detailed protocols, data presentation, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: T-Cell Activation via DOG and Ionomycin

T-cell activation is a complex process initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This interaction triggers a cascade of intracellular signaling events, primarily driven by two key second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). This compound (DOG), a cell-permeable analog of DAG, in conjunction with a calcium ionophore like ionomycin, allows researchers to bypass the initial TCR-antigen interaction and directly induce these downstream signaling pathways.

The combination of DOG and ionomycin effectively mimics the natural T-cell activation signals:

  • This compound (DOG): As a DAG analog, DOG directly activates conventional and novel isoforms of Protein Kinase C (PKC), particularly PKCθ in T-cells.[3][4] Activated PKCθ then initiates a signaling cascade that leads to the activation of the transcription factors NF-κB and AP-1.[1][5] These transcription factors are crucial for the expression of genes involved in T-cell activation, including cytokines like Interleukin-2 (IL-2).[1]

  • Ionomycin: This agent acts as a calcium ionophore, increasing the intracellular concentration of free calcium (Ca2+).[6] This rise in calcium activates the calmodulin/calcineurin pathway, leading to the dephosphorylation and nuclear translocation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[4]

Together, the activation of NF-κB, AP-1, and NFAT forms the cornerstone of T-cell activation, driving cellular proliferation, differentiation, and the production of effector cytokines.

T_Cell_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus DOG This compound (DOG) PKC Protein Kinase C (PKCθ) DOG->PKC Activates Ionomycin Ionomycin Ca2+ Ca²⁺ Ionomycin->Ca2+ Increases Influx IKK IKK Complex PKC->IKK Activates Ras_MAPK Ras/MAPK Pathway PKC->Ras_MAPK Activates Calcineurin Calcineurin Ca2+->Calcineurin Activates NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFAT->Gene_Expression IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Gene_Expression AP1 AP-1 Ras_MAPK->AP1 Activates AP1->Gene_Expression T_Cell_Response T-Cell Activation, Proliferation, Cytokine Secretion Gene_Expression->T_Cell_Response Leads to CFSE_Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture cluster_analysis Flow Cytometry Analysis Isolate_PBMCs 1. Isolate PBMCs or T-cells Wash_Cells 2. Wash and count cells Isolate_PBMCs->Wash_Cells CFSE_Labeling 3. Label cells with CFSE Wash_Cells->CFSE_Labeling Quench_Wash 4. Quench and wash cells CFSE_Labeling->Quench_Wash Seed_Cells 5. Seed cells in a 96-well plate Quench_Wash->Seed_Cells Add_Stimuli 6. Add DOG + Ionomycin Seed_Cells->Add_Stimuli Incubate 7. Incubate for 72-96 hours Add_Stimuli->Incubate Harvest_Cells 8. Harvest and stain surface markers Incubate->Harvest_Cells Acquire_Data 9. Acquire data on a flow cytometer Harvest_Cells->Acquire_Data Analyze_Proliferation 10. Analyze CFSE dilution Acquire_Data->Analyze_Proliferation ICS_Workflow cluster_stim Cell Stimulation cluster_stain Staining cluster_analysis Flow Cytometry Analysis Seed_Cells 1. Seed 1x10^6 cells/well Add_Stimuli 2. Add DOG + Ionomycin Seed_Cells->Add_Stimuli Add_Inhibitor 3. Add Protein Transport Inhibitor Add_Stimuli->Add_Inhibitor Incubate 4. Incubate for 4-6 hours Add_Inhibitor->Incubate Harvest_Wash 5. Harvest and wash cells Incubate->Harvest_Wash Surface_Stain 6. Stain for surface markers Harvest_Wash->Surface_Stain Fix_Perm 7. Fix and permeabilize cells Surface_Stain->Fix_Perm Intracellular_Stain 8. Stain for intracellular cytokines Fix_Perm->Intracellular_Stain Wash_Cells 9. Wash and resuspend cells Intracellular_Stain->Wash_Cells Acquire_Data 10. Acquire data on a flow cytometer Wash_Cells->Acquire_Data Analyze_Cytokines 11. Analyze cytokine expression Acquire_Data->Analyze_Cytokines Troubleshooting_Logic Start Inconsistent or No Cellular Response Check_Reagents Verify Reagent Integrity (Storage, Age, Solubility) Start->Check_Reagents Check_Reagents->Start Reagents Faulty Check_Cells Assess Cell Health and Viability Check_Reagents->Check_Cells Reagents OK Check_Cells->Start Cells Unhealthy Optimize_Concentration Perform Dose-Response Curve for DOG and Ionomycin Check_Cells->Optimize_Concentration Cells Healthy Optimize_Concentration->Start No Optimal Dose Review_Protocol Review Protocol Parameters (Incubation Times, Gating Strategy) Optimize_Concentration->Review_Protocol Optimal Dose Found Review_Protocol->Start Protocol Error Consider_Context Consider Cellular Context (PKC Isoforms, Cell Type) Review_Protocol->Consider_Context Protocol Correct Success Consistent Results Consider_Context->Success Hypothesis Formed

References

Application Notes and Protocols for Assessing PKC Translocation with 1,2-Dioctanoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] The activation of conventional (cPKC) and novel (nPKC) isoforms is a key event in signal transduction and is characteristically marked by their translocation from the cytosol to cellular membranes.[3][4] This translocation event is a reliable indicator of PKC activation.[5]

The activation cascade for these PKC isoforms is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), which generates two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] While IP3 triggers the release of intracellular calcium (Ca2+), which recruits cPKCs to the membrane, it is the binding of DAG to the C1 domain that is essential for the stable membrane association and full activation of both cPKCs and nPKCs.[4][5]

1,2-Dioctanoyl-sn-glycerol (DOG or DiC8) is a cell-permeable, synthetic analog of DAG. It effectively mimics the endogenous DAG, directly binding to the C1 domain of PKC to induce its translocation and activation.[6] This makes DOG an invaluable tool for researchers studying the specific roles and downstream effects of PKC activation in various biological systems. These application notes provide detailed protocols for assessing DOG-induced PKC translocation using two primary methods: live-cell imaging with fluorescently-tagged PKC and subcellular fractionation followed by Western blotting.

Signaling Pathway of DOG-Induced PKC Translocation

The diagram below illustrates the mechanism by which this compound (DOG) activates conventional and novel Protein Kinase C (PKC) isoforms, leading to their translocation from the cytosol to the plasma membrane.

pkc_translocation_pathway DOG This compound (DOG) (Cell Permeable) C1_domain C1 Domain DOG->C1_domain Binds to PKC_inactive Inactive PKC (Cytosolic) PKC_inactive->C1_domain PKC_active Active PKC (Membrane-Bound) C1_domain->PKC_active Induces Conformational Change & Translocation Plasma_Membrane Plasma Membrane PKC_active->Plasma_Membrane Associates with Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Catalyzes

Caption: DOG-induced Protein Kinase C (PKC) activation pathway.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the experimental protocols used to assess PKC translocation induced by this compound. These values are representative and may require optimization based on the specific cell type and experimental conditions.

ParameterLive-Cell ImagingSubcellular Fractionation & Western BlottingReference(s)
Stimulus This compound (DOG)This compound (DOG)[6][7]
Typical Concentration Range 1 µM - 20 µM10 µM - 100 µM[7]
Stock Solution Solvent Anhydrous DMSOAnhydrous DMSO[8]
Incubation Time 5 - 60 minutes (for kinetic analysis)15 - 60 minutes (for endpoint analysis)[9]
Primary Readout Ratio of Membrane:Cytosol Fluorescence IntensityDensitometric Quantification of PKC in Fractions[5]
Cell Seeding Density 50-70% confluency on glass-bottom dishes80-90% confluency in culture plates[1][8]
Lysis Buffer N/AHypotonic Buffer (e.g., Tris-HCl, EDTA, EGTA)[10]
Fractionation Method N/AUltracentrifugation (~100,000 x g)[5]
Positive Control Phorbol 12-Myristate 13-Acetate (PMA), 50-200 nMPhorbol 12-Myristate 13-Acetate (PMA), 50-200 nM[11][12]
Negative Control Vehicle (DMSO)Vehicle (DMSO)[8]

Experimental Protocols

Two primary methodologies are employed to measure DOG-induced PKC translocation: live-cell imaging for dynamic analysis and subcellular fractionation with Western blotting for quantitative endpoint analysis.[5]

Protocol 1: Live-Cell Imaging of PKC Translocation

This method allows for the real-time visualization and quantification of PKC translocation in living cells, providing valuable spatiotemporal information.[5] It typically requires cells expressing a PKC isoform tagged with a fluorescent protein (e.g., GFP-PKC).[3][9]

live_cell_workflow start Start seed_cells 1. Seed Cells (Expressing GFP-PKC on glass-bottom dish) start->seed_cells acquire_baseline 2. Acquire Baseline Image (Confocal Microscopy) seed_cells->acquire_baseline add_dog 3. Add DOG Stimulus (or Vehicle Control) acquire_baseline->add_dog time_lapse 4. Time-Lapse Imaging (Acquire images every 30-60s) add_dog->time_lapse analysis 5. Image Analysis (Define ROIs for membrane and cytosol) time_lapse->analysis quantify 6. Quantify Translocation (Calculate Membrane/Cytosol Fluorescence Ratio) analysis->quantify plot 7. Data Presentation (Plot Ratio vs. Time) quantify->plot end End plot->end

Caption: Workflow for live-cell imaging of PKC translocation.

  • Cell Culture and Plating:

    • Culture cells expressing a fluorescently-tagged PKC isoform (e.g., PKCα-GFP) in appropriate media. If not using a stable cell line, transiently transfect cells with the expression plasmid 24-48 hours prior to imaging.[1]

    • Seed cells onto glass-bottom imaging dishes to achieve 50-70% confluency on the day of the experiment. Allow cells to adhere overnight.[1]

  • Preparation for Imaging:

    • On the day of the experiment, replace the culture medium with an imaging medium (e.g., FluoroBrite DMEM or phenol (B47542) red-free medium) to reduce background fluorescence.[13]

    • Allow cells to equilibrate in the imaging medium for at least 30 minutes in the microscope's incubation chamber (37°C, 5% CO₂).[13]

  • Image Acquisition:

    • Place the dish on the stage of a confocal laser scanning microscope.[9]

    • Identify a field of healthy, fluorescent cells.

    • Acquire a baseline image (Time 0) before adding the stimulus.

    • Carefully add this compound (DOG) to the dish to reach the final desired concentration (e.g., 10 µM). For the control, add an equivalent volume of the vehicle (DMSO).

    • Immediately begin time-lapse image acquisition, capturing images at regular intervals (e.g., every 30-60 seconds) for up to 60 minutes.[9]

  • Data Analysis and Interpretation:

    • Using image analysis software (e.g., Fiji/ImageJ), define Regions of Interest (ROIs) for the plasma membrane and a corresponding cytosolic area for each cell at each time point.[5][14]

    • Measure the mean fluorescence intensity within the membrane and cytosolic ROIs.

    • Correct for background by subtracting the mean fluorescence intensity of a region with no cells.[5]

    • Calculate the ratio of the membrane fluorescence intensity to the cytosolic fluorescence intensity for each time point.[5]

    • Plot this ratio over time to visualize the kinetics of PKC translocation. A significant increase in the membrane-to-cytosol ratio after DOG addition indicates translocation.[5]

Protocol 2: Subcellular Fractionation and Western Blotting

This biochemical method provides a quantitative endpoint measurement of the amount of a specific PKC isoform that has moved from the soluble (cytosolic) fraction to the particulate (membrane) fraction upon stimulation.[2][5]

  • Cell Culture and Treatment:

    • Seed cells in 6-well or 10 cm culture dishes and grow to 80-90% confluency.

    • Treat cells with the desired concentration of DOG (e.g., 20 µM) or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C.[7]

  • Cell Lysis and Homogenization:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[10]

    • Harvest the cells by scraping into an ice-cold hypotonic lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 2 mM EDTA, 2 mM EGTA, with protease and phosphatase inhibitors).[10]

    • Homogenize the cell suspension using a Dounce homogenizer or by passing it through a fine-gauge needle several times to ensure cell lysis.[10]

  • Subcellular Fractionation:

    • Transfer the homogenate to an ultracentrifuge tube.

    • Centrifuge at 100,000 x g for 60 minutes at 4°C to separate the cytosolic and membrane fractions.[5]

    • The supernatant contains the cytosolic fraction. Carefully collect it into a new tube.

    • The pellet contains the membrane fraction. Wash the pellet carefully with lysis buffer to remove cytosolic contamination, then resuspend it in a lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100) to solubilize membrane proteins.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of both the cytosolic and membrane fractions using a standard protein assay (e.g., BCA assay).[5]

    • Load equal amounts of protein from the cytosolic and membrane fractions of both control and DOG-treated samples onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Immunodetection and Data Interpretation:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody specific to the PKC isoform of interest.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[5]

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensity using densitometry software (e.g., ImageJ).[5] To ensure accurate comparison, normalize the PKC signal to a loading control specific for each fraction (e.g., GAPDH for cytosol and Na+/K+-ATPase or Pan-Cadherin for membrane).

    • Calculate the percentage of the PKC isoform in the membrane fraction relative to the total amount (cytosol + membrane) for both control and DOG-treated samples. An increase in the percentage of membrane-associated PKC indicates translocation.[5]

References

Measuring Cellular Responses to 1,2-Dioctanoyl-sn-glycerol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for measuring cellular responses to 1,2-Dioctanoyl-sn-glycerol (DOG), a synthetic, cell-permeable analog of the second messenger diacylglycerol (DAG). As a potent activator of Protein Kinase C (PKC), DOG is an invaluable tool for dissecting DAG-mediated signaling pathways. This document outlines key experimental protocols, presents quantitative data in a structured format, and visualizes signaling pathways and workflows to facilitate robust and reproducible research.

Introduction

This compound (DOG) mimics endogenous DAG, binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[1] This activation triggers a cascade of downstream signaling events that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1][2] Understanding the cellular effects of DOG is crucial for elucidating the role of DAG signaling in both normal physiology and disease states.

Core Signaling Pathway of this compound

DOG primarily exerts its effects by activating the Protein Kinase C (PKC) family of serine/threonine kinases. The canonical pathway involves the translocation of PKC from the cytosol to the plasma membrane upon DOG binding, leading to the phosphorylation of downstream target proteins.

DOG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DOG_ext This compound (DOG) DOG_mem DOG DOG_ext->DOG_mem Diffusion PKC_active Active PKC DOG_mem->PKC_active Activates Downstream Downstream Effectors PKC_active->Downstream Phosphorylates PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocation Response Cellular Response (e.g., Proliferation, Gene Expression) Downstream->Response Regulates PKC_Translocation_Workflow Start Seed cells on coverslips Treatment Treat with DOG, PMA (positive control), or vehicle Start->Treatment Fix_Perm Fix and permeabilize cells Treatment->Fix_Perm Blocking Block with BSA Fix_Perm->Blocking Primary_Ab Incubate with primary anti-PKC antibody Blocking->Primary_Ab Secondary_Ab Incubate with fluorescently-labeled secondary antibody and DAPI Primary_Ab->Secondary_Ab Imaging Mount coverslips and image with fluorescence microscope Secondary_Ab->Imaging Analysis Analyze subcellular localization of PKC Imaging->Analysis PKC_Kinase_Assay_Workflow Start Prepare cell lysates or purified PKC Reaction_Setup Add cell lysate/enzyme to PKC substrate-coated microtiter plate Start->Reaction_Setup Initiate_Reaction Initiate kinase reaction by adding ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Detection Add phosphospecific substrate antibody Incubation->Detection Secondary_Ab Add HRP-conjugated secondary antibody Detection->Secondary_Ab Substrate_Add Add TMB substrate and stop solution Secondary_Ab->Substrate_Add Measurement Measure absorbance Substrate_Add->Measurement

References

Application Notes and Protocols for 1,2-Dioctanoyl-sn-glycerol in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioctanoyl-sn-glycerol (DOG, also known as DiC8) is a synthetic, cell-permeable analog of the endogenous second messenger diacylglycerol (DAG). In cellular signaling, DAG is a critical component of the phosphoinositide pathway, responsible for the activation of a variety of downstream effectors. DOG mimics the action of endogenous DAG, making it an invaluable tool for the in vitro and in-cell study of DAG-mediated signaling events. Its primary and most well-characterized role is the activation of Protein Kinase C (PKC) isoforms.

Conventional and novel PKC isoforms are directly activated by DOG, which binds to their conserved C1 domain. This binding event induces a conformational change in the PKC molecule, leading to its activation and the subsequent phosphorylation of a multitude of substrate proteins. This signaling cascade governs a wide array of cellular processes, including proliferation, differentiation, apoptosis, and gene expression. Consequently, the dysregulation of PKC activity is implicated in numerous disease states, positioning it as a key target for drug discovery.

These application notes provide a comprehensive guide to the use of this compound in in vitro kinase assays, focusing on its application in the study of PKC and other DAG-responsive kinases. Detailed protocols, data presentation, and visualizations of the relevant signaling pathways and experimental workflows are provided to aid researchers in designing and executing robust and reproducible experiments.

Physicochemical and Handling Information

Proper handling and storage of this compound are critical for obtaining reliable and consistent experimental results.

PropertyValue
Molecular Formula C₁₉H₃₆O₅
Molecular Weight 344.49 g/mol
Appearance Oil
Purity Typically ≥95%
Storage Temperature -20°C
Solubility Soluble in DMSO (>7 mg/ml), Ethanol (>30 mg/ml), and DMF (>20 mg/ml). Sparingly soluble in PBS (pH 7.2) at approximately 250 µg/ml.

Stock Solution Preparation:

For in vitro assays, it is recommended to prepare a concentrated stock solution in an anhydrous organic solvent such as DMSO or ethanol. To prepare a 10 mg/mL stock solution, for example, add 100 µL of DMSO to 1 mg of DOG. Vortex thoroughly until the lipid is completely dissolved. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions of DOG are not recommended for storage beyond one day.

Quantitative Data: Potency of Diacylglycerol Analogs in Kinase Activation

Activator/LigandPKC Isoform(s)ParameterValue
[³H]Phorbol-12,13-dibutyrate ([³H]PDBu)α, β1, β2, γ, δ, εKd1.6 - 18 nM
Phorbol-12,13-dibutyrate (PDBu)α, β1, β2, γ, δ, εIC50~2 - 70 nM
12-O-Tetradecanoylphorbol-13-acetate (TPA)α, β1, β2, γ, δ, εIC50~2 - 70 nM
This compoundαKi (vs [³H]PDBu)Lower affinity than for β and γ isoforms
1,2-Dioleoyl-sn-glycerol (DOG)Not specified-Less potent than phorbol (B1677699) esters

Studies have shown that PKC isoforms exhibit differential sensitivity to various DAG species. For instance, PKCα activity is strongly increased by a range of DAGs, while PKCδ and PKCε show a preference for DAGs containing longer, polyunsaturated fatty acids.

Signaling Pathways and Experimental Workflows

Canonical PKC Activation Pathway

The primary signaling pathway initiated by this compound in in vitro kinase assays is the direct activation of conventional and novel PKC isoforms. This process is initiated by the binding of DOG to the C1 domain of PKC, which is facilitated by the presence of phosphatidylserine (B164497) (PS) in the lipid bilayer. For conventional PKC isoforms, this activation is also dependent on the presence of Ca²⁺.

PKC_Activation_Pathway cluster_membrane Lipid Bilayer DOG This compound (DOG) PKC_active Active PKC (Membrane-bound) DOG->PKC_active Binds to C1 Domain PS Phosphatidylserine (PS) PS->PKC_active Cofactor PKC_inactive Inactive PKC (Cytosolic) PKC_inactive->PKC_active Translocation & Activation Substrate Substrate Protein PKC_active->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Protein PKC_active->Phospho_Substrate Ca Ca²⁺ Ca->PKC_active Binds to C2 Domain (Conventional PKCs) Cellular_Response Downstream Cellular Response Phospho_Substrate->Cellular_Response

Canonical PKC Activation by this compound.
Experimental Workflow for In Vitro PKC Activity Assay

A typical workflow for an in vitro PKC activity assay using this compound involves the preparation of lipid vesicles containing DOG and phosphatidylserine, followed by the kinase reaction and subsequent detection of substrate phosphorylation.

Experimental_Workflow prep_lipids 1. Prepare Lipid Vesicles (DOG + Phosphatidylserine) setup_reaction 2. Set up Kinase Reaction (PKC enzyme, substrate, lipid vesicles) prep_lipids->setup_reaction initiate_reaction 3. Initiate Reaction (Add [γ-³²P]ATP) setup_reaction->initiate_reaction incubate 4. Incubate at 30°C initiate_reaction->incubate stop_reaction 5. Stop Reaction (e.g., add stop solution) incubate->stop_reaction detect_phos 6. Detect Substrate Phosphorylation (e.g., scintillation counting) stop_reaction->detect_phos analyze_data 7. Data Analysis detect_phos->analyze_data

Workflow for a radiometric in vitro PKC assay with DOG.

Experimental Protocols

Protocol 1: Radiometric In Vitro Protein Kinase C (PKC) Assay

This protocol describes a method for measuring the activity of purified PKC isoforms in response to activation by this compound using a radiometric assay.

Materials and Reagents:

  • Purified PKC isoform of interest

  • PKC substrate (e.g., Histone H1, Myelin Basic Protein, or a specific peptide substrate)

  • This compound (DOG)

  • Phosphatidylserine (PS)

  • [γ-³²P]ATP

  • Kinase Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)

  • Stop Solution (e.g., 75 mM phosphoric acid or 30% trichloroacetic acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass tube, combine DOG and PS in chloroform (B151607) at the desired molar ratio (e.g., 1:4).

    • Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in kinase reaction buffer by vortexing or sonication to form lipid vesicles.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube on ice, prepare the reaction mixture containing:

      • Kinase Reaction Buffer

      • Prepared lipid vesicles

      • PKC substrate

      • Purified PKC enzyme

    • Include appropriate controls, such as a reaction without DOG to measure basal activity.

  • Initiate the Reaction:

    • Initiate the kinase reaction by adding [γ-³²P]ATP to each reaction tube.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.

  • Stop the Reaction and Quantify:

    • Terminate the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

    • Wash the phosphocellulose papers extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Place the washed papers into scintillation vials, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.

Protocol 2: In Vitro Diacylglycerol Kinase (DGK) Assay

This compound can also be used as a substrate to measure the activity of Diacylglycerol Kinases (DGKs). This protocol outlines a radiometric assay for DGK activity.

Materials and Reagents:

  • Purified DGK isoform or cell lysate containing DGK

  • This compound (DOG)

  • [γ-³²P]ATP

  • DGK Reaction Buffer (specific buffer composition may vary depending on the DGK isoform)

  • Lipid extraction solvents (e.g., chloroform/methanol/HCl)

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare Substrate:

    • Prepare a solution of DOG in an appropriate solvent.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube, combine

Application of 1,2-Dioctanoyl-sn-glycerol in Studying Ion Channel Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioctanoyl-sn-glycerol (DOG) is a cell-permeable analog of diacylglycerol (DAG), a crucial second messenger in various cellular signaling pathways. As a synthetic lipid, DOG provides a powerful tool for investigating the downstream effects of DAG, particularly in the modulation of ion channel activity. Its primary mechanism of action involves the activation of protein kinase C (PKC), which in turn phosphorylates and modulates the function of numerous ion channels. However, emerging evidence also points to PKC-independent effects of DOG, where it may directly interact with and gate certain ion channels. These dual modalities of action make DOG an indispensable compound for dissecting the intricate mechanisms of ion channel regulation.

This document provides detailed application notes and experimental protocols for utilizing this compound in the study of ion channel modulation, catering to researchers, scientists, and professionals in drug development.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various ion channels, compiled from multiple studies.

Table 1: Inhibitory Effects of this compound on Ion Channels

Ion Channel TypeCell TypeMethodKey ParameterValueReference(s)
L-type Ca²⁺ Current (ICa,L)Adult Rat Ventricular MyocytesWhole-cell Patch ClampIC₅₀2.2 µM[1][2]
Voltage-gated K⁺ ChannelsRat Brain Synaptosomes⁸⁶Rb Efflux AssayHalf-maximal Inhibition50 µM[3]

Table 2: Activatory and Modulatory Effects of this compound on Ion Channels

Ion Channel TypeCell TypeMethodEffectConcentration RangeReference(s)
TRPC3HEK293 CellsWhole-cell Patch ClampActivationNot specified[4]
TRPC6HEK293 CellsWhole-cell Patch ClampActivationNot specified[4]
TRPC3/6/7--Activation (by DAG analogs)-[5]

Signaling Pathways and Experimental Workflows

PKC-Dependent Signaling Pathway

The canonical pathway for DOG-mediated ion channel modulation involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and DAG. DOG mimics the action of endogenous DAG, binding to and activating PKC. Activated PKC then phosphorylates target ion channels, altering their gating properties, such as open probability, voltage sensitivity, or inactivation kinetics.

PKC_Dependent_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DOG This compound (DOG) PIP2->DOG Generates PKC_inactive Inactive PKC DOG->PKC_inactive Binds to IonChannel Ion Channel Substrate Phosphorylated Channel IonChannel->Substrate Becomes PKC_active Active PKC PKC_inactive->PKC_active Activates PKC_active->IonChannel Phosphorylates Modulation Modulation Substrate->Modulation Modulation of Ion Flow

PKC-Dependent Modulation of Ion Channels by DOG
Experimental Workflow to Differentiate PKC-Dependent and -Independent Mechanisms

To elucidate the specific pathway of DOG's action on an ion channel, a workflow involving PKC inhibitors is essential. By comparing the effects of DOG in the presence and absence of a PKC inhibitor, researchers can distinguish between direct channel modulation and a PKC-mediated indirect effect.

Experimental_Workflow cluster_control Control Group cluster_inhibitor Inhibitor Group start Start: Cell Expressing Target Ion Channel control_dog Apply DOG start->control_dog inhibitor_pre Pre-incubate with PKC Inhibitor (e.g., Staurosporine) start->inhibitor_pre control_measure Measure Ion Channel Activity (e.g., Patch Clamp) control_dog->control_measure control_result Observe Modulation control_measure->control_result analysis Compare Results control_result->analysis inhibitor_dog Apply DOG inhibitor_pre->inhibitor_dog inhibitor_measure Measure Ion Channel Activity inhibitor_dog->inhibitor_measure inhibitor_result Observe Modulation inhibitor_measure->inhibitor_result inhibitor_result->analysis conclusion1 Conclusion: PKC-Dependent Modulation analysis->conclusion1 Modulation absent or reduced conclusion2 Conclusion: PKC-Independent Modulation analysis->conclusion2 Modulation persists

Workflow for Investigating PKC-Dependence

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording to Study Ion Channel Modulation by DOG

This protocol describes the application of DOG to cells while recording whole-cell currents to assess its modulatory effects on a target ion channel.

Materials:

  • Cells expressing the ion channel of interest

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries

  • Pipette puller

  • Standard extracellular and intracellular solutions for the specific ion channel

  • This compound (DOG) stock solution (e.g., 10 mM in DMSO)

  • PKC inhibitor (optional, e.g., Staurosporine, Gö 6983)

  • Perfusion system

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

  • Solution Preparation:

    • Prepare fresh extracellular and intracellular solutions on the day of the experiment. The composition will depend on the specific ion channel being studied.

    • Prepare a working solution of DOG by diluting the stock solution in the extracellular solution to the desired final concentration (e.g., 1-100 µM). Vortex thoroughly to ensure dispersion. Prepare a vehicle control with the same final concentration of DMSO.

  • Pipette Fabrication:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Electrophysiological Recording:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Obtain a whole-cell patch-clamp configuration on a selected cell.

    • Record baseline ion channel activity using an appropriate voltage protocol (e.g., voltage steps or ramps).

    • Switch the perfusion to the extracellular solution containing DOG.

    • Continuously record the ion channel activity to observe the time course of DOG's effect.

    • Once a steady-state effect is reached, continue recording to assess for any desensitization or recovery.

    • To test for reversibility, switch the perfusion back to the control extracellular solution.

  • Investigating PKC-Dependence (Optional):

    • Pre-incubate the cells with a specific PKC inhibitor for a sufficient time (e.g., 10-30 minutes) before obtaining a whole-cell recording.

    • Repeat the DOG application protocol in the presence of the PKC inhibitor.

Data Analysis:

  • Measure key parameters of the ion channel current (e.g., peak amplitude, current density, activation/inactivation kinetics, voltage-dependence of activation) before, during, and after DOG application.

  • Construct dose-response curves to determine the EC₅₀ or IC₅₀ of DOG.

  • Compare the effects of DOG in the presence and absence of a PKC inhibitor to determine the involvement of the PKC pathway.

Protocol 2: Calcium Imaging with Fura-2 to Measure DOG-Induced Calcium Influx

This protocol outlines the use of the ratiometric calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) following the application of DOG, which can be indicative of the activation of calcium-permeable ion channels.

Materials:

  • Cells plated on glass-bottom dishes or coverslips

  • Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

  • Fura-2 AM (e.g., 1 mM stock in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • This compound (DOG) stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Cell Loading with Fura-2 AM:

    • Prepare a loading solution by diluting Fura-2 AM to a final concentration of 2-5 µM in HBSS. The addition of an equal volume of 20% Pluronic F-127 to the Fura-2 AM stock before dilution can aid in dye solubilization.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Incubate the cells for a further 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

  • Calcium Imaging:

    • Mount the coverslip or dish on the microscope stage and perfuse with HBSS.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at ~510 nm.

    • Prepare a working solution of DOG in HBSS at the desired final concentration.

    • Apply the DOG solution to the cells via the perfusion system or by gentle manual addition.

    • Continuously acquire fluorescence images to monitor the change in the 340/380 nm fluorescence ratio over time.

Data Analysis:

  • For each cell or region of interest, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F₃₄₀/F₃₈₀).

  • Plot the change in the F₃₄₀/F₃₈₀ ratio over time to visualize the calcium transient induced by DOG.

  • The ratio can be converted to absolute intracellular calcium concentrations using the Grynkiewicz equation, following calibration with solutions of known calcium concentrations.

Conclusion

This compound is a versatile and potent tool for investigating the modulation of ion channels. By employing the protocols and understanding the signaling pathways outlined in these application notes, researchers can effectively dissect the roles of DAG and PKC in regulating ion channel function. The ability to distinguish between PKC-dependent and -independent mechanisms is crucial for a comprehensive understanding of cellular signaling and for the development of targeted therapeutics. Careful experimental design, including appropriate controls and concentration-response analyses, will yield valuable insights into the complex interplay between lipid second messengers and ion channel activity.

References

Application Notes: Utilizing 1,2-Dioctanoyl-sn-glycerol for Cell-Based Assay Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioctanoyl-sn-glycerol (DOG), a cell-permeable analog of the endogenous second messenger diacylglycerol (DAG), is a pivotal tool for investigating cellular signaling pathways.[1][2] Its primary mechanism of action involves the direct activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in a multitude of cellular processes including proliferation, differentiation, apoptosis, and gene expression.[3][4][5] The dysregulation of PKC activity is implicated in various diseases, making it a significant target in drug discovery. These application notes provide a comprehensive guide to designing and implementing cell-based assays using DOG, complete with detailed protocols, quantitative data, and visual guides to facilitate robust and reproducible research.

Mechanism of Action

DOG mimics the function of endogenous DAG, binding to the C1 domain of conventional and novel PKC isoforms.[1][2] This binding induces a conformational change in the PKC molecule, leading to the removal of an autoinhibitory pseudosubstrate from the catalytic domain and subsequent activation of the kinase.[4] This activation initiates a cascade of downstream phosphorylation events, modulating the activity of numerous target proteins and cellular pathways, such as the MAPK/ERK pathway.

Applications in Cell-Based Assays

Due to its ability to directly and potently activate PKC, DOG is widely used in a variety of cell-based assays to:

  • Elucidate the role of PKC in specific cellular functions.

  • Screen for inhibitors or activators of PKC and downstream signaling components.

  • Investigate the crosstalk between the PKC pathway and other signaling cascades.

  • Validate targets in drug discovery programs.

Quantitative Data Summary

The effective concentration of this compound can vary significantly depending on the cell type, PKC isoform expression, and the specific biological endpoint being measured.[3][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for each specific experimental system.[7][8]

ParameterMoleculeTarget/ProcessValue/ConcentrationCell TypeReference(s)
Binding Affinity (Kd) This compoundC1B domain of PKCα24.2 ± 2 µMIn vitro[4]
Half-maximal effective concentration (EC50) This compoundInhibition of L-type Ca2+ current2.2 µMAdult Rat Ventricular Myocytes[4]
Effective Concentration This compound (DiC8)PKC Translocation & Cell Proliferation Inhibition43 µg/mlMCF-7 (Human Breast Cancer Cells)[3]
Effective Concentration This compoundNeurite Outgrowth Stimulation5 µMEmbryonic chicken spinal cord explant cultures[5]
Effective Concentration This compoundSuperoxide Release2.0 - 7.8 µMGuinea Pig Neutrophils
Recommended Starting Range This compoundGeneral Cell-Based Assays5 µM to 60 µMVarious[9]

Signaling Pathway Diagram

DOG_PKC_Signaling cluster_cell Cell Membrane DOG This compound (DOG) Membrane DOG->Membrane PKC_inactive Inactive PKC Membrane->PKC_inactive Binds to C1 Domain PKC_active Active PKC PKC_inactive->PKC_active Activation Downstream Downstream Substrates PKC_active->Downstream Phosphorylation Response Cellular Response (e.g., Proliferation, Gene Expression) Downstream->Response Experimental_Workflow Start Start Cell_Culture Cell Seeding & Culture Start->Cell_Culture Starvation Serum Starvation Cell_Culture->Starvation DOG_Treatment DOG Treatment (Dose-response & Time-course) Starvation->DOG_Treatment Cell_Lysis Cell Lysis DOG_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blot (p-ERK & Total ERK) SDS_PAGE->Western_Blot Imaging Imaging & Densitometry Western_Blot->Imaging Data_Analysis Data Analysis Imaging->Data_Analysis End End Data_Analysis->End Troubleshooting_Guide Problem Problem Low or no PKC activation High background signal Inconsistent results Cause Possible Cause Suboptimal DOG concentration Poor DOG solubility Inactive PKC enzyme Reagent contamination Non-specific antibody binding DOG degradation Cell passage number variability Solvent effects Problem:p->Cause:c Identify Solution Solution Perform dose-response & time-course Ensure proper solubilization (sonication) Use a positive control (e.g., PMA) Use high-purity reagents Optimize antibody concentration & blocking Prepare fresh DOG solutions Maintain consistent cell culture practices Include vehicle controls Cause:c->Solution:s Implement

References

Troubleshooting & Optimization

improving 1,2-Dioctanoyl-sn-glycerol solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Dioctanoyl-sn-glycerol (DOG, DiC8). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and solubilizing this key signaling lipid for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DOG) and what is its primary biological role?

A1: this compound (DOG) is a cell-permeable analog of diacylglycerol (DAG), a crucial second messenger in cellular signaling.[1][2] Its primary role is to activate Protein Kinase C (PKC), an enzyme family involved in a wide range of cellular processes like proliferation, differentiation, and apoptosis.[3][4] It is often used in experiments to mimic the effects of hormones or growth factors that activate the phospholipase C (PLC) pathway.[3]

Q2: What is the solubility of DOG in aqueous solutions like PBS?

A2: this compound has very low solubility in aqueous buffers alone.[5] The approximate solubility in PBS (pH 7.2) is around 250 µg/mL.[1][6] Due to this limited solubility and potential for degradation, it is not recommended to store aqueous solutions of DOG for more than one day.[6]

Q3: What is the best way to prepare a stock solution of DOG?

A3: The recommended method is to first prepare a concentrated stock solution in a suitable organic solvent.[5] High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are the most commonly used solvents for preparing stock solutions for cell culture experiments.[3][5][7] The solubility in these solvents is significantly higher than in aqueous buffers.

Q4: My DOG precipitates when I add my stock solution to my cell culture medium. What should I do?

A4: Precipitation upon dilution into aqueous media is a common problem due to the hydrophobic nature of DOG.[8] Here are several strategies to mitigate this:

  • Minimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is as low as possible, typically below 0.5%, to avoid both cytotoxicity and precipitation.[5][7]

  • Method of Addition: Add the stock solution dropwise into your pre-warmed (37°C) cell culture medium while gently swirling or vortexing to promote rapid and even dispersion.[3][5]

  • Sonication: Briefly sonicating the final working solution in a water bath can help create a more uniform suspension or dispersion.[5][8]

  • Use a Carrier: For sensitive applications, consider using a carrier molecule like bovine serum albumin (BSA) to improve solubility and delivery to cells.[9]

Q5: What are the recommended storage conditions for DOG?

A5: For long-term stability, DOG should be stored at -20°C in its pure form or as a stock solution in an anhydrous organic solvent.[3][7] It's best practice to aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][7]

Solubility Data

The following table summarizes the solubility of this compound in various common laboratory solvents.

SolventApproximate SolubilityMolar Concentration (MW: 344.5 g/mol )Notes
DMSO >7 mg/mL[1][6]>20.3 mMA common choice for preparing high-concentration stock solutions.[5]
Ethanol >30 mg/mL[1]>87.1 mMA less toxic alternative to DMSO for some cell-based assays.[3]
Dimethylformamide (DMF) >20 mg/mL[1]>58.0 mMAnother effective organic solvent. Purging with inert gas is recommended.[10]
PBS (pH 7.2) ~250 µg/mL[1][6]~0.73 mMForms a fine dispersion. Aqueous solutions should be prepared fresh.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated, ready-to-use stock solution of DOG for cell culture experiments.

Materials:

  • This compound (as neat oil or solid)

  • Anhydrous, high-quality Dimethyl sulfoxide (DMSO)[3]

  • Sterile, single-use microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Acclimatize: Allow the vial of DOG to warm to room temperature before opening to prevent moisture condensation.

  • Weigh/Measure: Aseptically weigh out 3.45 mg of DOG. If supplied as a solution in a volatile solvent like acetonitrile, evaporate the solvent under a gentle stream of nitrogen first.[6]

  • Dissolve: Add 1 mL of anhydrous DMSO to the DOG.

  • Mix Thoroughly: Vortex the mixture vigorously for 1-2 minutes until the DOG is completely dissolved. If needed, gentle warming to 37°C can aid dissolution.[3]

  • Aliquot and Store: Dispense the 10 mM stock solution into small, single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[3][7]

Protocol 2: Preparation of a 50 µM Working Solution for Cell Treatment

Objective: To dilute the concentrated stock solution into cell culture medium for immediate use.

Materials:

  • 10 mM DOG stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile tubes and pipettes

Procedure:

  • Thaw Stock: Thaw a single aliquot of the 10 mM DOG stock solution at room temperature.[3]

  • Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C to prevent temperature shock and reduce the risk of precipitation.[3]

  • Dilute: To prepare 1 mL of a 50 µM working solution, add 5 µL of the 10 mM stock solution directly into 995 µL of the pre-warmed medium.

    • Note: This results in a final DMSO concentration of 0.5%. Always run a vehicle control with the same final DMSO concentration.[7]

  • Mix Immediately: Immediately after adding the stock, mix by gently vortexing or inverting the tube to ensure rapid and uniform dispersion.[7]

  • Use Immediately: Add the freshly prepared working solution to your cells without delay. Do not store medium containing DOG.[3]

Troubleshooting Guide

This guide addresses common issues encountered when preparing and using DOG solutions.

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in Aqueous Medium Exceeding the aqueous solubility limit. Final solvent concentration is too high. Cold medium was used.Add the stock solution slowly to pre-warmed medium while vortexing.[3][5] Ensure the final DMSO/ethanol concentration is low (e.g., <0.5%).[7] Consider brief sonication to create a finer dispersion.[5]
Inconsistent or No Cellular Response Reagent Degradation: Improper storage or repeated freeze-thaw cycles.[7] Suboptimal Concentration: The dose-response for DOG can be narrow and cell-type dependent.[7] Solvent Toxicity: The final concentration of the organic solvent may be affecting the cells.Use a fresh aliquot for each experiment.[7] Perform a dose-response experiment (e.g., 1 µM to 100 µM) to find the optimal concentration.[7] Always include a vehicle-only control to account for solvent effects.[7]
Difficulty Dissolving Stock Solution Solvent Quality: DMSO may have absorbed moisture, reducing its effectiveness.[9] Insufficient Mixing: The lipid has not fully dispersed in the solvent.Use a fresh, unopened vial of anhydrous DMSO.[3][9] Vortex vigorously. Gentle warming (37°C) or brief sonication can also be applied.[3][8]

Visualizations

Signaling Pathway: DOG Activation of Protein Kinase C

pkc_pathway DOG This compound (DOG) Membrane Plasma Membrane DOG->Membrane Inserts into PKC Protein Kinase C (PKC) Activation PKC Activation & Translocation PKC->Activation Binds to DOG Membrane->Activation Downstream Downstream Substrate Phosphorylation Activation->Downstream Response Cellular Response Downstream->Response

Caption: DOG mimics endogenous DAG to activate Protein Kinase C (PKC) at the plasma membrane.

Experimental Workflow: Preparing DOG Working Solution

workflow start Start: DOG (Neat) prep_stock Dissolve in Anhydrous DMSO to create 10 mM Stock start->prep_stock aliquot Aliquot for single use prep_stock->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw one aliquot at Room Temp store->thaw dilute Dilute stock into warm medium (e.g., 1:200 for 50 µM) thaw->dilute warm_media Pre-warm Culture Medium to 37°C warm_media->dilute mix Mix Immediately & Thoroughly dilute->mix use Use Immediately for Cell Treatment mix->use

Caption: Workflow for preparing this compound working solution for experiments.

Troubleshooting Logic: Precipitation Issues

troubleshoot_precipitation start Issue: Precipitate forms in Aqueous Medium q1 Was the stock added to pre-warmed (37°C) medium? start->q1 a1_no Action: Repeat using pre-warmed medium. q1->a1_no No q2 Is the final solvent concentration ≤0.5%? q1->q2 Yes end Problem Resolved a1_no->end a2_no Action: Lower final solvent concentration by adjusting dilution or stock conc. q2->a2_no No q3 Was the solution mixed immediately and vigorously? q2->q3 Yes a2_no->end a3_no Action: Repeat, ensuring rapid mixing/vortexing during addition. q3->a3_no No a4_yes Advanced Options: - Try brief sonication - Use a BSA carrier q3->a4_yes Yes a3_no->end a4_yes->end

Caption: Decision tree for troubleshooting precipitation of DOG in aqueous solutions.

References

preventing degradation of 1,2-Dioctanoyl-sn-glycerol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of 1,2-Dioctanoyl-sn-glycerol (DOG) to prevent its degradation and ensure experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, their potential causes, and recommended solutions.

ProblemPossible CauseSolution
Inconsistent or reduced biological activity Degradation of DOG: The biologically active 1,2-isomer may have undergone acyl migration to the less active 1,3-isomer.[1][2] This can be accelerated by elevated temperatures and polar solvents.[2] The ester bonds may also have hydrolyzed.- Prepare fresh working solutions for each experiment. - Avoid prolonged storage of DOG in aqueous solutions; it is recommended not to store aqueous solutions for more than one day.[3] - Aliquot stock solutions to minimize freeze-thaw cycles.[4]
Improper Storage: Exposure to moisture, light, or incorrect temperatures can lead to degradation.- Store this compound at -20°C for long-term use.[4] - Use anhydrous solvents like high-quality DMSO or ethanol (B145695) to prepare stock solutions.[4]
Precipitation of the compound in aqueous media Low Aqueous Solubility: this compound is a lipid with limited solubility in aqueous buffers.- First, dissolve DOG in an organic solvent like DMSO or ethanol to create a concentrated stock solution.[4] - Add the stock solution to the pre-warmed (37°C) aqueous medium dropwise while gently vortexing to aid dispersion. - Brief sonication can help create a more uniform suspension. - Ensure the final concentration of the organic solvent is low (typically ≤ 0.5%) to minimize cytotoxicity.[4]
No observable effect on cells Inactive Compound: The this compound may have degraded due to improper storage or handling.- Purchase a new batch of the compound and store it correctly. - Verify the activity of your stock solution using a Protein Kinase C (PKC) activity assay.
Suboptimal Concentration: The concentration used may be too low to elicit a response or too high, leading to off-target effects.- Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint. A common starting range is 1 µM to 100 µM.[4]
Cellular Toxicity High Solvent Concentration: The solvent used to dissolve the this compound (e.g., DMSO) can be toxic to cells at high concentrations.- Ensure the final solvent concentration in the cell culture medium is below the tolerance level for your specific cell line (typically <0.1% for DMSO). - Run a vehicle control (medium with the same concentration of solvent but without DOG) to assess solvent toxicity.
Degradation Products: The accumulation of degradation products, such as free fatty acids, may be toxic to some cell lines.- Use freshly prepared solutions of this compound. - For long-term experiments, consider increasing the frequency of media changes to prevent the accumulation of potentially toxic byproducts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

A1: this compound (DOG) is a cell-permeable analog of diacylglycerol (DAG), which is a crucial second messenger in cellular signaling.[5] Its primary role in experiments is to activate Protein Kinase C (PKC), a key enzyme involved in a wide range of cellular processes like proliferation, differentiation, and apoptosis.[5][6]

Q2: How should I properly store this compound?

A2: For long-term stability, this compound should be stored at -20°C in its pure form.[4] Once dissolved in an organic solvent to create a stock solution, it is best to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for a few weeks or at -80°C for up to six months.[4]

Q3: What are the recommended solvents for preparing a stock solution?

A3: High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are commonly used solvents for preparing a concentrated stock solution of this compound.[4][6]

Q4: My this compound is precipitating when I add it to my cell culture medium. What can I do?

A4: This is a common issue due to its lipophilic nature. To prevent precipitation, first prepare a concentrated stock solution in an organic solvent like DMSO. Then, add the stock solution dropwise to your pre-warmed (37°C) cell culture medium while gently vortexing or swirling. Brief sonication can also help to create a more uniform suspension. Ensure the final concentration of the organic solvent in your medium is as low as possible (typically under 0.5%).[4]

Q5: What are the primary degradation pathways for this compound?

A5: The main degradation pathways for this compound are:

  • Acyl Migration: The biologically active 1,2-isomer can spontaneously rearrange to form the less active 1,3-isomer.[1][2] This process can be accelerated by factors such as elevated temperatures and the presence of polar solvents.[2]

  • Hydrolysis: The ester bonds of the molecule can be hydrolyzed, leading to the formation of monoacylglycerol and free fatty acids.

Q6: How can I minimize the degradation of this compound during my experiments?

A6: To minimize degradation, always prepare fresh working solutions of this compound for each experiment.[7] Avoid storing it in aqueous solutions for extended periods; it is recommended that aqueous solutions not be stored for more than one day.[3] When preparing stock solutions, use anhydrous organic solvents and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

Q7: What are the appropriate negative controls for an experiment using this compound?

A7: A crucial negative control is a "vehicle control," where cells are treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This accounts for any effects the solvent may have on the cells. An untreated cell group should also be included as a baseline. For specificity, the inactive isomer, 1,3-dioctanoylglycerol, can be used as a negative control to demonstrate that the observed effects are specific to the 1,2-conformation.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₉H₃₆O₅[8]
Molecular Weight 344.5 g/mol [8]
Appearance Oil
Purity Typically ≥95%[3]
Storage Temperature -20°C[8]
Table 2: Solubility of this compound
SolventApproximate Solubility
DMSO >7 mg/mL[8]
Ethanol >30 mg/mL[8]
DMF >20 mg/mL[4]
PBS (pH 7.2) ~250 µg/mL[3]
Table 3: Example Experimental Concentrations of this compound
Cell TypeConcentrationObserved EffectReference
Chicken Spinal Cord Neurons5 µMStimulation of neurite outgrowth[4]
Chicken Spinal Cord Neurons60 µMReduction of neurite outgrowth[4]
Guinea Pig Neutrophils2.0 µMNear-optimal stimulation of superoxide (B77818) release[7][9]
Guinea Pig Neutrophils7.8 µMOptimal stimulation of superoxide release[7][9]
MCF-7 Cells43 µg/mLTransient translocation of Protein Kinase C[10]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the vial of this compound to warm to room temperature to prevent condensation.

  • Under sterile conditions, prepare a 10 mM stock solution by dissolving the appropriate amount in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 3.45 mg of this compound in 1 mL of DMSO.

  • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming to 37°C may aid in this process.[5]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4]

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[4]

Protocol 2: Activation of Protein Kinase C (PKC) in Cultured Cells

Objective: To treat cultured cells with this compound to activate PKC and observe downstream effects.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cultured cells of interest

  • Appropriate cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Reagents for your specific downstream assay (e.g., cell lysis buffer, antibodies for Western blotting)

Procedure:

  • Cell Seeding: Seed your cells in the appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.[7]

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.[11]

  • Warm the cell culture medium to 37°C.

  • Prepare the final working concentrations of this compound by diluting the stock solution directly into the pre-warmed medium. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium. Mix immediately and thoroughly.[4]

  • Prepare a vehicle control by adding the same volume of DMSO to the medium.[4]

  • Cell Treatment: Aspirate the old medium from the cells and wash once with sterile PBS.[7]

  • Add the medium containing the desired concentrations of this compound or the vehicle control to the cells.

  • Incubate the cells for the desired time period (e.g., 15 minutes, 1 hour, 24 hours) at 37°C in a CO₂ incubator.[4]

  • Downstream Analysis: Following incubation, harvest the cells for your intended downstream analysis, such as Western blotting to assess the phosphorylation of PKC substrates or immunofluorescence to observe PKC translocation.[5]

Visualizations

G cluster_0 Plasma Membrane cluster_1 Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DOG This compound (DOG) PIP2->DOG Generates DAG analog PKC_active Active PKC DOG->PKC_active Activates Substrate Substrate Protein PKC_active->Substrate Phosphorylates PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocation Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Phospho_Substrate->Cellular_Response Leads to

Caption: PKC signaling pathway activation by this compound.

G start Start warm_dog Warm DOG vial to room temperature start->warm_dog dissolve Dissolve in anhydrous DMSO (e.g., 10 mM) warm_dog->dissolve vortex Vortex until fully dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C (short-term) or -80°C (long-term) aliquot->store thaw Thaw aliquot on day of experiment store->thaw dilute Dilute stock solution into warm medium thaw->dilute warm_medium Warm cell culture medium to 37°C warm_medium->dilute treat_cells Treat cells dilute->treat_cells end End treat_cells->end

Caption: Experimental workflow for handling this compound.

G start Inconsistent Experimental Results? check_storage Properly Stored at -20°C? start->check_storage check_age Working Solution Freshly Prepared? check_storage->check_age Yes solution_no_storage Action: Store properly and use new aliquot. check_storage->solution_no_storage No check_solubilization Precipitation in Aqueous Medium? solution_yes_precip Action: Re-prepare by adding stock to warm medium with vortexing. check_solubilization->solution_yes_precip Yes success Problem Resolved check_solubilization->success No check_age->check_solubilization Yes solution_no_age Action: Prepare fresh working solution. check_age->solution_no_age No

Caption: Troubleshooting flowchart for this compound degradation.

References

troubleshooting inconsistent results with 1,2-Dioctanoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Dioctanoyl-sn-glycerol (DOG). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound (DOG) is not dissolving in my aqueous buffer. What should I do?

A1: this compound has very low solubility in aqueous buffers alone and should not be directly dissolved in them. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent.[1]

  • Recommended Solvents: High-purity, anhydrous Dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF) are commonly used.[1][2] For cell culture, DMSO is a frequent choice, but the final concentration should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.[1]

  • Stock Solution Preparation: Aseptically prepare a concentrated stock solution in your chosen organic solvent. This stock should be stored at -20°C.[3][4]

  • Working Solution Preparation: To prepare the final working solution, dilute the stock solution directly into the pre-warmed (37°C) cell culture medium or experimental buffer. It is critical to add the stock solution dropwise while vortexing or gently swirling the medium to facilitate dispersion and prevent precipitation.[1] Brief sonication can also help create a more uniform suspension.[1]

Q2: I dissolved DOG in DMSO, but it precipitated when I added it to my cell culture medium. How can I prevent this?

A2: This is a common issue due to the lipophilic nature of DOG.[5] Here are several steps to prevent precipitation:

  • Method of Addition: Add the DMSO stock solution dropwise into the vortex of your pre-warmed (37°C) culture medium. This gradual addition and rapid mixing are crucial.[1]

  • Final Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is minimal (ideally ≤ 0.1% and not exceeding 0.5%) to reduce its effect on both solubility and cell health.[1][6]

  • Sonication: After dilution, briefly sonicate the working solution in a water bath sonicator for 1-2 minutes to help form a uniform suspension.[1]

  • Carrier Molecules: For sensitive or long-term experiments, consider using a carrier molecule like cyclodextrin (B1172386) or BSA to improve solubility and bioavailability.[6]

Q3: Why am I seeing low or no Protein Kinase C (PKC) activation?

A3: Several factors can lead to suboptimal PKC activation:

  • Suboptimal Concentration: The effective concentration of DOG can be narrow and is highly cell-type dependent.[4][5] It is crucial to perform a dose-response experiment (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific system.[4]

  • Poor Bioavailability: As discussed, poor solubility or aggregation of DOG in your aqueous medium can significantly reduce its effective concentration.[5] Ensure proper solubilization techniques are followed.[5]

  • Rapid Metabolism: Unlike phorbol (B1677699) esters, DOG can be rapidly metabolized by cells.[5] This can lead to a transient activation of PKC. Consider a time-course experiment to capture the peak activity.[5]

  • Compound Degradation: DOG is unstable in solution and susceptible to degradation. Prepare working solutions fresh for each experiment from a properly stored stock.[5] Avoid repeated freeze-thaw cycles of the stock solution.[4]

  • Inactive Enzyme: The PKC enzyme itself may be inactive. Use a potent and stable PKC activator, such as Phorbol 12-myristate 13-acetate (PMA), as a positive control to confirm that your assay system and enzyme are working correctly.[5]

Q4: My results with DOG are different from those with Phorbol Esters (e.g., PMA). Why?

A4: While both DOG and PMA are potent PKC activators, they have distinct properties that can lead to different experimental outcomes:[7]

  • Activation Kinetics: DOG typically induces a transient activation of PKC because it can be rapidly metabolized by cellular enzymes like diacylglycerol kinases.[5][8] In contrast, PMA is metabolically stable and causes a more potent and sustained activation, which can lead to the down-regulation of PKC after prolonged exposure.[8][9]

  • Binding Affinity & Isoform Specificity: PMA generally binds to PKC with higher affinity than DOG.[9] Additionally, different PKC isoforms may exhibit varying affinities for DOG. These differences can result in distinct patterns of downstream protein phosphorylation.[8]

  • Off-Target Effects: Both activators can have effects independent of PKC. For instance, DOG has been shown to inhibit L-type Ca2+ currents and modulate TRPC channels, while PMA may have effects that cannot be mimicked by diacylglycerols.[10][11][12]

Q5: How can I be sure my observed effects are specifically due to PKC activation?

A5: To confirm that the cellular response is mediated by PKC, several control experiments are essential:

  • PKC Inhibitors: Pre-treat your cells with a specific PKC inhibitor (e.g., Staurosporine, H-7) before adding DOG.[11] A significant reduction or blockage of the DOG-induced effect strongly suggests it is PKC-dependent.[5]

  • Negative Control: Use a structurally similar but biologically inactive isomer, such as 1,3-dioctanoylglycerol.[13] This compound is unable to bind to and activate PKC and should not produce the same effects.[13]

  • Vehicle Control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the DOG.[4] This accounts for any potential effects of the solvent itself.[4]

Data and Parameters

Table 1: Solubility and Storage of this compound
ParameterValue/RecommendationSource(s)
Molecular Weight 344.49 g/mol [3]
Storage (Neat) -20°C (Stable for ≥ 2 years)[3][14][15]
Storage (Stock Solution) -20°C (Aliquot to avoid freeze-thaw)[4][6]
Solubility in DMSO >7 mg/mL[2][3][15]
Solubility in Ethanol >30 mg/mL[2][3][15]
Solubility in DMF >20 mg/mL[2][3][15]
Solubility in PBS (pH 7.2) Approx. 250 µg/mL[15][16]
Solution Stability Unstable in solution; reconstitute just prior to use. Do not store aqueous solutions for more than one day.[16][16]
Table 2: Recommended Experimental Concentrations
CompoundCell TypeEffective Concentration RangeReference
This compound (DOG) General (for PKC activation)5 - 60 µM[3]
This compound (DOG) Neutrophils (O2- release)2.0 - 7.8 µM[7]
This compound (DOG) Rat Ventricular Myocytes (ICa,L inhibition)1 - 10 µM (IC50 = 2.2 µM)[11]
Phorbol 12-myristate 13-acetate (PMA) General (Positive Control)10 - 100 nM[13]

Experimental Protocols

Protocol 1: Preparation of DOG for Cell Culture Experiments

Objective: To prepare a working solution of this compound for treating cultured cells.[1]

Materials:

  • This compound (DOG)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed (37°C) cell culture medium

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Prepare Concentrated Stock Solution (e.g., 10-50 mM): a. Aseptically weigh out the desired amount of DOG in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the target concentration. c. Vortex thoroughly until the DOG is completely dissolved. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1][4]

  • Prepare Working Solution (on the day of the experiment): a. Thaw a single aliquot of the DOG stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. Calculate the volume of stock solution needed to achieve the final desired concentration in your medium. d. While gently vortexing the pre-warmed medium, add the calculated volume of the stock solution dropwise to the side of the tube, allowing it to be incorporated into the vortex. This gradual addition is critical to prevent precipitation.[1] e. Continue vortexing for an additional 30-60 seconds.

  • Ensure Solubilization: a. Visually inspect the working solution for any signs of precipitation (cloudiness, oily film, or visible particles).[1] b. If any signs of insolubility are present, briefly sonicate the solution in a water bath sonicator for 1-2 minutes.[1] c. Use the working solution immediately to treat cells.

Protocol 2: In Vitro PKC Activity Assay

Objective: To measure the direct activation of purified PKC by DOG.[5][17]

Materials:

  • Purified PKC isoform

  • PKC substrate (e.g., specific peptide substrate, histone H1)

  • DOG and Phosphatidylserine (PS)

  • Chloroform (B151607)

  • PKC reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)

  • [γ-³²P]ATP

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

Procedure:

  • Prepare Lipid Vesicles: a. In a glass tube, mix DOG and PS (a cofactor for PKC activation) in chloroform at the desired molar ratio (e.g., 1:4 DOG:PS).[5] b. Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film. c. Resuspend the lipid film in PKC reaction buffer by vortexing or sonication to form small unilamellar vesicles.[5][18]

  • Set up Kinase Reaction: a. On ice, combine the PKC reaction buffer, the prepared lipid vesicles, the PKC substrate, and the purified PKC enzyme in a microcentrifuge tube. b. Include necessary controls: a no-DOG control (basal activity) and a PMA control (positive control).[17]

  • Initiate and Terminate Reaction: a. Pre-incubate the mixture at 30°C for 5 minutes. b. Initiate the reaction by adding [γ-³²P]ATP.[18] c. Incubate at 30°C for a predetermined time (e.g., 10-20 minutes) within the linear range of the assay.[5] d. Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Measure Phosphorylation: a. Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. b. Quantify the incorporated radioactivity using a scintillation counter. This corresponds to PKC activity.[17]

Visual Guides

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DOG This compound (DOG) PIP2->DOG iPKC Inactive PKC DOG->iPKC aPKC Active PKC iPKC->aPKC Recruits & Activates Substrates Downstream Substrates aPKC->Substrates Phosphorylates Receptor GPCR / RTK Receptor->PLC Activates Signal Extracellular Signal Signal->Receptor Activates Response Cellular Response Substrates->Response Leads to G Start Inconsistent Results (Low or No PKC Activation) CheckSolubility Issue: Solubility & Preparation Action: Review preparation protocol. Was DOG stock added dropwise to pre-warmed, vortexing media? Start->CheckSolubility CheckConcentration Issue: Concentration Action: Perform dose-response curve (e.g., 1-100 µM). CheckSolubility->CheckConcentration If Yes CheckMetabolism Issue: Rapid Metabolism Action: Perform time-course experiment to find peak activity. CheckConcentration->CheckMetabolism If Optimal CheckCompound Issue: Compound Integrity Action: Use fresh aliquot. Avoid freeze-thaw cycles. CheckMetabolism->CheckCompound If Still Low CheckControls Issue: Assay Validity Action: Run positive control (PMA) and negative/vehicle controls. CheckCompound->CheckControls If Still Low Resolved Problem Resolved CheckControls->Resolved If Controls Work G cluster_prep Step 1: Reagent Preparation cluster_exp Step 2: Experiment Execution cluster_analysis Step 3: Data Analysis p1 Prepare concentrated DOG stock in DMSO p2 Aliquot stock and store at -20°C p1->p2 e1 Thaw one aliquot of DOG stock p2->e1 e2 Prepare working solution: Add stock dropwise to pre-warmed, vortexing media e1->e2 e3 Visually inspect and sonicate if precipitation occurs e2->e3 e4 Immediately add working solution to cells/assay e3->e4 a1 Include Vehicle and Positive (PMA) Controls e4->a1 a2 Measure desired endpoint (e.g., protein phosphorylation) a1->a2 a3 Analyze and compare results to controls a2->a3

References

optimizing 1,2-Dioctanoyl-sn-glycerol incubation time for maximal response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of 1,2-Dioctanoyl-sn-glycerol (DOG). This resource is tailored for researchers, scientists, and drug development professionals to assist in optimizing experimental protocols and troubleshooting common issues encountered when using this potent Protein Kinase C (PKC) activator.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound (DOG) to achieve a maximal response?

A1: The optimal incubation time for DOG is highly dependent on the cell type, the concentration of DOG used, and the specific cellular response being measured. The activation of Protein Kinase C (PKC) by DOG can be a rapid and transient event. For instance, in MCF-7 human breast cancer cells, a significant translocation of PKC from the cytosol to the particulate compartment is observed within the first few minutes of treatment, with the enzymatic activity returning to control levels after 60 minutes.[1] Therefore, it is crucial to perform a time-course experiment to determine the peak response in your specific experimental system. A typical time-course experiment might include short incubation times (e.g., 5, 15, 30, and 60 minutes) to capture the initial, maximal activation.[2]

Q2: What is a typical working concentration for DOG in cell culture experiments?

A2: The effective concentration of DOG can vary significantly depending on the cell type and the biological endpoint. A common starting point for a dose-response experiment is a range from 1 µM to 100 µM.[3] It is always recommended to perform a dose-response curve to identify the optimal concentration for your specific cell type and assay.[3]

Q3: My DOG solution is precipitating when added to the cell culture medium. How can I solve this?

A3: this compound is a lipophilic molecule with low solubility in aqueous solutions.[4] To avoid precipitation, it is essential to first dissolve DOG in an organic solvent like high-quality, anhydrous DMSO or ethanol (B145695) to prepare a concentrated stock solution.[3][5] When preparing the final working solution, dilute the stock directly into the pre-warmed (37°C) cell culture medium while vortexing or swirling to ensure a homogenous suspension.[3][4] The final concentration of the organic solvent in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.[3] Brief sonication of the final working solution can also help to create a more uniform suspension.[4]

Q4: What are the appropriate negative and positive controls for a DOG experiment?

A4: For a robust experimental design, it is crucial to include both negative and positive controls.

  • Vehicle Control (Negative Control): Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve the DOG. This accounts for any effects of the solvent on the cells.[3]

  • Inactive Isomer (Negative Control): 1,3-dioctanoylglycerol (B106050) is a structural isomer of DOG that is unable to activate PKC and can be used as a negative control to demonstrate the specificity of the observed effects.[2]

  • Phorbol Esters (Positive Control): Phorbol esters like Phorbol 12-myristate 13-acetate (PMA) are potent and stable activators of most PKC isozymes and can be used as a positive control to confirm that the PKC signaling pathway is responsive in your cell system.[2][6]

Q5: Can DOG be toxic to cells?

A5: At high concentrations, DOG, like many lipids, can have non-specific effects on cell membranes and may induce cytotoxicity.[3] It is important to assess cell viability across the concentration range you are testing. Additionally, the accumulation of degradation products from DOG could be toxic to some cell lines, so for longer-term experiments, frequent media changes may be necessary to prevent this.[5]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or no cellular response to DOG Suboptimal DOG concentration: The concentration may be too low for effective PKC activation or too high, leading to inhibitory effects.[6]Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.[6]
Poor solubility or aggregation of DOG: The lipophilic nature of DOG can lead to poor dispersion in aqueous media, reducing its bioavailability.[6]Ensure proper solubilization by first dissolving in an organic solvent (e.g., DMSO) and then diluting into pre-warmed media with vigorous mixing. Sonication can also be beneficial.[4][6]
Rapid metabolism of DOG: Cells can quickly metabolize diacylglycerols, leading to a transient activation of PKC.[6]Conduct a time-course experiment with short incubation times to capture the peak response.[6]
Inactive DOG: The compound may have degraded due to improper storage or handling.Store DOG at -20°C as a stock solution in an organic solvent and avoid repeated freeze-thaw cycles.[3][5]
Unhealthy or stressed cells: Cells that are overly confluent or stressed may not respond optimally to stimuli.[3]Ensure cells are healthy, in a logarithmic growth phase, and plated at a consistent density.[3]
Inconsistent results between experiments Variability in DOG preparation: Inconsistent solubilization or storage of the lipid can lead to variations in its effective concentration.[6]Standardize the preparation of DOG working solutions, preparing them fresh for each experiment from a properly stored stock solution.[6]
Cell passage number and confluence: The responsiveness of cells can change with passage number and cell density.[6]Use cells within a defined passage number range and ensure consistent cell density at the time of treatment.[6]
Incubation time and temperature fluctuations: Minor variations in experimental conditions can impact enzymatic reactions and cellular responses.[6]Carefully control incubation times and maintain a constant temperature throughout the experiment.[6]

Experimental Protocols

Protocol 1: Determination of Optimal DOG Incubation Time using PKC Translocation Assay

This protocol describes how to determine the optimal incubation time for DOG by observing the translocation of PKC from the cytosol to the cell membrane via immunofluorescence.

Materials:

  • Cultured cells of interest plated on glass coverslips

  • This compound (DOG)

  • Anhydrous DMSO

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a specific PKC isoform

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Preparation of DOG Working Solution: Prepare a stock solution of DOG in anhydrous DMSO. On the day of the experiment, dilute the stock solution into pre-warmed cell culture medium to the desired final concentration. Ensure thorough mixing.

  • Cell Treatment: Treat the cells with the DOG working solution for various time points (e.g., 0, 5, 15, 30, 60, 90 minutes). Include a vehicle control (DMSO alone).

  • Fixation: After the incubation period, wash the cells twice with ice-cold PBS and then fix with 4% PFA for 15 minutes at room temperature.[2]

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.[2]

  • Blocking: Wash the cells three times with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.[2]

  • Immunostaining: Incubate the cells with the primary antibody against the PKC isoform of interest overnight at 4°C. The next day, wash the cells three times with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[2]

  • Counterstaining and Mounting: Wash the cells three times with PBS and counterstain the nuclei with DAPI for 5 minutes. Wash twice more with PBS and then mount the coverslips on glass slides using a mounting medium.[2]

  • Visualization and Analysis: Visualize the cells using a fluorescence microscope.[2] The translocation of PKC will be observed as a shift in fluorescence from a diffuse cytosolic pattern to a more defined signal at the plasma membrane. Quantify the membrane fluorescence at each time point to determine when the maximal translocation occurs.

Protocol 2: In Vitro PKC Kinase Activity Assay (Radiometric)

This assay measures the enzymatic activity of PKC by quantifying the transfer of a radioactive phosphate (B84403) group from [γ-³²P]ATP to a PKC substrate.

Materials:

  • Purified PKC isoform

  • PKC substrate (e.g., histone H1 or a specific peptide substrate)

  • This compound (DOG)

  • Phosphatidylserine (B164497) (PS)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles: In a glass tube, mix DOG and phosphatidylserine in chloroform. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. Resuspend the lipid film in the kinase reaction buffer by vortexing or sonication to form small unilamellar vesicles.[6][7]

  • Set up Kinase Reaction: In a microcentrifuge tube on ice, combine the kinase reaction buffer, the prepared lipid vesicles, the PKC substrate, and the purified PKC enzyme.[7]

  • Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.[7]

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is within the linear range.[6][7]

  • Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.[8][9]

  • Wash and Quantify: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP. Transfer the dried paper to a scintillation vial and quantify the radioactivity using a scintillation counter.[9]

Visualizations

DOG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stimulus Stimulus Receptor Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DOG_analog 1,2-Dioctanoyl- sn-glycerol (DOG) PIP2->DOG_analog generates PKC_active Active PKC DOG_analog->PKC_active Substrate Substrate Protein PKC_active->Substrate pSubstrate Phosphorylated Substrate PKC_active->pSubstrate PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocation & Activation Response Cellular Response pSubstrate->Response

Caption: Signaling pathway of Protein Kinase C (PKC) activation by this compound (DOG).

Experimental_Workflow_DOG_Optimization Start Start Prepare_Cells Seed and Culture Cells Start->Prepare_Cells Prepare_DOG Prepare DOG Working Solution Prepare_Cells->Prepare_DOG Time_Course_Treatment Treat Cells for Various Incubation Times Prepare_DOG->Time_Course_Treatment Assay Perform Cellular Assay (e.g., PKC Translocation) Time_Course_Treatment->Assay Analyze Analyze and Quantify Response Assay->Analyze Determine_Optimal_Time Determine Optimal Incubation Time Analyze->Determine_Optimal_Time End End Determine_Optimal_Time->End

Caption: Experimental workflow for optimizing DOG incubation time.

References

minimizing off-target effects of 1,2-Dioctanoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with 1,2-Dioctanoyl-sn-glycerol (DOG).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DOG) and what is its primary target?

A1: this compound (DOG or DiC8) is a cell-permeable analog of the endogenous second messenger diacylglycerol (DAG).[1][2] Its primary on-target effect is the activation of Protein Kinase C (PKC) isoforms.[3][4] DOG mimics endogenous DAG by binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation and a cascade of downstream phosphorylation events that regulate numerous cellular processes.[1][3]

Q2: What are the known off-target effects of DOG?

A2: Beyond its primary role as a PKC activator, DOG can exhibit several off-target effects that may influence experimental results:

  • Activation of other C1 domain-containing proteins: These can include Ras guanine (B1146940) nucleotide-releasing proteins (RasGRPs), which activate the Ras-MAPK signaling pathway.[4][5]

  • Modulation of ion channels: DOG has been shown to activate certain Transient Receptor Potential Canonical (TRPC) channels, such as TRPC3 and TRPC6, which can lead to an influx of cations like Ca²⁺.[4]

  • Metabolic conversion: DOG can be metabolized by cellular enzymes. Diacylglycerol kinases (DGKs) can phosphorylate DOG to form phosphatidic acid (PA), which terminates DAG signaling but initiates PA-mediated signaling.[3][4]

  • PKC-independent pathways: At higher concentrations, DOG may stimulate cellular responses, such as superoxide (B77818) release in neutrophils, through pathways that do not involve PKC.[6]

  • Non-specific membrane effects: Like many lipid molecules, high concentrations of DOG can perturb cell membranes, potentially leading to cytotoxicity.[7]

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for ensuring the validity of your results. Key strategies include:

  • Perform a dose-response curve: Determine the lowest effective concentration of DOG for your specific cell type and experimental endpoint to avoid using excessively high concentrations that are more likely to cause off-target effects.[5][7]

  • Use specific inhibitors: To confirm that the observed effects are PKC-dependent, pre-incubate cells with a specific PKC inhibitor.[5]

  • Employ proper controls: Use both a positive control, such as Phorbol 12-myristate 13-acetate (PMA), and a negative control, like the inactive isomer 1,3-dioctanoylglycerol, to validate the specificity of the response.[8]

  • Investigate alternative pathways: If results are inconsistent with PKC activation, consider designing experiments to assess the involvement of known off-target pathways like RasGRP or TRPC channel activation.[4]

Q4: What are the best practices for preparing and storing DOG solutions?

A4: Proper handling of DOG is essential for reproducible results.

  • Storage: Store DOG at -20°C in its pure form.[7] Stock solutions in anhydrous organic solvents like DMSO or ethanol (B145695) should also be stored at -20°C and ideally used within a few weeks.[7] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[1][7]

  • Solvents: High-quality, anhydrous DMSO, ethanol, or DMF are recommended for preparing stock solutions.[2][7]

  • Preparation of Working Solutions: To prepare a working solution, dilute the stock solution directly into pre-warmed (37°C) cell culture medium or experimental buffer.[2][7] It is critical to mix thoroughly immediately after adding the lipid to ensure a homogenous suspension, as it will not truly dissolve in aqueous solutions.[7] Brief sonication can also help create a more uniform suspension.[2] The final concentration of the organic solvent should typically be kept at or below 0.5% to minimize cytotoxicity.[2]

Q5: What are appropriate controls for experiments using DOG?

A5: A comprehensive set of controls is essential for interpreting your data accurately.

  • Vehicle Control: This is a crucial negative control. Cells are treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the DOG. This accounts for any effects of the solvent itself.[7]

  • Untreated Control: An untreated group of cells should be included as a baseline for comparison.[7]

  • Positive Control: Phorbol 12-myristate 13-acetate (PMA) can be used as a positive control as it is a potent and stable activator of most PKC isozymes.[8]

  • Negative Control (Inactive Isomer): The structural isomer 1,3-dioctanoylglycerol, which is unable to activate PKC, can be used to demonstrate the specificity of the observed effect to the 1,2-sn-glycerol structure.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no response to DOG treatment. 1. DOG Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.[9] 2. Inadequate Preparation: The lipophilic nature of DOG can lead to precipitation or a non-homogenous suspension in aqueous media.[2][9] 3. Suboptimal Concentration: The effective concentration of DOG is highly dependent on the cell type and endpoint being measured.[7]1. Prepare fresh aliquots from a properly stored stock solution. Ensure the use of high-quality, anhydrous solvent.[9] 2. Prepare working solutions by diluting the stock dropwise into pre-warmed media while vortexing. Brief sonication may also help.[2] 3. Perform a dose-response experiment to determine the optimal working concentration for your specific experimental setup. A common starting range is 1 µM to 100 µM.[5][7]
Observed effects are not consistent with Protein Kinase C (PKC) activation. 1. Activation of non-PKC C1 domain proteins: DOG may be activating other proteins containing C1 domains, such as RasGRPs.[4][5] 2. Activation of TRPC channels: The observed effect could be due to Ca²⁺ influx through TRPC channels activated by DOG.[4] 3. Metabolism of DOG: DOG may be converted to other signaling molecules like 2-arachidonoylglycerol (B1664049) (2-AG) or phosphatidic acid (PA).[4]1. Use a specific PKC inhibitor to confirm PKC dependence. If the effect persists, investigate the involvement of other C1 domain proteins (e.g., assess Ras activation).[5] 2. Measure intracellular calcium levels in response to DOG treatment. Use a known TRPC channel blocker as a negative control.[4] 3. Use inhibitors for enzymes that metabolize DOG, such as a diacylglycerol lipase (B570770) (DAGL) inhibitor, to see if this blocks the observed effect.[4]
High cytotoxicity observed at effective concentrations. 1. Non-specific membrane perturbation: High concentrations of lipids can disrupt cell membranes and induce cytotoxicity.[7] 2. Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium may be too high.1. Re-evaluate your dose-response curve to find the lowest possible effective concentration. Reduce the incubation time if possible. 2. Ensure the final concentration of the solvent is at a non-toxic level, typically ≤ 0.5%.[2]
My PKC inhibitor doesn't block the effect of DOG. 1. PKC-independent pathway: DOG can stimulate certain cellular responses through pathways that are independent of PKC, especially at higher concentrations.[6] 2. Ineffective inhibitor concentration or incubation time: The inhibitor may not be used at an effective concentration or for a sufficient pre-incubation time.[5] 3. Inhibitor specificity: The inhibitor may not be effective against the specific PKC isoform involved in the response in your cell type.[5]1. Lower the concentration of DOG. The PKC-independent effects are more prominent at higher concentrations.[6] 2. Ensure you are using the inhibitor at a validated effective concentration and for a sufficient pre-incubation time before adding DOG.[5] 3. Consider using a different PKC inhibitor with a broader spectrum or one that is more specific to the suspected isoform.[5]

Data Presentation

Table 1: Common PKC Inhibitors for Control Experiments

Inhibitor Target(s) Typical Working Concentration IC50 Values
Gö 6983 Broad-spectrum PKC inhibitor (α, β, γ, δ, ζ) 1-10 µM PKCα: 7 nM, PKCβ: 7 nM, PKCγ: 6 nM, PKCδ: 10 nM, PKCζ: 60 nM[5]
Staurosporine Broad-spectrum kinase inhibitor (including PKC) 10-200 nM PKC: ~3 nM, PKA: 7 nM, p60v-src: 6 nM, CaM Kinase II: 20 nM[5]

| Bisindolylmaleimide I (GF 109203X) | Selective for conventional and novel PKC isoforms | 1-5 µM | PKCα: 10 nM, PKCβI: 13 nM, PKCβII: 20 nM, PKCγ: 16 nM, PKCε: 20 nM[5] |

Table 2: Example Working Concentrations of DOG in Different Cell Types

Compound Cell Type Concentration Observed Effect
This compound Chicken Spinal Cord Neurons 5 µM Stimulation of neurite outgrowth[7]
This compound Chicken Spinal Cord Neurons 60 µM Reduction of neurite outgrowth[7]
This compound GH3 Pituitary Cells 4 - 60 µM Reduction of Ca²⁺ currents[7]

| this compound | Neutrophils | 7.8 µM | Superoxide release (PKC-independent)[6] |

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of DOG (Dose-Response Assay)

This protocol provides a general workflow for determining the effective concentration range of DOG using a cell proliferation assay (e.g., MTT) as an example endpoint.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to attach overnight.[5]

  • Preparation of DOG Dilutions: Prepare a series of dilutions of DOG in your cell culture medium. A starting range of 0.1 µM to 100 µM is recommended.[5] Include a vehicle control with the same final concentration of solvent as the highest DOG treatment.[5]

  • Cell Treatment: Remove the old medium and add the medium containing the various concentrations of DOG or the vehicle control.[5]

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[8]

  • Endpoint Analysis: Perform the MTT assay (or your specific assay) according to the manufacturer's instructions to measure the cellular response.[8]

  • Data Analysis: Plot the response versus the DOG concentration to determine the optimal concentration for subsequent experiments.

Protocol 2: Confirming PKC-Dependence using a PKC Inhibitor

This protocol describes how to use a PKC inhibitor to verify that the cellular response to DOG is mediated by PKC.[5]

  • Cell Seeding: Seed cells in an appropriate culture plate or dish and allow them to attach.[5]

  • Pre-incubation with Inhibitor: Before treatment with DOG, pre-incubate the cells with a specific PKC inhibitor (e.g., Gö 6983 at 1-5 µM) or a vehicle control for 1-2 hours.[5]

  • DOG Treatment: Add DOG at its predetermined optimal concentration to the wells that already contain the inhibitor or vehicle. Include control wells with only the inhibitor and wells with only DOG.[5]

  • Incubation: Incubate for the time period determined to be optimal for observing the effect of DOG.

  • Endpoint Analysis: Measure the desired cellular response.

  • Interpretation: If the PKC inhibitor significantly reduces or blocks the effect of DOG, it indicates that the response is largely PKC-dependent.

Protocol 3: Annexin V Apoptosis Assay to Assess Cytotoxicity

This protocol can be used to evaluate if high concentrations of DOG are inducing apoptosis, a form of programmed cell death.

  • Cell Treatment: Treat cells with the desired concentrations of DOG and appropriate controls (untreated and vehicle-treated) in a 6-well plate.[5]

  • Cell Harvesting: Collect both floating and adherent cells. The culture medium contains floating apoptotic cells. Detach the adherent cells using trypsin-EDTA and combine them with the collected medium.[5]

  • Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.[5]

  • Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[5]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (live, early apoptotic, late apoptotic/necrotic) can be quantified based on their fluorescence.[5]

Visualizations

cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 PKC_inactive Inactive PKC (Cytosolic) PLC->PKC_inactive Generates Endogenous DAG PIP2 PIP2 PIP2->PLC Hydrolysis DOG This compound (DOG - Exogenous) DOG->PKC_inactive Activates PKC_active Active PKC (Membrane-bound) PKC_inactive->PKC_active Translocation Substrate Substrate Protein PKC_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response

Caption: On-target signaling pathway of this compound (DOG).

cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways DOG This compound (DOG) PKC Protein Kinase C (PKC) DOG->PKC Activates RasGRP RasGRP DOG->RasGRP Activates TRPC TRPC Channels DOG->TRPC Activates DGK Diacylglycerol Kinase (DGK) DOG->DGK Metabolized by PKC_response PKC-Mediated Cellular Response PKC->PKC_response Ras_MAPK Ras-MAPK Pathway RasGRP->Ras_MAPK Ca_influx Ca²⁺ Influx TRPC->Ca_influx PA Phosphatidic Acid (PA) Signaling DGK->PA

Caption: On-target vs. potential off-target pathways of DOG.

start Start: Observe Cellular Response to DOG dose_response Step 1: Perform Dose-Response (Find minimum effective concentration) start->dose_response pkc_inhibitor Step 2: Pre-treat with PKC Inhibitor dose_response->pkc_inhibitor check_block Is the response blocked? pkc_inhibitor->check_block pkc_dependent Conclusion: Response is likely PKC-dependent check_block->pkc_dependent Yes off_target Step 3: Investigate Off-Target Effects check_block->off_target No investigate_ras A) Assess Ras activation (RasGRP pathway) off_target->investigate_ras investigate_ca B) Measure intracellular Ca²⁺ (TRPC pathway) off_target->investigate_ca

Caption: Experimental workflow for troubleshooting off-target effects.

References

Technical Support Center: Working with 1,2-Dioctanoyl-sn-glycerol (DOG) in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term experiments with 1,2-Dioctanoyl-sn-glycerol (DOG), a cell-permeable analog of diacylglycerol (DAG) used to activate Protein Kinase C (PKC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges of using this compound (DOG) in long-term studies?

The main challenges in long-term studies using DOG are its limited stability in culture media, rapid cellular metabolism, potential for off-target effects, and the transient nature of its activation of Protein Kinase C (PKC).[1][2] These factors can lead to inconsistent results and diminished effects over time.

Q2: How should I properly store and handle DOG to ensure its stability?

To maintain the integrity of DOG, it is crucial to adhere to proper storage and handling protocols. In its pure form, it should be stored at -20°C.[3] Once dissolved in an organic solvent to create a stock solution, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][4]

Q3: What is the recommended method for preparing a DOG stock solution?

It is recommended to dissolve DOG in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695).[3][5] The final concentration of the solvent in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[3] Always include a vehicle-only control in your experiments.[3]

Q4: Why does the effect of DOG diminish over time in my long-term cell culture experiment?

The diminishing effect of DOG over time is likely due to two main factors:

  • Degradation: DOG can be unstable in aqueous culture medium at 37°C, undergoing isomerization to the less active 1,3-isomer or hydrolysis.[1]

  • Cellular Metabolism: Cells can rapidly metabolize DOG, leading to a transient activation of PKC.[1][6] This means the effective concentration of the active compound decreases over the course of the experiment.[6]

Q5: Can DOG cause cellular toxicity in long-term studies?

Yes, high concentrations of DOG or the solvent used to dissolve it can be toxic to cells.[3] Additionally, the accumulation of degradation products, such as free fatty acids, may also contribute to cytotoxicity in some cell lines.[1] It is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type.[3]

Troubleshooting Guides

Issue 1: Inconsistent or No Cellular Response to DOG Treatment

Possible Causes:

  • Degraded DOG: Improper storage or handling may have led to the degradation of the compound.

  • Precipitation: DOG may have precipitated out of the aqueous culture medium due to its lipophilic nature.[1]

  • Suboptimal Concentration: The concentration of DOG may be too low for the specific cell type or too high, leading to off-target effects or toxicity.[3]

  • PKC Isoform Expression: The cell line may not express the necessary PKC isoforms that are sensitive to DOG.[3]

Troubleshooting Steps:

  • Verify Reagent Integrity: Use a fresh aliquot of DOG stock solution for each experiment.

  • Ensure Proper Solubilization: When diluting the stock solution into culture medium, add it to pre-warmed medium and mix gently but thoroughly to ensure even dispersion.[1]

  • Perform a Dose-Response Experiment: Determine the optimal concentration range for your cell line, starting from published concentrations.[3]

  • Confirm PKC Expression: Verify that your cell line expresses the target PKC isoforms.

Issue 2: Effect of DOG is Transient and Not Sustained

Possible Causes:

  • Rapid Metabolism: Cells are actively metabolizing the DOG.[1][6]

  • PKC Desensitization: While some studies suggest certain PKC isoforms are resistant to desensitization by DAG, this can be cell-type dependent.[7]

Troubleshooting Steps:

  • Frequent Media Changes: To counteract degradation and metabolism, increase the frequency of media changes to replenish the active DOG.[1] Prepare fresh DOG-containing media for each change.[1]

  • Consider a Perfusion System: For very long-term cultures, a continuous or semi-continuous perfusion system can help maintain a stable concentration of DOG.[1]

  • Time-Course Experiment: Conduct a time-course experiment to understand the kinetics of the cellular response and identify the peak activity time.[6]

Issue 3: Observed Effects are Not Consistent with Known PKC Signaling

Possible Causes:

  • Off-Target Effects: DOG can activate other signaling molecules besides PKC. These include Ras guanine (B1146940) nucleotide-releasing proteins (RasGRPs) and Transient Receptor Potential Canonical (TRPC) channels.[8]

  • Metabolism to Other Bioactive Lipids: DOG can be metabolized into other signaling molecules, such as 2-arachidonoylglycerol (B1664049) (2-AG), an endocannabinoid, and phosphatidic acid (PA).[8]

Troubleshooting Steps:

  • Use a PKC Inhibitor: To confirm that the observed effect is PKC-dependent, perform experiments in the presence of a specific PKC inhibitor.[6] If the effect is blocked, it is likely mediated by PKC.

  • Investigate Off-Target Pathways: If the effect persists in the presence of a PKC inhibitor, consider investigating other potential pathways. For example, use a TRPC channel blocker to see if the effect is mediated by calcium influx.[8]

Quantitative Data Summary

Table 1: Physicochemical and Storage Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₃₆O₅[5]
Molecular Weight344.49 g/mol [5]
Purity≥95%[9]
Storage Temperature (Pure)-20°C[5]
Storage Temperature (in Solvent)-20°C to -80°C[1]
Stability (Pure at -20°C)≥ 1 year[9]

Table 2: Solubility of this compound

SolventApproximate SolubilityReference
DMSO>7 mg/mL[3]
Ethanol>30 mg/mL[3]
DMF>20 mg/mL[3]
PBS (pH 7.2)Sparingly soluble (~250 µg/ml)[9]

Table 3: Example Experimental Concentrations of DAG Analogs

DAG AnalogCell TypeConcentration RangeObserved EffectReference
This compoundChicken Spinal Cord Neurons5 µMStimulation of neurite outgrowth[3]
This compoundChicken Spinal Cord Neurons60 µMReduction of neurite outgrowth[3]
This compoundMCF-7 Cells43 µg/ml (~125 µM)Transient PKC translocation[2]
This compoundGuinea Pig Neutrophils2.0 µM - 7.8 µMSuperoxide Release[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (DOG)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of DOG to warm to room temperature before opening to prevent condensation.

  • Under sterile conditions, add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C can aid dissolution if necessary.[1]

  • Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Long-Term Treatment of Cultured Cells with DOG

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • DOG stock solution (from Protocol 1)

  • Vehicle (DMSO or ethanol)

Procedure:

  • Seed cells in appropriate culture vessels and allow them to reach the desired confluency.

  • Pre-warm the cell culture medium to 37°C.

  • Prepare the working solution of DOG by diluting the stock solution directly into the pre-warmed medium to the final desired concentration. Mix thoroughly by gentle swirling or inversion.[1] Prepare a vehicle control medium with the same final concentration of solvent.

  • Aspirate the old medium from the cells and wash once with sterile PBS.

  • Add the medium containing the desired concentration of DOG or the vehicle control to the cells.

  • For long-term studies, replace the medium with freshly prepared DOG-containing medium at regular intervals (e.g., every 24 hours) to maintain the effective concentration of the compound.[1] The optimal frequency of media changes should be determined empirically.

  • Incubate the cells for the desired duration at 37°C in a CO₂ incubator.

Protocol 3: In-Vitro PKC Activity Assay

Materials:

  • Cell lysate from DOG-treated and control cells

  • Fluorescently labeled PKC substrate peptide

  • ATP

  • PKC reaction buffer

  • Positive control (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Negative control (solvent vehicle)

  • Microplate reader

Procedure:

  • In a microplate, combine the cell lysate with the fluorescently labeled PKC substrate peptide and ATP.

  • Add your prepared DOG solution to the experimental wells.

  • Include a positive control (PMA) and a negative control (solvent vehicle).[1]

  • Incubate the plate at 30°C to allow for the PKC-mediated phosphorylation of the substrate.

  • Measure the fluorescence using a microplate reader to determine the extent of substrate phosphorylation, which is indicative of PKC activity.

Visualizations

DOG_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Endogenous DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates DOG This compound (DOG - Exogenous) DOG->PKC Activates (Mimics DAG) Downstream Downstream Substrates PKC->Downstream Phosphorylates Ca_release->PKC Co-activates (cPKC) Response Cellular Response (Proliferation, Apoptosis, etc.) Downstream->Response Leads to

Caption: Canonical signaling pathway of this compound (DOG).

DOG_Experimental_Workflow start Start prep_stock Prepare DOG Stock Solution (in DMSO/Ethanol) start->prep_stock prep_working Prepare Working Solution (Dilute stock in pre-warmed media) prep_stock->prep_working seed_cells Seed and Culture Cells seed_cells->prep_working treat_cells Treat Cells with DOG (and vehicle control) prep_working->treat_cells long_term Long-Term Incubation treat_cells->long_term media_change Frequent Media Changes (with fresh DOG) long_term->media_change Yes harvest Harvest Cells/Lysates at desired time points long_term->harvest No media_change->long_term assay Perform Downstream Assays (e.g., PKC activity, Western blot) harvest->assay analyze Analyze Data assay->analyze

Caption: Experimental workflow for long-term studies with DOG.

DOG_Troubleshooting_Logic problem Problem: Inconsistent or Diminishing Effect of DOG check_reagent Is the DOG stock properly prepared and stored? problem->check_reagent re_prepare Action: Prepare fresh stock solution from new vial check_reagent->re_prepare No check_protocol Is the experimental protocol optimized? check_reagent->check_protocol Yes re_prepare->check_protocol optimize Action: - Perform dose-response - Perform time-course - Ensure proper solubilization check_protocol->optimize No check_metabolism Is the effect transient? check_protocol->check_metabolism Yes optimize->check_metabolism frequent_changes Action: Increase frequency of media changes check_metabolism->frequent_changes Yes check_off_target Is the effect PKC-independent? check_metabolism->check_off_target No frequent_changes->check_off_target use_inhibitor Action: Use specific PKC inhibitors and investigate alternative pathways check_off_target->use_inhibitor Yes solution Resolution check_off_target->solution No use_inhibitor->solution

Caption: Troubleshooting logic for experiments involving DOG.

References

best practices for storage and handling of 1,2-Dioctanoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 1,2-Dioctanoyl-sn-glycerol (DOG), a cell-permeable analog of diacylglycerol (DAG) and a potent activator of Protein Kinase C (PKC).[1][2] Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of DOG in your research.

Troubleshooting Guides

Consistent and reproducible results with this compound hinge on proper handling and application. This section addresses common issues encountered during experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent or no observable effect on cells. Inactive DOG: The compound may have degraded due to improper storage or handling.Verify the activity of your DOG stock using a PKC activity assay.[3]
Low effective concentration: DOG may not be reaching the cells due to poor solubility or binding to plasticware.Use a delivery agent like cyclodextrin (B1172386) to enhance bioavailability.[3]
Cellular resistance: The cell line may not express the necessary components of the PKC signaling pathway.Confirm that your cell line expresses PKC isoforms that are responsive to DAG.[3]
Suboptimal concentration: The concentration of DOG may be too low to activate PKC effectively or too high, leading to inhibitory effects.Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.[4][5]
Rapid metabolism: Cells can quickly metabolize diacylglycerols, resulting in a transient activation of PKC.[4]Conduct a time-course experiment to measure PKC activation at multiple time points after DOG addition to capture the peak activity.[4]
Visible precipitation or cloudy medium upon adding DOG. Poor solubility in aqueous solutions: DOG is a lipophilic molecule with very low solubility in aqueous buffers like PBS.[6]Prepare a concentrated stock solution in an organic solvent such as anhydrous DMSO, ethanol, or DMF before diluting it into your aqueous assay buffer.[4][5][6]
Precipitation upon dilution: The compound precipitates when the organic stock solution is added to the aqueous cell culture medium.[6]Add the DOG stock solution dropwise to pre-warmed (37°C) cell culture medium while gently vortexing or swirling to aid dispersion.[6] Brief sonication of the final working solution can also help create a more uniform suspension.[6]
Observed cellular toxicity. High solvent concentration: The final concentration of the organic solvent (e.g., DMSO) in the culture medium may be cytotoxic.Ensure the final solvent concentration is as low as possible, typically below 0.5%, and perform a solvent toxicity control experiment.[3][6]
Degradation products: Accumulation of degradation byproducts like free fatty acids could be toxic to some cell lines.Increase the frequency of media changes to prevent the buildup of potentially toxic byproducts.[3]
Non-specific membrane effects: At very high concentrations, lipids like DOG can have non-specific effects on cell membranes, leading to cytotoxicity.[5]Assess cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) in parallel with your functional assays, especially when using higher concentrations or longer incubation times.[5]

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store this compound?

    • A1: For long-term stability, this compound should be stored at -20°C.[3] Some suppliers recommend storage at -70°C. Once dissolved in an organic solvent, it is best to prepare single-use aliquots and store them at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[3]

  • Q2: What is the shelf life of this compound?

    • A2: When stored as a solution in an organic solvent at -20°C, it is stable for at least one year.

  • Q3: What are the best solvents for preparing a stock solution?

    • A3: Anhydrous dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are commonly used to prepare stock solutions.[3][6] The choice of solvent can depend on the specific experimental application and the tolerance of the cell line. For cell culture experiments, high-quality, anhydrous DMSO is a frequent choice.[5]

Experimental Design

  • Q4: What are the appropriate controls for an experiment using this compound?

    • A4: To ensure the validity of your experimental results, it is crucial to include the following controls:

      • Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve the DOG. This accounts for any effects of the solvent itself.[5]

      • Positive Control: Use a known potent PKC activator, such as phorbol (B1677699) 12-myristate 13-acetate (PMA), to confirm that the PKC signaling pathway is active in your experimental system.[4][7]

      • Negative Control: A structural isomer of DOG, such as 1,3-dioctanoylglycerol, which is unable to activate PKC, can be used to demonstrate the specificity of the observed effects.[7]

      • PKC Inhibitor: To confirm that the observed effects are mediated by PKC, you can pre-treat cells with a specific PKC inhibitor before adding DOG.[4]

  • Q5: What is a typical working concentration for this compound in cell culture experiments?

    • A5: The effective concentration can vary significantly depending on the cell type and the biological endpoint being measured. A common starting point is to perform a dose-response experiment ranging from 1 µM to 100 µM.[5] For example, a concentration of 10 µM has been used to activate PKC-δ in murine bone-marrow-derived dendritic cells.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell Culture

This protocol describes the preparation of a working solution of DOG for treating cells in culture.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed (37°C) cell culture medium

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution: a. Aseptically weigh the desired amount of this compound. b. Dissolve in anhydrous DMSO to create a stock solution of, for example, 10 mM. c. Vortex thoroughly until the DOG is completely dissolved. Gentle warming to 37°C may assist in solubilization.[1] d. Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C.

  • Prepare the Working Solution: a. On the day of the experiment, thaw a single aliquot of the stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. d. While gently vortexing the pre-warmed medium, add the calculated volume of the stock solution dropwise to prevent precipitation.[6] e. Visually inspect the working solution for any signs of precipitation (cloudiness or an oily film). If observed, briefly sonicate the solution in a water bath sonicator for 1-2 minutes.[6]

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol provides a general framework for measuring PKC activity in vitro using DOG as an activator.

Materials:

  • Purified PKC enzyme

  • This compound (DOG)

  • Phosphatidylserine (PS)

  • PKC substrate peptide

  • [γ-³²P]ATP (for radioactive assay) or appropriate reagents for a non-radioactive assay

  • PKC reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

  • Kinase inhibitors (for negative controls)

  • Apparatus for detecting phosphorylation (e.g., scintillation counter or fluorescence plate reader)

Procedure:

  • Preparation of Lipid Vesicles: a. In a glass tube, mix this compound and Phosphatidylserine in chloroform (B151607) at the desired molar ratio (e.g., 1:4 DOG:PS).[4] b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film.[4] c. Resuspend the lipid film in PKC reaction buffer by vortexing or sonication to form small unilamellar vesicles.[4]

  • Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture containing the PKC reaction buffer, lipid vesicles (DOG/PS), PKC substrate peptide, and purified PKC enzyme. For negative controls, include a reaction with a PKC inhibitor or without the lipid vesicles.[4] b. Pre-incubate the mixture at 30°C for 5 minutes.[4]

  • Initiation of Kinase Reaction: a. Start the reaction by adding [γ-³²P]ATP or the appropriate non-radioactive ATP analog.[4] b. Incubate at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is within the linear range.[4]

  • Stopping the Reaction and Quantification: a. Stop the reaction by adding a stop solution (e.g., trichloroacetic acid). b. Quantify the phosphorylation of the substrate using the appropriate detection method.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor (e.g., GPCR, RTK) Signal->Receptor Binds to PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DOG_in_membrane PIP2->DOG_in_membrane Generates Endogenous DAG PKC_inactive Inactive PKC DOG_in_membrane->PKC_inactive Recruits & Activates PKC_active Active PKC Substrate Substrate Protein PKC_active->Substrate Phosphorylates DOG_exogenous This compound (Exogenous) DOG_exogenous->DOG_in_membrane Mimics DAG Phosphorylated_Substrate Phosphorylated Substrate Protein Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response Leads to

Caption: Signaling pathway of this compound (DOG) activating Protein Kinase C (PKC).

G Start Start Prepare_Stock Prepare Concentrated DOG Stock Solution (in DMSO) Start->Prepare_Stock Prepare_Working Prepare Working Solution (Dilute in pre-warmed medium) Prepare_Stock->Prepare_Working Treat_Cells Treat Cells with DOG and Controls Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Harvest_Cells Harvest Cells or Perform Assay Incubate->Harvest_Cells Analyze_Data Analyze Data Harvest_Cells->Analyze_Data End End Analyze_Data->End

References

Technical Support Center: Optimizing Buffer Conditions for 1,2-Dioctanoyl-sn-glycerol (DOG) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for experiments involving the cell-permeable diacylglycerol (DAG) analog, 1,2-Dioctanoyl-sn-glycerol (DOG). Find troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DOG) and what is its primary role in experiments?

A1: this compound (DOG or DiC8) is a cell-permeable analog of the endogenous second messenger diacylglycerol (DAG).[1] Its primary experimental function is to activate Protein Kinase C (PKC), a key enzyme in various cellular signaling pathways that regulate processes like cell proliferation, differentiation, and apoptosis.[1][2]

Q2: In which solvents is DOG soluble, and how should I prepare a stock solution?

A2: DOG is highly soluble in organic solvents but has very low solubility in aqueous buffers alone.[3] It is recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).[3] For cell culture experiments, high-quality, anhydrous DMSO is a common choice.[4] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term or -80°C for long-term stability.[4][5]

Q3: My DOG solution precipitates when I add it to my aqueous experimental buffer. How can I prevent this?

A3: This is a frequent issue due to the lipophilic nature of DOG.[6] To prevent precipitation:

  • Add the DOG stock solution dropwise to your pre-warmed (37°C) aqueous buffer or cell culture medium while gently vortexing or swirling to ensure rapid and even dispersion.[3]

  • Keep the final concentration of the organic solvent in your experimental medium as low as possible, typically below 0.5%, to minimize both precipitation and potential solvent-induced cellular toxicity.[3][4]

  • For in vitro assays, consider preparing lipid vesicles or micelles by mixing DOG with phosphatidylserine (B164497) (PS), a cofactor for PKC activation, and resuspending the lipid film in the assay buffer via sonication or vortexing.[2][6]

Q4: What are the signs of DOG insolubility in my experiment?

A4: Visual indicators of DOG insolubility include a cloudy or milky appearance of the medium, the presence of visible precipitate or crystals, an oily film on the surface, or droplets adhering to the walls of the culture vessel.[3]

Q5: How can I ensure that the observed experimental effects are specifically due to PKC activation by DOG?

A5: To confirm that the cellular response is mediated by PKC, it is crucial to include appropriate controls. A key control is the use of a specific PKC inhibitor. If the effect of DOG is significantly diminished or blocked in the presence of the inhibitor, it strongly indicates a PKC-dependent mechanism.[6]

Troubleshooting Guides

Issue 1: Low or No PKC Activation
Possible CauseRecommended Solution(s)
Suboptimal DOG Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Effective concentrations can vary widely.[6]
Poor DOG Solubility or Aggregation Ensure proper solubilization by preparing a high-concentration stock in an appropriate organic solvent (e.g., DMSO, ethanol) and diluting it into pre-warmed aqueous buffer with vigorous mixing. Sonication can aid in creating a uniform suspension.[3][6]
Rapid Metabolism of DOG Cells can quickly metabolize diacylglycerols. Consider a time-course experiment to measure PKC activation at multiple time points to capture the peak activity.[6]
Inactive PKC Enzyme Verify the activity of your PKC preparation using a known potent activator, such as a phorbol (B1677699) ester (e.g., PMA), as a positive control.[6]
Inappropriate Buffer Conditions Ensure your kinase assay buffer has the optimal pH (typically ~7.5) and contains necessary cofactors like Mg²⁺ and Ca²⁺ for conventional PKC isoforms.[7]
Issue 2: Inconsistent Results Between Experiments
Possible CauseRecommended Solution(s)
Variability in DOG Preparation Standardize your lipid preparation method. Prepare fresh dilutions of DOG for each experiment from a properly stored and aliquoted stock solution to avoid degradation from multiple freeze-thaw cycles.[5][6]
Cellular Factors The responsiveness of cells can be affected by passage number and confluency. Use cells that are healthy, in a logarithmic growth phase, and plated at a consistent density for all experiments.[4]
Precipitation of DOG in Media Visually inspect the media for any signs of precipitation. If observed, optimize the dilution method by adding the stock solution more slowly to pre-warmed, swirling media. Consider using a carrier molecule like BSA to improve solubility.[5][8]

Data Presentation: Solubility and Storage of this compound

ParameterRecommendationReference(s)
Storage (Solid Form) -20°C[4]
Storage (in Organic Solvent) Aliquot and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[5]
Recommended Solvents for Stock Solution DMSO, Ethanol, DMF[4][9]
Solubility in DMSO >7 mg/mL[9]
Solubility in Ethanol >30 mg/mL[9]
Solubility in PBS (pH 7.2) ~250 µg/mL (Aqueous solutions are not recommended for storage beyond one day)[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DOG Stock Solution in DMSO

Materials:

  • This compound (DOG)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of DOG to come to room temperature.

  • Under sterile conditions, weigh the desired amount of DOG.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution (e.g., for 1 mg of DOG with a molecular weight of 344.5 g/mol , add approximately 290 µL of DMSO).

  • Vortex the tube thoroughly until the DOG is completely dissolved. Gentle warming to 37°C may aid in solubilization.[5]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro PKC Kinase Activity Assay

Materials:

  • Purified PKC isoform

  • PKC substrate (e.g., histone H1 or a specific peptide substrate)

  • DOG and Phosphatidylserine (PS)

  • [γ-³²P]ATP

  • Kinase Reaction Buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)[7]

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles: In a glass tube, mix DOG and PS (e.g., at a 1:4 molar ratio) in chloroform. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. Resuspend the lipid film in kinase reaction buffer by vortexing or sonication to form small unilamellar vesicles.[6][7]

  • Set up the Kinase Reaction: In a microcentrifuge tube on ice, combine the kinase reaction buffer, the prepared lipid vesicles, the PKC substrate, and the purified PKC enzyme.

  • Initiate the Reaction: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes).

  • Stop the Reaction and Quantify: Terminate the reaction by spotting an aliquot of the mixture onto phosphocellulose paper and immersing it in phosphoric acid. Wash the paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.[7]

Protocol 3: Western Blot Analysis of PKC Translocation

Materials:

  • Cultured cells

  • DOG stock solution

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)[10]

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the PKC isoform of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of DOG or vehicle control for the specified time.

  • Cell Lysis and Fractionation: After treatment, wash cells with ice-cold PBS and lyse them. Separate the cytosolic and membrane fractions by centrifugation.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions.

  • Western Blotting:

    • Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody overnight at 4°C.[1]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Apply the chemiluminescent substrate and visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative amount of the PKC isoform in the cytosolic and membrane fractions. An increase in the membrane-to-cytosol ratio in DOG-treated cells indicates PKC translocation.[1]

Visualizations

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_exp Experiment DOG_solid DOG (Solid) Stock_Solution 10 mM DOG in DMSO (Store at -80°C) DOG_solid->Stock_Solution Dissolve DMSO Anhydrous DMSO DMSO->Stock_Solution Working_Solution Final Working Solution (Use Immediately) Stock_Solution->Working_Solution Add dropwise while vortexing Prewarmed_Media Pre-warmed (37°C) Aqueous Buffer / Media Prewarmed_Media->Working_Solution Cells Cells in Culture Working_Solution->Cells Treat Cells Assay Downstream Assay (e.g., Western Blot, Kinase Assay) Cells->Assay G GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DOG_exp This compound (Exogenous) PIP2->DOG_exp Mimics endogenous DAG PKC_active Active PKC (Membrane) DOG_exp->PKC_active Activates & Translocates PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Substrate Substrate Protein PKC_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response G start Precipitation Observed? check_conc Is final solvent concentration <0.5%? start->check_conc Yes resolved Problem Resolved start->resolved No check_temp Was media pre-warmed to 37°C? check_conc->check_temp Yes adjust_solvent Lower final solvent volume. check_conc->adjust_solvent No check_mixing Was stock added dropwise with swirling? check_temp->check_mixing Yes warm_media Pre-warm media before adding DOG. check_temp->warm_media No reduce_conc Reduce final DOG concentration. check_mixing->reduce_conc Yes improve_mixing Improve mixing technique. check_mixing->improve_mixing No use_sonication Consider brief sonication. reduce_conc->use_sonication adjust_solvent->resolved warm_media->resolved improve_mixing->resolved use_sonication->resolved

References

Technical Support Center: Utilizing 1,2-Dioctanoyl-sn-glycerol (DOG) in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 1,2-Dioctanoyl-sn-glycerol (DOG) in microscopy experiments, with a focus on avoiding common artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DOG) and what is its primary function in cell biology experiments?

A1: this compound (DOG, also known as DiC8) is a cell-permeable analog of diacylglycerol (DAG), a crucial endogenous second messenger.[1] Its primary role in experimental settings is to mimic endogenous DAG and activate conventional and novel isoforms of Protein Kinase C (PKC), a key enzyme family involved in a multitude of cellular processes such as proliferation, differentiation, and apoptosis.[1][2][3][4]

Q2: How should I prepare and store DOG for optimal performance and stability?

A2: Proper handling and storage are critical for the efficacy and stability of DOG. For long-term storage, it should be kept at -20°C as a solution in an organic solvent.[1] To prepare a stock solution, dissolve DOG in a high-quality anhydrous organic solvent such as DMSO or ethanol.[1] It is advisable to create small aliquots of the stock solution to prevent multiple freeze-thaw cycles.[1] When preparing a working solution, dilute the stock directly into your pre-warmed experimental buffer or cell culture medium and mix thoroughly to ensure a uniform suspension.[2]

Q3: What are the typical working concentrations for DOG in cell culture experiments?

A3: The effective concentration of DOG can vary significantly depending on the cell type and the specific biological endpoint being measured. A common starting point for a dose-response experiment ranges from 1 µM to 100 µM.[2] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[2]

Q4: Can DOG be toxic to cells or cause non-specific effects?

A4: Yes, at high concentrations, DOG, like many lipids, can exert non-specific effects on cell membranes and may induce cytotoxicity.[2] It is crucial to perform cell viability assays (e.g., Trypan Blue exclusion or MTT assay) in parallel with your functional assays, especially when using higher concentrations or longer incubation times.[2]

Q5: What are essential controls to include in my microscopy experiment with DOG?

A5: To ensure the validity of your results, several controls are essential. A "vehicle control," where cells are treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the DOG, is crucial to account for any solvent-induced effects.[2] An untreated cell group should also be included as a baseline for comparison.[2] Additionally, using an inactive analog of DOG, such as 1,3-dioctanoylglycerol, can serve as a negative control to demonstrate the specificity of the observed effects.

Troubleshooting Guide for Microscopy Artifacts

This guide addresses specific issues that may arise during microscopy experiments involving DOG.

Observed Artifact/Issue Potential Cause(s) Recommended Solution(s)
High Background Fluorescence 1. Autofluorescence from cells or media. 2. Non-specific binding of fluorescent probes. 3. Excess unbound fluorescent probe.1. Image an unstained control sample to assess the level of autofluorescence. If high, consider using a different emission filter or a quenching agent. 2. Reduce the concentration of the fluorescent probe. 3. Increase the number and duration of washing steps after probe incubation.[5]
Phototoxicity/Cell Death 1. Excessive light exposure from the microscope. 2. Cytotoxicity from high concentrations of DOG.1. Minimize light exposure by reducing laser power, decreasing exposure time, and using neutral density filters.[5] 2. Perform a dose-response curve to find the lowest effective concentration of DOG. Conduct a cell viability assay.[2]
No or Weak Fluorescent Signal 1. Incorrect filter set for the fluorophore. 2. Insufficient concentration or incubation time of the fluorescent probe. 3. Photobleaching from excessive light exposure. 4. Degraded DOG or fluorescent probe.1. Verify the excitation and emission spectra of your probe and match them with the microscope's filter cubes.[5] 2. Perform a titration to find the optimal probe concentration and incubation time.[5] 3. Minimize light exposure during focusing and image acquisition. Use an anti-fade mounting medium. 4. Use a fresh stock of both DOG and the fluorescent probe.
Altered Cell Morphology (e.g., blebbing, rounding) 1. High concentration of DOG causing non-specific membrane effects. 2. Solvent (e.g., DMSO) toxicity. 3. A genuine biological response to PKC activation.1. Lower the concentration of DOG and perform a dose-response experiment. 2. Ensure the final solvent concentration is low (typically below 0.5%).[2] Include a vehicle-only control. 3. Compare with known morphological changes induced by PKC activation in your cell type from the literature.
Inconsistent or No Cellular Response 1. Degraded DOG due to improper storage. 2. Sub-optimal DOG concentration. 3. Poor solubility/precipitation of DOG in the working solution. 4. Cell health issues (e.g., stressed or overly confluent).1. Ensure DOG is stored correctly at -20°C and avoid repeated freeze-thaw cycles.[2] 2. Perform a dose-response curve to identify the optimal concentration.[2] 3. Ensure thorough mixing when diluting the stock solution into the aqueous medium.[2] 4. Use healthy, logarithmically growing cells at a consistent density.[2]

Signaling Pathways and Experimental Workflows

Protein Kinase C (PKC) Activation Pathway

The following diagram illustrates the canonical signaling pathway leading to the activation of conventional and novel Protein Kinase C (PKC) isoforms by this compound (DOG).

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC 2. Activates PIP2 PIP2 PLC->PIP2 3. Cleaves DOG_ex This compound (DOG - Experimental) PIP2->DOG_ex 4. Generates Endogenous DAG (mimicked by DOG) PKC_active Active PKC (Membrane-bound) DOG_ex->PKC_active 5. Binds to C1 domain Substrate Substrate Protein PKC_active->Substrate 7. Phosphorylates PKC_inactive Inactive PKC PKC_inactive->PKC_active 6. Translocation & Activation Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response 8. Leads to Ligand Ligand Ligand->GPCR 1. Activation

Caption: PKC activation by endogenous DAG (mimicked by DOG).

Experimental Workflow for Artifact Avoidance

This workflow outlines the key steps to minimize artifacts when conducting microscopy experiments with DOG.

Experimental_Workflow start Start: Experiment Planning prep_dog Prepare Fresh DOG Working Solution (from aliquoted stock) start->prep_dog cell_prep Prepare Healthy Cells (optimal confluency) start->cell_prep treatment Treat Cells with DOG & Controls (use optimal concentration) prep_dog->treatment controls Prepare Controls: - Untreated - Vehicle (e.g., DMSO) - Inactive Analog (optional) cell_prep->controls controls->treatment staining Fluorescent Staining (if applicable) treatment->staining imaging_setup Microscope Setup: - Minimize light exposure - Correct filter sets staining->imaging_setup acquisition Image Acquisition (acquire control images first) imaging_setup->acquisition analysis Image Analysis (compare treated vs. controls) acquisition->analysis end End: Interpret Results analysis->end

Caption: Workflow for minimizing artifacts in DOG microscopy experiments.

Logical Troubleshooting Workflow

This diagram provides a step-by-step guide for troubleshooting unexpected results or artifacts.

Troubleshooting_Workflow start Problem Identified (e.g., artifact, no response) check_controls Review Control Images (Untreated & Vehicle) start->check_controls is_artifact_in_controls Artifact present in controls? check_controls->is_artifact_in_controls check_reagents Check Reagents: - DOG (age, storage) - Probes (age, storage) - Media/Buffers is_artifact_in_controls->check_reagents Yes check_protocol Review Protocol: - Concentrations - Incubation times - Washing steps is_artifact_in_controls->check_protocol No optimize_protocol Optimize Protocol: - Titrate DOG concentration - Adjust probe concentration - Modify incubation/wash times check_reagents->optimize_protocol check_microscope Check Microscope Settings: - Light source - Filters - Detector settings check_protocol->check_microscope source_is_dog_specific Source is likely DOG-specific check_protocol->source_is_dog_specific check_microscope->optimize_protocol source_is_imaging Source is likely imaging setup check_microscope->source_is_imaging source_is_reagent_or_protocol Source is likely reagent or protocol optimize_protocol->source_is_reagent_or_protocol

Caption: A logical workflow for troubleshooting microscopy artifacts.

Experimental Protocols

Protocol: Live-Cell Imaging of PKC Translocation using DOG

This protocol provides a general workflow for visualizing the translocation of a fluorescently tagged PKC isoform from the cytosol to the plasma membrane upon stimulation with DOG.

Materials:

  • Cells expressing a fluorescently tagged PKC isoform (e.g., PKC-GFP)

  • This compound (DOG)

  • Anhydrous DMSO

  • Appropriate live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Glass-bottom microscopy dishes or chamber slides

  • Confocal or widefield fluorescence microscope with environmental control (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed cells expressing the fluorescently tagged PKC onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.

    • Allow cells to adhere and grow overnight.

  • Preparation of DOG Stock Solution:

    • Prepare a 10 mM stock solution of DOG in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot and store at -20°C.

  • Preparation for Imaging:

    • On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging medium.

    • Place the dish on the microscope stage and allow the cells to equilibrate in the environmental chamber for at least 15-20 minutes.

  • Image Acquisition:

    • Identify a field of healthy cells and acquire baseline images (pre-stimulation) showing the cytosolic localization of the fluorescently tagged PKC.

    • Use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio to minimize phototoxicity.

  • Cell Treatment:

    • Prepare the final working concentration of DOG by diluting the 10 mM stock solution directly into the pre-warmed imaging medium. For a final concentration of 10 µM, add 1 µL of the 10 mM stock to 1 mL of medium. Mix immediately and thoroughly.

    • Carefully add the DOG-containing medium to the cells on the microscope stage.

    • Immediately begin acquiring time-lapse images to capture the translocation of the PKC fusion protein to the plasma membrane. This is often a rapid process, occurring within minutes.[1]

  • Control Experiments:

    • In a separate dish, perform a vehicle control by adding the equivalent volume of DMSO to the imaging medium and acquire a time-lapse series.

    • Include an untreated control where no additions are made.

  • Data Analysis:

    • Analyze the time-lapse images to quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time.

Quantitative Data Summary

Effective Concentrations of this compound (DOG) in Various Cell Types

Cell TypeConcentration RangeObserved EffectReference
Chicken Spinal Cord Neurons5 µMStimulation of neurite outgrowth[5]
Chicken Spinal Cord Neurons60 µMReduction of neurite outgrowth[5]
GH3 Pituitary Cells4 - 60 µMReduction of Ca²⁺ currents[5]
Rat Islets50 - 500 µMStimulation of cellular processes[5]
MCF-7 Human Breast Cancer Cells43 µg/ml (~125 µM)Translocation of PKC and inhibition of cell proliferation[1]
Rat Ventricular Myocytes1 - 10 µMInhibition of L-type Ca2+ current[6]
Neutrophils2.0 - 7.8 µMSuperoxide release[7]

Note: The effective concentration is highly dependent on the specific cell line and the biological endpoint being measured. A dose-response experiment is always recommended.

References

Validation & Comparative

A Comparative Guide: 1,2-Dioctanoyl-sn-glycerol vs. Phorbol Esters (PMA) in Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used activators of Protein Kinase C (PKC), the endogenous-like activator 1,2-Dioctanoyl-sn-glycerol (DOG) and the potent exogenous activator, phorbol (B1677699) 12-myristate 13-acetate (PMA). The information presented, supported by experimental data, is intended to assist researchers in selecting the appropriate tool for their studies of PKC signaling and its diverse cellular consequences.

Mechanism of Action: A Tale of Two Activators

Both this compound (DOG), a cell-permeable diacylglycerol (DAG) analog, and the phorbol ester PMA activate conventional and novel PKC isoforms. They achieve this by binding to the C1 domain of these enzymes, mimicking the action of the endogenous second messenger DAG.[1][2] This binding event recruits PKC to the cell membrane, leading to its activation and the subsequent phosphorylation of a multitude of downstream protein targets.[2]

However, the nature of this activation differs significantly between the two compounds. DOG, being structurally similar to endogenous DAGs, is readily metabolized, resulting in a transient activation of PKC.[3] In contrast, PMA, a natural, plant-derived compound, is metabolically stable and acts as a potent DAG analog, causing a sustained and prolonged activation of PKC.[1][2] This fundamental difference in the duration of PKC activation is a key determinant of their distinct downstream biological effects.

Furthermore, evidence suggests that DOG and phorbol esters may not be perfectly interchangeable in their interaction with PKC. They might bind to different regions or induce distinct conformational changes in the enzyme, contributing to the varied cellular outcomes observed.[4]

Quantitative Comparison of Cellular Effects

The differential activation of PKC by DOG and PMA translates into distinct quantitative effects on various cellular processes. The following tables summarize key comparative data on their impact on PKC translocation, cell proliferation, and apoptosis.

Table 1: Comparison of Effects on Protein Kinase C (PKC) Translocation

ParameterThis compound (DOG)Phorbol 12-Myristate 13-Acetate (PMA)Reference(s)
PKC Translocation Induces a discrete but transient translocation of PKC from the cytosol to the particulate compartment. In MCF-7 cells, a significant translocation of 26 +/- 6% was observed within the first few minutes of treatment.Induces a robust and sustained translocation of PKC to the membrane.[3]
Duration of Translocation Transient; enzymatic activity returns to control levels after approximately 60 minutes in MCF-7 cells.Prolonged; can lead to the eventual downregulation and degradation of certain PKC isoforms upon chronic exposure.[3]
Concentration for Effect Effective in a similar concentration range as PMA for inducing both PKC translocation and cell growth inhibition in MCF-7 cells.Potent activator, with concentrations in the nanomolar range being effective for inducing translocation.[3]

Table 2: Comparative Effects on Cell Proliferation

ParameterThis compound (DOG)Phorbol 12-Myristate 13-Acetate (PMA)Reference(s)
Effect on Proliferation Mimics the inhibitory effect of PMA on the proliferation of cell lines such as MCF-7.Can either inhibit or promote proliferation depending on the cell type and context. For example, it inhibits the growth of non-small cell lung cancer (NSCLC) cells and human Ph⁺ ALL cells.[3][5]
IC50 for Proliferation Inhibition Dose-response for cell growth inhibition is in a similar range to that of PMA for MCF-7 cells.Varies by cell line. For example, IC50 values for PMA in human Ph⁺ ALL cell lines SUP-B15 and BP190 have been calculated.[3][6]
Mechanism of Proliferation Inhibition Thought to be mediated by the transient activation of PKC.In NSCLC cells, PMA-induced growth arrest is mediated through the induction of the tumor suppressor KLF6 and subsequent upregulation of p21(WAF1/CIP1) and p27(KIP1). In human monocytic leukemia THP-1 cells, PMA inhibits cells at the G1-phase of the cell cycle.[5][7]

Table 3: Comparative Effects on Apoptosis

ParameterThis compound (DOG)Phorbol 12-Myristate 13-Acetate (PMA)Reference(s)
Apoptosis Induction Can induce apoptosis. For example, 1,2-dihexanoyl-sn-glycerol, a related DAG analog, induced apoptosis in a gastric cancer cell line.Can be a potent inducer of apoptosis in certain cancer cells, such as gastric adenocarcinoma cells.[1]
Mechanism of Apoptosis The precise downstream pathways are less characterized compared to PMA but are expected to be PKC-dependent.In gastric cancer cells, PMA-induced apoptosis is mediated through the activation of protein kinase C, followed by the activation of serine protease(s) and caspase-3/CPP32.[1]

Signaling Pathways: Transient vs. Sustained Activation

The duration of PKC activation by DOG and PMA leads to the engagement of distinct downstream signaling cascades.

Transient PKC Activation by DOG

Transient activation of PKC by DOG typically leads to more physiological-like signaling events. This can involve the activation of downstream kinases such as the Raf/MEK/ERK (MAPK) pathway, which can influence cell proliferation and differentiation. However, due to the rapid metabolism of DOG, this signal is short-lived.

DOG This compound (DOG) PKC_inactive Inactive PKC (Cytosol) DOG->PKC_inactive Binds to C1 Domain Metabolism Rapid Metabolism DOG->Metabolism PKC_active Active PKC (Membrane) PKC_inactive->PKC_active Translocation PKC_active->PKC_inactive Deactivation Downstream_transient Transient Downstream Signaling PKC_active->Downstream_transient Phosphorylation

Transient PKC activation pathway by DOG.
Sustained PKC Activation by PMA

The prolonged activation of PKC by PMA can trigger more profound and sometimes non-physiological cellular responses. While it also activates the MAPK/ERK pathway, the sustained signal can lead to different outcomes, including cell cycle arrest, differentiation, or apoptosis, depending on the cellular context.[5] Chronic PMA exposure can also lead to the downregulation of PKC isoforms, a mechanism that does not appear to be engaged by DOG.[3]

PMA Phorbol 12-Myristate 13-Acetate (PMA) PKC_inactive Inactive PKC (Cytosol) PMA->PKC_inactive Binds to C1 Domain PKC_active Active PKC (Membrane) PKC_inactive->PKC_active Translocation Downstream_sustained Sustained Downstream Signaling PKC_active->Downstream_sustained Phosphorylation Downregulation PKC Downregulation PKC_active->Downregulation Chronic Exposure

Sustained PKC activation pathway by PMA.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the direct comparison of DOG and PMA effects.

Experimental Workflow: Comparative Analysis of DOG and PMA

cluster_0 Cell Culture and Treatment cluster_1 Biochemical and Cellular Assays cluster_2 Data Analysis Cell_Culture Cell Line Culture Treatment Treat with DOG or PMA (and vehicle control) Cell_Culture->Treatment Western_Blot Western Blot (PKC Translocation) Treatment->Western_Blot MTT_Assay MTT Assay (Cell Proliferation) Treatment->MTT_Assay Caspase_Assay Caspase-3 Assay (Apoptosis) Treatment->Caspase_Assay Quantification Quantification and Statistical Analysis Western_Blot->Quantification MTT_Assay->Quantification Caspase_Assay->Quantification

Workflow for comparing DOG and PMA effects.
Protocol 1: Western Blot Analysis of PKC Translocation

This protocol details the subcellular fractionation and subsequent Western blot analysis to quantify the translocation of PKC from the cytosol to the membrane fraction upon treatment with DOG or PMA.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with the desired concentrations of DOG, PMA, or vehicle control (e.g., DMSO) for the specified time points.

2. Subcellular Fractionation:

  • Wash cells with ice-cold PBS.

  • Lyse the cells in a hypotonic buffer and disrupt them using a Dounce homogenizer or by passing them through a fine-gauge needle.

  • Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei and unbroken cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to separate the cytosolic (supernatant) and membrane (pellet) fractions.

3. Sample Preparation and SDS-PAGE:

  • Resuspend the membrane pellet in a suitable lysis buffer.

  • Determine the protein concentration of both cytosolic and membrane fractions using a BCA or Bradford assay.

  • Mix equal amounts of protein from each fraction with Laemmli sample buffer and boil for 5 minutes.

  • Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.

4. Western Blotting:

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the PKC isoform of interest overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Express the amount of PKC in the membrane fraction as a percentage of the total PKC (cytosolic + membrane fractions).

Protocol 2: MTT Assay for Cell Proliferation

This colorimetric assay measures cell viability, which is indicative of cell proliferation.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

2. Treatment:

  • Treat the cells with various concentrations of DOG, PMA, or vehicle control. Include wells with medium only as a blank.

3. MTT Incubation:

  • After the desired treatment period (e.g., 24, 48, 72 hours), add MTT solution (final concentration of 0.5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

4. Solubilization:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Subtract the absorbance of the blank wells from the absorbance of the sample wells.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the cell viability against the concentration of the compound to determine the IC50 value.

Protocol 3: Caspase-3 Activity Assay

This fluorometric or colorimetric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

1. Cell Lysis:

  • After treatment with DOG, PMA, or vehicle control, harvest the cells and wash them with cold PBS.

  • Lyse the cells in a specific cell lysis buffer provided with the assay kit.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

2. Protein Quantification:

  • Determine the protein concentration of the cell lysates.

3. Caspase-3 Assay:

  • In a 96-well plate, add an equal amount of protein from each lysate to the appropriate wells.

  • Prepare a reaction mixture containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).

  • Add the reaction mixture to each well and incubate at 37°C for 1-2 hours.

4. Signal Detection:

  • For a colorimetric assay, measure the absorbance at 405 nm.

  • For a fluorometric assay, measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

5. Data Analysis:

  • Calculate the caspase-3 activity and express it as a fold-change relative to the vehicle-treated control.

Conclusion

Both this compound and phorbol esters are invaluable tools for dissecting PKC-mediated signaling pathways. The choice between these two activators should be guided by the specific research question. DOG, with its transient activation profile, is well-suited for studying the physiological roles of PKC in response to acute stimuli. In contrast, the sustained and potent activation by PMA makes it a powerful tool for investigating the long-term consequences of PKC activation, including its role in complex cellular processes like differentiation, apoptosis, and tumorigenesis. A thorough understanding of their distinct mechanisms of action and cellular effects is crucial for the accurate interpretation of experimental results in the field of signal transduction and drug development.

References

A Researcher's Guide to Diacylglycerol Analogs: 1,2-Dioctanoyl-sn-glycerol in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modulation of cellular signaling pathways is paramount. Diacylglycerol (DAG) is a critical second messenger that activates a host of effector proteins, most notably Protein Kinase C (PKC), a family of enzymes implicated in diverse cellular processes from proliferation to apoptosis. This guide provides a comprehensive comparison of the widely used synthetic DAG analog, 1,2-dioctanoyl-sn-glycerol (DOG), with other key DAG analogs and phorbol (B1677699) esters, supported by experimental data and detailed methodologies to aid in the selection of the appropriate research tool.

At a Glance: Key Differences and Physicochemical Properties

The utility of a DAG analog in research is heavily influenced by its chemical structure, which dictates its solubility, cell permeability, and ultimately, its biological activity. This compound (DOG), a cell-permeable analog with two saturated eight-carbon acyl chains, is a staple in many laboratories for its ability to mimic endogenous DAG and activate PKC. However, its performance profile differs from other analogs such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), which features a long unsaturated acyl chain and a short acetyl group, and various endogenous-like DAGs with different fatty acid compositions. Phorbol esters, like Phorbol 12-myristate 13-acetate (PMA), are structurally distinct from DAG but are potent PKC activators that bind to the same C1 domain.

Below is a summary of the key physicochemical properties of these compounds.

PropertyThis compound (DOG)1-Oleoyl-2-acetyl-sn-glycerol (OAG)Phorbol 12-myristate 13-acetate (PMA)Endogenous DAGs (e.g., SAG)
Structure Glycerol backbone with two C8:0 fatty acid chainsGlycerol backbone with one C18:1 and one C2:0 fatty acid chainDiterpene with fatty acid estersGlycerol backbone with various long-chain fatty acids
Molecular Weight 344.5 g/mol 398.6 g/mol 616.8 g/mol Varies (e.g., SAG: 648.9 g/mol )
Solubility Soluble in DMSO, ethanol, and chloroformSoluble in DMSO and ethanolSoluble in DMSOGenerally soluble in organic solvents
Cell Permeability GoodGoodExcellentVariable, generally lower
Metabolism Metabolized by DAG kinase and DAG lipaseMetabolized, but the acetyl group can influence the rateNot readily metabolized, leading to sustained activationRapidly metabolized by DAG kinase and DAG lipase

Comparative Analysis of PKC Activation

The primary mechanism of action for DOG and other DAG analogs is the activation of conventional and novel PKC isoforms. This activation is a critical step in numerous signal transduction pathways. The potency and isoform selectivity of these analogs can vary significantly, influencing experimental outcomes.

Quantitative Comparison of PKC Activator Potency

The following table summarizes the reported potency of various DAG analogs and phorbol esters in activating PKC. It is important to note that these values can be highly dependent on the experimental system, including the PKC isoform, the in vitro or in-cell assay conditions, and the lipid composition of vesicles or cell membranes.

CompoundPKC Isoform(s)Potency (EC50/Ki/IC50)Key Findings & Context
This compound (DOG) Mixed PKC isoformsEC50: ~5-10 µM (in vitro)A standard cell-permeable PKC activator. Its potency can be influenced by the lipid environment.
1-Oleoyl-2-acetyl-sn-glycerol (OAG) Mixed PKC isoformsEC50: ~10-50 µM (in vitro)Another widely used cell-permeable activator. The shorter acetyl chain may affect membrane insertion and PKC interaction.
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) PKCα, β, γ, δ, ε, θMore potent than DOG for some isoformsAn endogenous DAG species that shows some isoform preference. For example, it is a potent activator of PKCθ.[1]
Phorbol 12,13-dibutyrate (PDBu) PKCα, β1, β2, δKd: 1.6-18 nMA high-affinity phorbol ester that binds to the C1 domain of PKC.[2]
Phorbol 12-myristate 13-acetate (PMA) Most cPKC & nPKC isoformsEC50: ~0.7 nM (in some systems)A very potent and long-lasting PKC activator due to its metabolic stability.[3]

Beyond PKC: PKC-Independent Effects

While PKC activation is the most well-characterized effect of DOG and its analogs, a growing body of evidence indicates that these molecules can also exert biological effects through PKC-independent mechanisms. This is a critical consideration for researchers to avoid misinterpretation of experimental results.

For instance, both DOG and OAG have been shown to directly modulate the activity of Transient Receptor Potential (TRP) channels, a family of ion channels involved in various sensory processes.[4] Studies have demonstrated that DOG can inhibit certain potassium channels in arterial smooth muscle cells, an effect that is largely independent of PKC activation.[5] These findings highlight the importance of using appropriate controls, such as PKC inhibitors, to dissect the specific signaling pathways involved in an observed cellular response.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams illustrate the canonical PKC signaling pathway and standard laboratory workflows.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem PKC (active) DAG->PKC_mem Recruits & Activates Downstream Downstream Substrates PKC_mem->Downstream Phosphorylates PKC_cyto PKC (inactive) PKC_cyto->PKC_mem Translocates Ca_release Ca²⁺ Release IP3->Ca_release Triggers Ca_release->PKC_mem Co-activates (cPKCs) Cellular_Response Cellular Response Downstream->Cellular_Response

Figure 1: Canonical Protein Kinase C (PKC) signaling pathway activated by diacylglycerol (DAG).

In_Vitro_PKC_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified PKC Isoform - Lipid Vesicles (PS ± DAG analog) - PKC Substrate (e.g., peptide) - [γ-³²P]ATP start->prepare_reagents reaction_setup Set up Kinase Reaction: Combine PKC, lipids, substrate, and buffer on ice prepare_reagents->reaction_setup initiate_reaction Initiate Reaction: Add [γ-³²P]ATP and incubate at 30°C reaction_setup->initiate_reaction stop_reaction Stop Reaction: Spot aliquot onto P81 phosphocellulose paper initiate_reaction->stop_reaction wash_paper Wash Paper: Remove unincorporated [γ-³²P]ATP with phosphoric acid stop_reaction->wash_paper quantify Quantify Phosphorylation: Scintillation counting wash_paper->quantify end End quantify->end

Figure 2: Experimental workflow for a radioactive in vitro Protein Kinase C (PKC) activity assay.

Western_Blot_Workflow start Start cell_treatment Cell Treatment: Incubate cells with DAG analog or control start->cell_treatment cell_lysis Cell Lysis: Extract proteins with lysis buffer containing phosphatase inhibitors cell_treatment->cell_lysis protein_quantification Protein Quantification: (e.g., BCA assay) cell_lysis->protein_quantification sds_page SDS-PAGE: Separate proteins by size protein_quantification->sds_page transfer Transfer: Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Blocking: Incubate membrane with blocking buffer (e.g., BSA or milk) transfer->blocking primary_ab Primary Antibody Incubation: (e.g., anti-phospho-MARCKS) blocking->primary_ab secondary_ab Secondary Antibody Incubation: (HRP-conjugated) primary_ab->secondary_ab detection Detection: Chemiluminescent substrate and imaging secondary_ab->detection analysis Data Analysis: Densitometry detection->analysis end End analysis->end

Figure 3: Experimental workflow for assessing PKC activation via Western blot analysis of a downstream substrate.

Experimental Protocols

Protocol 1: In Vitro PKC Kinase Activity Assay ([γ-³²P]ATP)

This protocol describes a method to measure the activity of a purified PKC isoform in the presence of various DAG analogs.

Materials:

  • Purified active PKC isoform

  • Lipid vesicles:

  • PKC substrate peptide (e.g., Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) peptide)

  • Kinase reaction buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • ATP solution (10 mM)

  • P81 phosphocellulose paper

  • 75 mM Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass tube, mix phosphatidylserine and the desired diacylglycerol analog in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in kinase reaction buffer by vortexing and sonication to form small unilamellar vesicles.

  • Set up Kinase Reaction:

    • On ice, combine the purified PKC enzyme, lipid vesicles, and PKC substrate peptide in the kinase reaction buffer. Prepare a master mix for multiple reactions.

  • Initiate Reaction:

    • Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of 100 µM.

    • Incubate the reaction at 30°C for 10-20 minutes. Ensure this time is within the linear range of the assay.

  • Stop Reaction:

    • Terminate the reaction by spotting a 25 µL aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash and Quantify:

    • Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with ethanol.

    • Allow the papers to dry completely.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of the PKC isoform (in pmol/min/µg) for each condition.

    • Plot the activity against the concentration of the DAG analog to determine the EC50 value.

Protocol 2: In-Cell Western Blotting for MARCKS Phosphorylation

This protocol assesses PKC activation in intact cells by measuring the phosphorylation of a known PKC substrate, MARCKS.

Materials:

  • Cultured cells (e.g., HEK293, HeLa)

  • Diacylglycerol analog (e.g., DOG, OAG) or Phorbol Ester (e.g., PMA)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibody against phospho-MARCKS (Ser152/156)

  • Primary antibody against total MARCKS (for loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Starve cells in serum-free media for 4-6 hours, if necessary.

    • Treat cells with various concentrations of the DAG analog or vehicle control for the desired time (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate, scrape the cells, and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with an antibody against total MARCKS to confirm equal protein loading.

    • Quantify the band intensities using densitometry software to determine the relative increase in MARCKS phosphorylation.

Conclusion

This compound is a valuable and widely used tool for the direct activation of PKC in both in vitro and in-cell systems. However, researchers must be cognizant of its potential for PKC-independent effects and the nuances of its potency compared to other DAG analogs and phorbol esters. The choice of a PKC activator should be guided by the specific research question, the experimental system, and a thorough understanding of the compound's physicochemical and biological properties. By employing the detailed protocols and comparative data presented in this guide, researchers can design more robust experiments and accurately interpret their findings in the complex landscape of cellular signaling.

References

Validating PKC-Dependent Effects of 1,2-Dioctanoyl-sn-glycerol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating signal transduction pathways, 1,2-dioctanoyl-sn-glycerol (DOG) is a valuable tool for activating Protein Kinase C (PKC). As a cell-permeable analog of the endogenous second messenger diacylglycerol (DAG), DOG directly activates conventional and novel PKC isoforms, triggering a cascade of downstream signaling events.[1][2] However, to rigorously establish that an observed cellular response is indeed mediated by PKC, it is crucial to cross-validate findings with alternative methods. This guide provides an objective comparison of DOG with other common tools and techniques for validating PKC-dependent effects, complete with experimental data and detailed protocols.

Comparison of PKC Modulators

The selection of a PKC activator or inhibitor can significantly influence experimental outcomes. While DOG provides a transient activation mimicking physiological conditions, other compounds like phorbol (B1677699) esters offer a more sustained and potent activation. Conversely, specific inhibitors are essential for confirming that the effects of DOG are not off-target.

Table 1: Comparison of PKC Activators

CompoundMechanism of ActionTypical Working ConcentrationAdvantagesDisadvantages
This compound (DOG) Mimics endogenous diacylglycerol (DAG) to activate conventional and novel PKC isoforms.[1]5 µM - 60 µM[3]Mimics physiological, transient PKC activation.[4]Rapidly metabolized, leading to transient effects.[5] Can have PKC-independent effects at high concentrations.[6]
Phorbol 12-myristate 13-acetate (PMA) Potent and stable activator of most PKC isozymes, binding to the C1 domain with high affinity.[7]10 ng/mL (~16 nM) - 100 nM[3]Potent and sustained PKC activation.Not easily metabolized, leading to prolonged and potentially non-physiological activation. Potent tumor promoter.[8]
Other Diacylglycerol Analogs (e.g., 1-oleoyl-2-acetyl-sn-glycerol (B13814) - OAG) Similar to DOG, act as cell-permeant DAG analogs to activate PKC.4 µM - 60 µM[9]Can have different potencies and kinetics compared to DOG, allowing for nuanced studies.[10]Specific effects can be dependent on the acyl chain length and may have PKC-independent actions.[10]

Table 2: Comparison of PKC Inhibitors

CompoundMechanism of ActionIC50 ValuesTypical Working ConcentrationSelectivity
Gö6983 ATP-competitive pan-PKC inhibitor.[11]PKCα (7 nM), PKCβ (7 nM), PKCγ (6 nM), PKCδ (10 nM), PKCζ (60 nM).[12]1 - 10 µM[13]Broad spectrum PKC inhibitor, less potent for atypical PKC isoforms.[12][14]
Bisindolylmaleimide I (GF109203X) Cell-permeable, reversible, and ATP-competitive PKC inhibitor.[15][16]PKCα (20 nM), PKCβI (17 nM), PKCβII (16 nM), PKCγ (20 nM).[15]0.2 - 2 µM (in vivo)[17]Highly selective for PKC over other kinases like EGFR and PDGFR.[16]
Gö6976 ATP-competitive inhibitor selective for conventional PKC isoforms.[13]PKCα (~2.3 nM), PKCβI (~6.2 nM).[13]Varies by cell type and application.Selective for conventional PKCs (α, β), does not inhibit novel or atypical isoforms (δ, ε, ζ).[13][18]

Signaling Pathways and Validation Logic

To validate that the effects of DOG are PKC-dependent, a logical workflow involving activators and inhibitors is employed. The central tenet is that if DOG's effect is mediated by PKC, then a PKC inhibitor should block this effect.

PKC_Signaling_Pathway PKC Signaling Pathway DOG This compound (DOG) PKC_inactive Inactive PKC (Cytosol) DOG->PKC_inactive Activates PKC_active Active PKC (Membrane-bound) PKC_inactive->PKC_active Translocation Substrate Substrate Protein PKC_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response

Caption: Canonical signaling pathway of this compound (DOG) leading to cellular responses.

The experimental logic for validating these effects is a cornerstone of rigorous scientific inquiry.

Validation_Logic Logical Workflow for Validating PKC-Dependent Effects Hypothesis Hypothesis: DOG causes a cellular response via PKC activation Experiment1 Experiment 1: Treat cells with DOG Hypothesis->Experiment1 Observation1 Observation: Cellular response is observed Experiment1->Observation1 Experiment2 Experiment 2: Pre-treat cells with a PKC inhibitor, then add DOG Observation1->Experiment2 Observation2 Observation: Cellular response is diminished or absent Experiment2->Observation2 Conclusion Conclusion: The cellular response to DOG is PKC-dependent Observation2->Conclusion

Caption: Logical workflow for validating that the observed effects of DOG are mediated by PKC.

Experimental Protocols

To ensure reproducibility, detailed experimental protocols are essential. Below are methodologies for key experiments used to validate PKC-dependent effects.

Protocol 1: Western Blotting for PKC Substrate Phosphorylation

This protocol details the detection of a specific protein's phosphorylation state following treatment with DOG, with and without a PKC inhibitor.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • The following day, pre-treat the designated inhibitor group with a PKC inhibitor (e.g., 1-10 µM Gö6983) for 1-2 hours.

    • Treat the cells with DOG (e.g., 5-60 µM) for the desired time (e.g., 5-60 minutes). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the PKC substrate of interest overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1]

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Western_Blot_Workflow Experimental Workflow for Western Blotting Cell_Treatment Cell Treatment (DOG +/- Inhibitor) Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Phospho-specific) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

The Isomeric Divide: Utilizing 1,3-Dioctanoylglycerol as a Negative Control for 1,2-Dioctanoyl-sn-glycerol in Protein Kinase C Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell signaling and drug development, the precise activation of Protein Kinase C (PKC) is a critical experimental tool. The diacylglycerol (DAG) analog, 1,2-Dioctanoyl-sn-glycerol (1,2-DOG), is a widely used cell-permeable activator of PKC. However, to ensure the specificity of its action, a robust negative control is essential. This guide provides a comprehensive comparison of 1,2-DOG with its structural isomer, 1,3-dioctanoylglycerol (B106050), establishing the latter's role as an effective negative control through supporting experimental data and detailed protocols.

The activation of conventional and novel PKC isoforms is stereospecific, with the enzyme preferentially recognizing the sn-1,2 configuration of diacylglycerol. This specificity is fundamental to the tight regulation of PKC signaling in response to upstream signals that generate sn-1,2-DAG from membrane phospholipids. The 1,3-isomer of dioctanoylglycerol, lacking the correct spatial arrangement of the acyl chains, is unable to effectively bind to the C1 domain of PKC and, consequently, fails to induce its activation. This makes 1,3-dioctanoylglycerol an ideal negative control to distinguish PKC-specific effects from non-specific or off-target cellular responses.

Comparative Efficacy in Protein Kinase C Activation

Experimental data consistently demonstrates the stark difference in the ability of 1,2-DOG and 1,3-dioctanoylglycerol to activate PKC. While 1,2-DOG potently stimulates PKC activity, the 1,3-isomer exhibits negligible to no activation.

CompoundRoleMechanism of ActionTypical Working ConcentrationRelative PKC Activation
This compoundExperimental ActivatorMimics endogenous sn-1,2-diacylglycerol, binding to the C1 domain of PKC and inducing a conformational change that leads to activation.5 - 60 µM+++ (High)
1,3-DioctanoylglycerolNegative ControlStructural isomer of 1,2-DOG that is unable to bind effectively to the PKC C1 domain due to incorrect stereochemistry.5 - 60 µM- (Negligible)
Phorbol 12-Myristate 13-Acetate (PMA)Positive ControlA potent and stable non-physiological activator of most PKC isozymes, often eliciting a stronger and more sustained response than 1,2-DOG.10 - 100 nM++++ (Very High)

Visualizing the Signaling and Experimental Process

To better understand the molecular interactions and the experimental design for comparing these isomers, the following diagrams are provided.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 3. Hydrolysis 1,2-DOG This compound PIP2->1,2-DOG generates PKC_active Active PKC 1,2-DOG->PKC_active binds Substrate Substrate PKC_active->Substrate 5. Phosphorylation GPCR GPCR / RTK GPCR->PLC 2. Activation Agonist Agonist Agonist->GPCR 1. Binding PKC_inactive Inactive PKC PKC_inactive->PKC_active 4. Translocation & Activation pSubstrate Phosphorylated Substrate Cellular_Response Cellular_Response pSubstrate->Cellular_Response 6. Leads to Start Start Prepare_Reagents Prepare Reagents: - Purified PKC - Lipid Vesicles (PS/PC) - ATP (with γ-³²P-ATP) - Substrate (e.g., Histone H1) Start->Prepare_Reagents Prepare_Lipids Prepare Lipid Vesicles with: - Vehicle (Control) - 1,2-DOG - 1,3-DOG Prepare_Reagents->Prepare_Lipids Incubate Incubate PKC with Lipid Vesicles Prepare_Lipids->Incubate Initiate_Reaction Initiate Kinase Reaction (Add Substrate & γ-³²P-ATP) Incubate->Initiate_Reaction Stop_Reaction Stop Reaction (e.g., add ice-cold TCA) Initiate_Reaction->Stop_Reaction Separate Separate Phosphorylated Substrate (e.g., filter binding) Stop_Reaction->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze and Compare Data Quantify->Analyze End End Analyze->End

Unraveling the Cellular Impact of 1,2-Dioctanoyl-sn-glycerol: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of signaling molecules is paramount. 1,2-Dioctanoyl-sn-glycerol (DOG), a cell-permeable analog of the endogenous second messenger diacylglycerol (DAG), is a widely utilized tool for activating Protein Kinase C (PKC) and its downstream pathways. This guide provides a comparative analysis of DOG's effects in different cell lines, supported by experimental data and detailed protocols to inform research and development.

This compound acts as a potent activator of conventional and novel PKC isoforms by mimicking the action of endogenous DAG.[1] This activation is a critical event in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] However, the cellular response to DOG is not uniform and can vary significantly depending on the cell type, the expression levels of different PKC isoforms, and the cellular context.[2] This guide aims to shed light on these differences by presenting available quantitative data, outlining experimental methodologies, and visualizing the key signaling events.

Quantitative Comparison of this compound Effects

Direct comparative studies quantifying the effects of this compound across a wide range of cell lines are limited in publicly available literature. The potency and specific cellular outcomes are highly dependent on factors such as the expression profile of PKC isoforms and the overall lipid microenvironment of the cell.[2]

The following table summarizes available quantitative data on the effects of this compound in specific cell lines. It is important to note that the lack of data for certain cell lines highlights a gap in the current research landscape.

Cell LineEffect MeasuredConcentration of this compoundQuantitative Result
MCF-7 (Human Breast Cancer)Protein Kinase C (PKC) Translocation43 µg/mL26% (± 6%) translocation from cytosol to the particulate compartment within 5 minutes.[3]
Total PKC ActivationNot Specified1.26-fold transient activation.
Cell ProliferationDose-dependentInhibition of cell proliferation.[3]
Jurkat (Human T-cell Lymphoma)Cell Viability/ProliferationNot Specified in available literature for DOGData not available in the conducted search.
ApoptosisNot Specified in available literature for DOGData not available in the conducted search.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the activation of the Protein Kinase C (PKC) signaling pathway. The following diagrams illustrate the canonical signaling cascade and a general experimental workflow for comparative analysis.

DOG_Signaling_Pathway cluster_membrane Cell Membrane DOG This compound (DOG) PKC_inactive Inactive PKC (Cytosolic) DOG->PKC_inactive Binds to C1 domain Membrane Plasma Membrane PKC_active Active PKC (Membrane-bound) PKC_inactive->PKC_active Translocation to membrane Phosphorylation Phosphorylation PKC_active->Phosphorylation Downstream Downstream Substrates Response Cellular Responses (Proliferation, Apoptosis, etc.) Downstream->Response Phosphorylation->Downstream

DOG-induced Protein Kinase C (PKC) signaling pathway.

Experimental_Workflow cluster_assays Cellular Assays start Start cell_culture Cell Culture (e.g., MCF-7, Jurkat) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment assays Perform Cellular Assays treatment->assays proliferation Proliferation Assay (e.g., MTT, BrdU) assays->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI) assays->apoptosis pkc_activation PKC Activation Assay (e.g., Western Blot for translocation) assays->pkc_activation data_analysis Data Analysis and Comparison end End data_analysis->end proliferation->data_analysis apoptosis->data_analysis pkc_activation->data_analysis

General experimental workflow for comparative analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for key experiments cited in the analysis of this compound's effects.

Cell Culture and Treatment
  • Cell Lines: MCF-7 and Jurkat cells are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Stock Solution Preparation: A stock solution of this compound is prepared in an organic solvent such as DMSO at a high concentration (e.g., 10-50 mM) and stored at -20°C.

  • Cell Treatment: On the day of the experiment, the stock solution is diluted to the desired final concentrations in pre-warmed cell culture medium. The existing medium is removed from the cells, and the medium containing this compound or vehicle control (DMSO) is added.

Cell Proliferation Assay (MTT Assay)
  • Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Following treatment, MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with this compound for the specified time.

  • Harvesting: Adherent cells are detached using trypsin, while suspension cells are collected by centrifugation. Both the cells in the supernatant and the attached/pelleted cells are collected.

  • Staining: Cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Protein Kinase C (PKC) Translocation Assay (Western Blotting)
  • Cell Treatment: Cells are treated with this compound for a short duration (e.g., 5-30 minutes).

  • Cell Fractionation: Cells are harvested and lysed. The cytosolic and membrane fractions are separated by ultracentrifugation.

  • Protein Quantification: The protein concentration of each fraction is determined using a protein assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from the cytosolic and membrane fractions are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the PKC isoform of interest, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. An increase in the membrane-to-cytosol ratio of the PKC isoform indicates translocation and activation.

References

Unraveling the Specificity of 1,2-Dioctanoyl-sn-glycerol in Cellular Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of signaling modulators is paramount. This guide provides an objective comparison of 1,2-Dioctanoyl-sn-glycerol (DOG), a synthetic diacylglycerol (DAG) analog, with other common activators of Protein Kinase C (PKC). Supported by experimental data, this document delves into the specificity of DOG in cellular signaling pathways, offering insights for robust experimental design and interpretation.

This compound (also known as DiC8) is a valuable cell-permeable tool for investigating intracellular signaling cascades.[1][2] As a synthetic analog of the endogenous second messenger DAG, DOG is widely used to directly activate PKC and its downstream effectors, bypassing the need for receptor-ligand interactions.[1][3] This allows for the targeted study of DAG-mediated signaling in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[3][4]

Mechanism of Action: Mimicking an Endogenous Messenger

DOG's primary mechanism of action involves binding to the C1 domain of conventional and novel PKC isoforms, mimicking the action of endogenous DAG.[2] This binding event induces a conformational change in the PKC molecule, leading to its activation and the subsequent phosphorylation of a wide array of downstream substrate proteins.[4] The activation of PKC is a critical convergence point for numerous signaling pathways, and the ability of DOG to specifically target this node makes it an indispensable research tool.

Comparative Performance: DOG vs. Other PKC Activators

The efficacy and specificity of DOG are often compared to other PKC activators, most notably phorbol (B1677699) esters like Phorbol 12-myristate 13-acetate (PMA). While both DOG and PMA activate PKC, they exhibit significant differences in their potency, duration of action, and potential for off-target effects.

Phorbol esters are highly potent and induce a sustained, almost irreversible activation of PKC.[5] In contrast, DOG typically elicits a more transient activation due to its metabolism by diacylglycerol kinases.[3][6] This transient nature can be advantageous for studying the dynamics of signaling pathways. However, the sustained activation by phorbol esters may lead to the down-regulation of some PKC isoforms, an effect not typically observed with long-term DOG treatment.[6]

Some studies suggest that DOG and phorbol esters may interact with different regions or induce distinct conformational changes in PKC, leading to varied downstream effects.[5][7] Furthermore, the affinity of PKC for these activators can vary between isoforms. For instance, the C1A domain of PKCα displays a high affinity for DAG, while the C1B domain shows a high affinity for phorbol esters.[5]

Quantitative Comparison of Activator Potency

The following table summarizes the effective concentrations of DOG and other DAG analogs in various cellular assays, providing a quantitative basis for experimental design. It is important to note that the optimal concentration can vary depending on the cell type and the specific cellular response being measured.[8][9]

ActivatorCell TypeAssayEffective Concentration (EC50)Reference
This compound (DiC8)VariousPKC Translocation to Membrane5-10 µM[1]
This compound (DiC8)Chicken Spinal Cord NeuronsStimulation of neurite outgrowth5 µM[10]
This compound (DiC8)Chicken Spinal Cord NeuronsReduction of neurite outgrowth60 µM[10]
1-Oleoyl-2-acetyl-sn-glycerol (OAG)GH3 Pituitary CellsNot Specified4 - 60 µM (half-maximal at ~25 µM)[8]
Off-Target Considerations

While DOG is a relatively specific PKC activator, researchers should be aware of potential off-target effects, especially at higher concentrations.[10] Like other diacylglycerols, DOG can be metabolized into other signaling molecules. For instance, it can be a precursor to the endocannabinoid 2-Arachidonoylglycerol (2-AG) or be phosphorylated by diacylglycerol kinases to form phosphatidic acid (PA), which has its own signaling roles.[11] Additionally, some studies have shown that DOG can modulate the activity of other proteins, such as certain nicotinic acetylcholine (B1216132) receptors.[12]

Experimental Protocols

To facilitate the use of DOG in research, detailed protocols for key experiments are provided below.

Protocol 1: Protein Kinase C (PKC) Translocation Assay

This assay visualizes the activation of PKC by observing its translocation from the cytosol to the plasma membrane.

Materials:

  • Cultured cells of interest

  • This compound (DOG) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against the PKC isoform of interest

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentration of DOG or a vehicle control for a specified time (e.g., 15-30 minutes).

  • After treatment, wash the cells with PBS and fix them with fixation buffer for 15-20 minutes at room temperature.

  • Wash the cells with PBS and then permeabilize them with permeabilization buffer for 10-15 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate the cells with the primary anti-PKC antibody overnight at 4°C.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Wash the cells to remove unbound antibodies.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analyze the images for PKC translocation to the plasma membrane in DOG-treated cells compared to the control.[13]

Protocol 2: In-Cell PKC Activity Assay

This method measures the kinase activity of PKC directly within treated cells.

Materials:

  • Cultured cells in a multi-well plate

  • DOG stock solution

  • PKC activity assay kit (containing a specific PKC substrate and a phosphospecific antibody)

  • Fixation and permeabilization buffers

  • Fluorescently labeled secondary antibody

  • Plate reader or fluorescence microscope

Procedure:

  • Seed and treat cells with DOG as described in the translocation assay.

  • After treatment, fix and permeabilize the cells.

  • Block non-specific binding sites using the blocking buffer from the assay kit.

  • Incubate the cells with a primary antibody that recognizes the phosphorylated form of a specific PKC substrate.

  • Wash the cells and then incubate with a fluorescently labeled secondary antibody.

  • Wash to remove unbound antibodies.

  • Measure the fluorescence intensity using a plate reader or capture images with a fluorescence microscope. The intensity is proportional to the level of phosphorylated PKC substrate, indicating PKC activity.[14]

Visualizing Signaling Pathways and Workflows

To further clarify the role of DOG in signaling and its application in experimental settings, the following diagrams are provided.

Signaling_Pathway DOG-Mediated PKC Activation Pathway DOG This compound (DOG) PKC Protein Kinase C (PKC) DOG->PKC Activates Substrate Downstream Substrate Proteins PKC->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Proteins Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation, Differentiation) PhosphoSubstrate->Response

Caption: DOG-mediated activation of Protein Kinase C and downstream signaling.

Experimental_Workflow Workflow for Assessing DOG-Induced PKC Translocation cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_staining Immunostaining cluster_analysis Analysis CellSeeding Seed cells on coverslips Adherence Allow cells to adhere CellSeeding->Adherence Treatment Treat with DOG or Vehicle Adherence->Treatment Fixation Fixation Treatment->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody (anti-PKC) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Fluorescent) PrimaryAb->SecondaryAb Imaging Fluorescence Microscopy SecondaryAb->Imaging Analysis Analyze PKC Translocation Imaging->Analysis

Caption: Experimental workflow for the PKC translocation assay.

References

validation of experimental findings using PKC inhibitors with 1,2-Dioctanoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of experimental findings is paramount. This guide provides a comprehensive comparison of various Protein Kinase C (PKC) inhibitors, with a focus on their validation using the synthetic diacylglycerol analog, 1,2-Dioctanoyl-sn-glycerol (DOG). By presenting objective performance data, detailed experimental protocols, and clear visual representations of signaling pathways and workflows, this guide serves as an essential resource for designing and interpreting experiments aimed at modulating PKC activity.

Data Presentation: Comparative Efficacy of PKC Inhibitors

The selection of an appropriate PKC inhibitor is critical for achieving specific and reliable experimental outcomes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several commonly used PKC inhibitors against various PKC isoforms. This quantitative data allows for a direct comparison of inhibitor potency.

InhibitorTarget PKC Isoform(s)IC50 (nM)Notes
Staurosporine Pan-PKC (non-selective)2 (PKCα), 5 (PKCγ), 4 (PKCη)A potent but non-selective inhibitor, also targeting other kinases.[1]
Bisindolylmaleimide I (GF109203X) Pan-PKC (selective for cPKC and nPKC)20 (PKCα), 17 (PKCβI), 16 (PKCβII), 20 (PKCγ)Exhibits greater selectivity for PKC over other kinases compared to Staurosporine.[1]
Gö 6983 Pan-PKC (conventional and novel)7 - 60Effective against conventional and novel PKC isoforms.
Gö 6976 Conventional PKCs (PKCα, PKCβ)2.3 - 5Highly selective for Ca²⁺-dependent PKC isoforms.
Enzastaurin (LY317615) PKCβ6A selective inhibitor of PKCβ.[2]
Sotrastaurin (AEB071) Pan-PKC0.95 (PKCα), 0.64 (PKCβ), 0.22 (PKCθ)A potent and selective pan-PKC inhibitor.[2]
Ruboxistaurin (LY333531) PKCβ1, PKCβ24.7, 5.9A specific inhibitor of PKCβ isoforms.[1]
UCN-01 (7-hydroxystaurosporine) cPKC > nPKC > aPKC4.1Binds to the catalytic domain of PKC.[2]

Experimental Protocols

Reproducible and rigorous experimental design is fundamental to the validation of scientific findings. Below are detailed methodologies for two key assays used to assess the efficacy of PKC inhibitors in the context of this compound-mediated activation.

In Vitro PKC Kinase Activity Assay

This assay directly measures the enzymatic activity of PKC by quantifying the phosphorylation of a specific substrate in the presence of an inhibitor.

Materials:

  • Purified PKC enzyme

  • This compound (DOG)

  • Phosphatidylserine (PS)

  • PKC substrate peptide (e.g., QKRPSQRSKYL)

  • [γ-³²P]ATP

  • PKC inhibitor of interest

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles: Co-sonicate DOG and PS in assay buffer to form lipid vesicles.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, lipid vesicles, PKC substrate peptide, and the desired concentration of the PKC inhibitor.

  • Enzyme Addition: Add the purified PKC enzyme to the reaction mixture.

  • Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes).

  • Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing: Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity of samples with the inhibitor to the control (without inhibitor).

Cellular PKC Translocation Assay

This cell-based assay visualizes and quantifies the movement of PKC from the cytosol to the plasma membrane upon activation, a key hallmark of its activation.

Materials:

  • Cultured cells expressing the PKC isoform of interest (can be endogenously or exogenously expressed with a fluorescent tag like GFP)

  • This compound (DOG)

  • PKC inhibitor of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibody against the PKC isoform

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate cells on glass coverslips and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentration of the PKC inhibitor for a specific duration.

  • Stimulation: Treat the cells with DOG to induce PKC translocation.

  • Fixation: After the desired stimulation time, fix the cells with 4% paraformaldehyde.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Incubate with a primary antibody specific to the PKC isoform.

    • Wash with PBS.

    • Incubate with a fluorescently labeled secondary antibody.

  • Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of PKC using a fluorescence microscope.

  • Quantification: Quantify the translocation by measuring the fluorescence intensity at the plasma membrane versus the cytosol in multiple cells for each condition.

Mandatory Visualization

To facilitate a deeper understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) (e.g., DOG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive activates PKC_active Active PKC Substrate Substrate Protein PKC_active->Substrate phosphorylates Receptor GPCR / RTK G_protein G-protein / Adaptor Receptor->G_protein G_protein->PLC PKC_inactive->PKC_active translocates to membrane pSubstrate Phosphorylated Substrate Substrate->pSubstrate Inhibitor PKC Inhibitor Inhibitor->PKC_active inhibits Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Caption: PKC signaling pathway activated by this compound (DOG).

G start Start prepare_reagents Prepare Reagents (PKC, DOG, Inhibitor, Substrate, [γ-³²P]ATP) start->prepare_reagents setup_reaction Set up Reaction Mixtures (Buffer, Lipids, Substrate, +/- Inhibitor) prepare_reagents->setup_reaction add_pkc Add Purified PKC Enzyme setup_reaction->add_pkc start_reaction Initiate Reaction with [γ-³²P]ATP add_pkc->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Spot onto P81 Paper incubate->stop_reaction wash Wash P81 Papers stop_reaction->wash quantify Scintillation Counting wash->quantify analyze Analyze Data (Calculate % Inhibition) quantify->analyze end End analyze->end

Caption: Experimental workflow for an in vitro PKC kinase inhibition assay.

G start Start plate_cells Plate Cells on Coverslips start->plate_cells pretreat Pre-treat with PKC Inhibitor plate_cells->pretreat stimulate Stimulate with DOG pretreat->stimulate fix_perm Fix and Permeabilize Cells stimulate->fix_perm immunostain Immunostain for PKC fix_perm->immunostain image Fluorescence Microscopy immunostain->image quantify Quantify Translocation (Membrane vs. Cytosol) image->quantify end End quantify->end

Caption: Experimental workflow for a cellular PKC translocation assay.

References

Cross-Validation of 1,2-Dioctanoyl-sn-glycerol (DOG) Results with Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activator 1,2-Dioctanoyl-sn-glycerol (DOG) with genetic approaches for studying the diacylglycerol (DAG) signaling pathway, primarily focusing on the activation of Protein Kinase C (PKC). By presenting experimental data and detailed methodologies, this document aims to assist researchers in selecting the most appropriate tools for their specific research questions and in critically evaluating their results.

Introduction to Diacylglycerol Signaling and Investigational Tools

Diacylglycerol (DAG) is a critical second messenger that activates a variety of downstream effectors, most notably the Protein Kinase C (PKC) family of serine/threonine kinases.[1] The DAG-PKC signaling cascade plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and metabolism.[2][3] Dysregulation of this pathway is implicated in various diseases, making it a key target for therapeutic intervention.[1]

To investigate the intricacies of DAG signaling, researchers employ various tools. Among the most common is the use of synthetic, cell-permeable DAG analogs like this compound (DOG), which mimic endogenous DAG and acutely activate PKC.[4] Complementing this pharmacological approach are genetic methods such as gene knockout, and more commonly, RNA interference (RNAi) using small interfering RNA (siRNA) to knockdown the expression of specific PKC isoforms.[2][5]

Mechanism of Action: Pharmacological vs. Genetic

This compound (DOG): DOG is a cell-permeable analog of DAG.[4] Due to its short octanoyl fatty acid chains, it readily integrates into the cell membrane.[6] Once in the membrane, it binds to the C1 domain of conventional and novel PKC isoforms, inducing a conformational change that relieves autoinhibition and activates the kinase.[4] This activation is typically rapid and transient.[7]

Genetic Approaches (siRNA): Small interfering RNAs are short, double-stranded RNA molecules that can be designed to be complementary to the mRNA of a specific gene, in this case, a PKC isoform.[2] When introduced into cells, siRNAs are incorporated into the RNA-induced silencing complex (RISC).[8] The RISC complex then uses the siRNA as a guide to find and cleave the target mRNA, leading to its degradation and preventing the synthesis of the corresponding protein.[8] This results in a specific and sustained reduction in the level of the targeted PKC isoform.[2]

Comparative Data Presentation

The following tables summarize quantitative data from studies utilizing either DOG to activate PKC or siRNA to knockdown PKC expression, providing a basis for comparing their effects on cellular processes. Note: The data presented is compiled from different studies and is intended for comparative purposes. Direct head-to-head quantitative comparisons within a single study are limited in the current literature.

Table 1: Effects of this compound (DOG) on Cellular Processes

Cell TypeDOG ConcentrationCellular EffectQuantitative MeasurementReference
Rat Ventricular Myocytes1-10 µMInhibition of L-type Ca2+ currentIC50 = 2.2 µM[9]
MCF-7 Human Breast Cancer Cells43 µg/ml (~125 µM)Inhibition of cell proliferationDose-dependent decrease in cell number[7]
Mouse Embryonic Stem CellsDose-dependentIncreased cell proliferationIncreased cell number[10]
Canine Saphenous VeinsNot specifiedPotentiation of noradrenaline releaseIncreased tritium (B154650) overflow[11]

Table 2: Effects of siRNA-Mediated Knockdown of PKC Isoforms on Cellular Processes

Cell LineTargeted PKC IsoformCellular EffectQuantitative MeasurementReference
Human-derived cell lines (HEK-293, HeLa)PKCα, PKCδSpecific protein knockdownMaximum suppression at 48-72h post-transfection[2]
Human Dermal Microvascular Endothelial Cells (HDMECs)PKCεProtein knockdownRelative intensity reduction on Western blot[12]
Clear Cell Renal Cell Carcinoma (786-0, Caki-1)PKC-ι, PKC-ζDecreased mRNA levels~70% reduction in mRNA[13]
Murine Gastric MuscleSdhb (as an example of siRNA efficacy)Protein knockdownReduced protein expression on Western blot[14]

Experimental Protocols

To facilitate the replication and cross-validation of research findings, detailed methodologies for key experiments are provided below.

Protocol 1: PKC Activation using this compound (DOG) and Western Blot for Downstream Substrate Phosphorylation

Objective: To assess the activation of PKC by DOG through the detection of a phosphorylated downstream target.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Serum-free medium

  • This compound (DOG) stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody against the phosphorylated PKC substrate

  • Primary antibody against the total PKC substrate (for loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and grow to 70-80% confluency.

    • Serum-starve the cells for a defined period (e.g., 4-24 hours) if necessary to reduce basal signaling.

    • Prepare working concentrations of DOG in serum-free medium. Include a vehicle control (DMSO).

    • Remove the starvation medium and add the DOG-containing or vehicle control medium to the cells.

    • Incubate for the desired time at 37°C. A time-course experiment is recommended to determine the optimal stimulation time.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples.

    • Prepare samples with Laemmli buffer and denature by heating.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with the antibody against the total substrate to confirm equal loading.

Protocol 2: siRNA-Mediated Knockdown of a Specific PKC Isoform and Western Blot for Protein Expression

Objective: To specifically reduce the expression of a target PKC isoform using siRNA and confirm the knockdown by Western blot.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • siRNA targeting the specific PKC isoform

  • Non-targeting (scrambled) control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium for transfection

  • Cell lysis buffer

  • Western blotting reagents (as in Protocol 1)

  • Primary antibody against the targeted PKC isoform

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

Procedure:

  • siRNA Transfection:

    • Seed cells 24 hours prior to transfection to achieve 50-70% confluency on the day of transfection.

    • In separate tubes, dilute the siRNA (target-specific or control) and the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.

    • Add the siRNA-transfection reagent complexes to the cells in fresh, serum-free or complete medium (depending on the reagent).

    • Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined experimentally.

  • Cell Lysis and Protein Quantification:

    • Follow the same procedure as in Protocol 1 to lyse the cells and quantify protein concentration.

  • Western Blotting:

    • Perform Western blotting as described in Protocol 1.

    • Use the primary antibody against the targeted PKC isoform to detect its expression level.

    • Use a loading control antibody to ensure equal protein loading between samples.

    • Quantify the band intensities to determine the percentage of knockdown.

Mandatory Visualizations

Signaling Pathway Diagram

DAG-PKC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates DOG This compound (DOG) DOG->PKC Activates Substrates Downstream Substrates PKC->Substrates Phosphorylates Response Cellular Response Substrates->Response siRNA siRNA mRNA PKC mRNA siRNA->mRNA Targets Degradation mRNA Degradation mRNA->PKC Translates to mRNA->Degradation

Caption: Canonical DAG-PKC signaling pathway and points of intervention.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 cluster_1 start1 Pharmacological Activation cells1 Seed Cells start1->cells1 treat Treat with DOG or Vehicle cells1->treat incubate1 Incubate (Time Course) treat->incubate1 lyse1 Cell Lysis incubate1->lyse1 quant1 Protein Quantification lyse1->quant1 wb1 Western Blot (Phospho-Substrate) quant1->wb1 analyze1 Analyze Results wb1->analyze1 start2 Genetic Knockdown cells2 Seed Cells start2->cells2 transfect Transfect with siRNA (Targeting or Control) cells2->transfect incubate2 Incubate (24-72h) transfect->incubate2 lyse2 Cell Lysis incubate2->lyse2 quant2 Protein Quantification lyse2->quant2 wb2 Western Blot (PKC Isoform) quant2->wb2 analyze2 Analyze Results wb2->analyze2

Caption: Comparative experimental workflows for DOG treatment and siRNA knockdown.

Discussion and Recommendations

The choice between using DOG and genetic approaches to study DAG-PKC signaling depends on the specific research question.

This compound (DOG) is an excellent tool for studying the acute effects of PKC activation. Its rapid and transient action allows for the investigation of dynamic cellular processes. However, a key limitation is its potential for off-target effects, especially at higher concentrations. Furthermore, DOG activates multiple DAG-sensitive PKC isoforms, making it difficult to attribute an observed effect to a specific isoform without further validation.

Genetic approaches , such as siRNA-mediated knockdown, offer high specificity for targeting individual PKC isoforms.[2] This is crucial for dissecting the distinct roles of each isoform in a given cellular context. The sustained knockdown of a protein also allows for the study of the long-term consequences of its absence. However, potential off-target effects of siRNAs must be controlled for, and compensatory mechanisms within the cell could mask the true function of the targeted protein.

Cross-validation of results obtained from both pharmacological and genetic approaches is highly recommended for generating robust and reliable data. For instance, if DOG treatment induces a specific cellular phenotype, and the knockdown of a particular PKC isoform ablates this phenotype, it provides strong evidence for the involvement of that specific isoform in the observed response.

References

A Comparative Analysis of 1,2-Dioctanoyl-sn-glycerol (DOG) and 1-oleoyl-2-acetyl-sn-glycerol (OAG) for Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating cellular signaling pathways and for the development of novel therapeutics. This guide provides a comprehensive comparative study of two widely used synthetic diacylglycerol (DAG) analogs: 1,2-Dioctanoyl-sn-glycerol (DOG) and 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG). Both molecules are potent activators of Protein Kinase C (PKC), a key enzyme family involved in a myriad of cellular processes.

This comparison guide details their physicochemical properties, biological activities, and metabolic fates, supported by experimental data. Furthermore, it provides detailed experimental protocols for their application in research settings.

Physicochemical Properties: A Tale of Two Structures

The structural differences between DOG and OAG, primarily at the sn-2 position of the glycerol (B35011) backbone, give rise to distinct physicochemical properties that influence their biological utility. DOG possesses two eight-carbon (octanoyl) fatty acid chains, while OAG has a long unsaturated oleoyl (B10858665) chain at the sn-1 position and a short acetyl group at the sn-2 position. These structural nuances significantly impact their solubility and cell permeability.

PropertyThis compound (DOG)1-Oleoyl-2-acetyl-sn-glycerol (OAG)
Molecular Formula C₁₉H₃₆O₅[1]C₂₃H₄₂O₅[2]
Molecular Weight 344.5 g/mol [1]398.6 g/mol [2]
LogP (Computed) 5.4[1]Not explicitly found, but expected to be lower than long-chain DAGs
Solubility DMSO: ~7 mg/mL[3] Ethanol: ~7 mg/mL[3] DMF: ~7 mg/mL[3] PBS (pH 7.2): ~250 µg/mL[3]DMSO: 20 mg/mL[2][4] Ethanol: Miscible[2][4] DMF: 20 mg/mL[2][4] Ethanol:PBS (1:1): 1.7 mg/mL[2][4]
Appearance Oil[5]Colorless to Pale Brown Oil[6]
Storage Temperature -20°C[5]-20°C

OAG's acetyl group at the sn-2 position makes it less lipophilic than DOG, which contributes to its enhanced cell permeability, a desirable characteristic for studies in intact cells.

Biological Activity: Potent PKC Activators with Nuances

Both DOG and OAG are synthetic, cell-permeable analogs of the endogenous second messenger diacylglycerol and function as potent activators of conventional and novel PKC isoforms.[7] Their primary mechanism of action involves binding to the C1 domain of PKC, inducing a conformational change that relieves autoinhibition and activates the kinase.

While both are effective PKC activators, their potencies can vary depending on the specific PKC isoform and the cellular context. OAG is widely cited as a potent activator of PKC in various cell types, including platelets and pituitary cells.[2][8] In GH3 pituitary cells, OAG was shown to reversibly reduce Ca2+ currents with a half-maximal inhibition at approximately 25 µM.[8]

Metabolic Stability and Fate

The duration of the cellular response to DOG and OAG is influenced by their metabolic stability. Once inside the cell, these DAG analogs are subject to enzymatic conversion, which terminates their signaling activity.

This compound (DOG) is metabolized through several pathways:

  • Phosphorylation: DOG can be phosphorylated by diacylglycerol kinases (DGKs) to form phosphatidic acid, a signaling molecule in its own right and a precursor for phospholipid synthesis.[9]

  • Acylation: Acyl-CoA:diacylglycerol acyltransferases (DGATs) can acylate DOG to form triacylglycerol, which is stored in lipid droplets.[9]

  • Lipolysis: Cellular lipases can hydrolyze the fatty acyl chains, releasing free fatty acids and monoacylglycerol.[9]

1-oleoyl-2-acetyl-sn-glycerol (OAG) is also metabolized, primarily through phosphorylation by DGK to its corresponding phosphatidic acid, 1-oleoyl-2-acetyl-3-phosphoglycerol.[2] The presence of the acetyl group may influence its recognition and processing by cellular enzymes compared to diacylglycerols with two long acyl chains.

Signaling Pathways and Experimental Workflows

The primary signaling pathway activated by both DOG and OAG is the canonical PKC pathway.

PKC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC_inactive Inactive PKC DAG->PKC_inactive Recruits to membrane Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC_inactive Binds PKC_active Active PKC PKC_inactive->PKC_active Activation Substrate Substrate Proteins PKC_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response DOG_OAG DOG / OAG (Exogenous) DOG_OAG->PKC_inactive Mimics DAG

Canonical Protein Kinase C (PKC) signaling pathway.

A typical experimental workflow to compare the efficacy of DOG and OAG in activating PKC is outlined below.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293, HeLa) start->cell_culture treatment Treatment cell_culture->treatment dog_treat DOG (Varying Concentrations) treatment->dog_treat oag_treat OAG (Varying Concentrations) treatment->oag_treat control_treat Vehicle Control (e.g., DMSO) treatment->control_treat lysis Cell Lysis dog_treat->lysis oag_treat->lysis control_treat->lysis analysis Downstream Analysis lysis->analysis western Western Blot (e.g., for p-MARCKS) analysis->western kinase_assay In Vitro Kinase Assay analysis->kinase_assay imaging Immunofluorescence (PKC Translocation) analysis->imaging data_analysis Data Analysis & Comparison western->data_analysis kinase_assay->data_analysis imaging->data_analysis

Experimental workflow for comparing DOG and OAG effects.

Experimental Protocols

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is adapted for comparing the direct effects of DOG and OAG on PKC activity using a purified enzyme or cell lysate.

Materials:

  • Purified PKC enzyme or cell lysate containing PKC

  • This compound (DOG)

  • 1-oleoyl-2-acetyl-sn-glycerol (OAG)

  • Phosphatidylserine (PS)

  • PKC substrate peptide (e.g., myelin basic protein fragment 4-14)

  • [γ-³²P]ATP or fluorescently labeled ATP analog

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂ for conventional PKCs)

  • Stop solution (e.g., 75 mM phosphoric acid for radioactive assay)

  • P81 phosphocellulose paper (for radioactive assay)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Preparation of Lipid Vesicles:

    • In a glass vial, prepare separate mixtures of DOG/PS and OAG/PS (e.g., at a 1:4 molar ratio) in chloroform.

    • Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles.

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer, PKC substrate peptide, and the prepared lipid vesicles (DOG/PS, OAG/PS, or PS alone as a control).

    • Prepare serial dilutions of DOG and OAG to determine dose-response curves.

    • Initiate the reaction by adding the purified PKC enzyme or cell lysate.

    • Start the kinase reaction by adding [γ-³²P]ATP or a fluorescent ATP analog.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • For radioactive assay: Stop the reaction by adding the stop solution. Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. Wash the papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • For fluorescence assay: Stop the reaction according to the kit manufacturer's instructions. Measure the fluorescence signal using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the specific activity of PKC (e.g., in pmol of phosphate (B84403) transferred per minute per mg of protein).

    • Plot the PKC activity against the concentration of DOG and OAG to generate dose-response curves and determine the EC50 values for each compound.

Protocol 2: Cellular Uptake Assay using Fluorescently Labeled Analogs

This protocol can be adapted to compare the cell permeability of DOG and OAG by using fluorescently labeled versions of these molecules (e.g., with NBD or other suitable fluorophores).

Materials:

  • Fluorescently labeled DOG and OAG analogs

  • Cultured cells (e.g., HeLa or HEK293)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA) solution (for back-extraction)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells in appropriate culture plates or on coverslips and allow them to adhere and grow to a suitable confluency.

  • Cell Labeling:

    • Prepare working solutions of the fluorescently labeled DOG and OAG analogs in serum-free medium.

    • Wash the cells with PBS and incubate them with the fluorescent lipid solutions for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Stopping the Uptake and Back-Extraction:

    • To stop the uptake, place the cells on ice and wash them with ice-cold PBS.

    • To remove the fluorescent lipid from the outer leaflet of the plasma membrane, incubate the cells with a BSA solution in ice-cold PBS.

  • Analysis:

    • Flow Cytometry: Detach the cells and resuspend them in PBS. Analyze the intracellular fluorescence using a flow cytometer. The mean fluorescence intensity will be proportional to the amount of internalized lipid analog.

    • Fluorescence Microscopy: Mount the coverslips on microscope slides and visualize the intracellular distribution of the fluorescent signal.

  • Data Analysis:

    • Quantify the fluorescence intensity at different time points for both DOG and OAG analogs to compare their rates of cellular uptake.

Conclusion

Both this compound (DOG) and 1-oleoyl-2-acetyl-sn-glycerol (OAG) are invaluable tools for the study of PKC-mediated signaling pathways. The choice between these two molecules should be guided by the specific experimental goals. OAG, with its enhanced cell permeability, is often the preferred choice for studies in intact cells. However, DOG, with its two identical acyl chains, may be more suitable for certain in vitro assays and biophysical studies of lipid-protein interactions. A thorough understanding of their distinct physicochemical properties, biological activities, and metabolic fates is crucial for the accurate design and interpretation of experiments in the complex field of cellular signaling.

References

Safety Operating Guide

Proper Disposal of 1,2-Dioctanoyl-sn-glycerol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like 1,2-Dioctanoyl-sn-glycerol are paramount for laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to ensure the compliant and safe disposal of this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is crucial. According to safety data sheets, this compound should be considered hazardous until further information is available.[1] Some sources indicate that similar substances may be considered hazardous and can be combustible.[2][3] Appropriate Personal Protective Equipment (PPE) must be worn at all times.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses or goggles.
Hand Protection Chemical-resistant gloves.
Body Protection Lab coat to protect from spills.
Respiratory Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of generating aerosols.[3]

Spill Management

In the event of a spill, immediate action is required to mitigate exposure and contamination.[3]

Minor Spills:

  • Remove all potential ignition sources from the area.[2]

  • Clean up spills immediately.[2]

  • Avoid breathing vapors and contact with skin and eyes.[2]

  • Contain and absorb the spill using an inert material such as sand, earth, or vermiculite.[2]

  • Collect the absorbed material and place it in a suitable, labeled container for waste disposal.[2]

Major Spills:

  • Evacuate the area and ensure personnel move upwind of the spill.[2]

  • Alert emergency responders, providing them with the location and nature of the hazard.[2]

  • Wear appropriate protective gear, including breathing apparatus and protective gloves.[2]

  • Prevent the spillage from entering drains or water courses.[2]

Disposal Protocol

The disposal of this compound must adhere to a hierarchy of controls: Reduction, Reuse, Recycling, and finally, Disposal.[2] All waste must be handled in accordance with local, state, and federal regulations.[2]

Step 1: Waste Characterization and Segregation

  • Unused or Uncontaminated Product: If the material is unused and uncontaminated, consider recycling.[2] Contact the manufacturer for recycling options.

  • Contaminated or Used Product: If the product is contaminated or has been used, it must be treated as chemical waste.

  • Solutions: If this compound is dissolved in a hazardous solvent, the entire mixture must be treated as hazardous waste.[4]

Step 2: Waste Collection and Labeling

  • Collect the waste this compound, including any contaminated materials (e.g., absorbent materials from spills, gloves, pipette tips), in a designated, compatible, and properly sealed hazardous waste container.[4][5]

  • Ensure the container is made of a material compatible with the waste. For instance, avoid storing strong acids in plastic bottles.[6]

  • Clearly label the container with its contents, including the chemical name and approximate concentrations.[6] Deface any original labels on reused containers.[6]

Step 3: Storage and Disposal

  • Store the sealed waste container in a designated satellite accumulation area.[4]

  • Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management service.[4][5]

  • DO NOT dispose of this compound down the drain or in regular laboratory trash unless explicitly approved by your institution's EHS office and local regulations.[2][4][5] Even if deemed non-hazardous, drain disposal is generally not recommended.[5]

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow start Start: Assess Waste This compound is_contaminated Is the material contaminated or used? start->is_contaminated recycle Consult manufacturer for recycling options. is_contaminated->recycle No in_solvent Is it dissolved in a solvent? is_contaminated->in_solvent Yes end End: Proper Disposal recycle->end hazardous_solvent Is the solvent hazardous? in_solvent->hazardous_solvent Yes hazardous_waste Treat as Hazardous Chemical Waste in_solvent->hazardous_waste No (Pure solid/oil) non_hazardous_solvent Consult EHS for potential drain disposal (with dilution). hazardous_solvent->non_hazardous_solvent No hazardous_solvent->hazardous_waste Yes dispose Arrange for pickup by EHS or licensed vendor. non_hazardous_solvent->dispose collect Collect in a labeled, sealed, compatible container. hazardous_waste->collect store Store in designated satellite accumulation area. collect->store store->dispose dispose->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 1,2-Dioctanoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 1,2-Dioctanoyl-sn-glycerol. Adherence to these procedures is crucial for ensuring personal safety and maintaining the integrity of experimental outcomes. This material should be treated as potentially hazardous, and all contact should be minimized through the use of appropriate personal protective equipment and handling techniques.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary to minimize exposure to this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommendation
Eye Protection Safety glasses with side shields or chemical goggles are required.[2] Contact lenses can absorb irritants and should be avoided.[2]
Hand Protection Chemical-resistant gloves are mandatory.[2] Nitrile or latex gloves offer good splash protection, while butyl rubber or neoprene are recommended for prolonged contact.[3]
Body Protection A standard laboratory coat or overalls should be worn to protect clothing and skin.[2][4] For tasks with a higher risk of splashing, a PVC apron is also recommended.[2]
Footwear Closed-toe shoes, preferably safety footwear or rubber gumboots, are required in the laboratory.[2]
Respiratory Protection Work should be conducted in a well-ventilated area.[2][3] If there is a risk of generating aerosols or if ventilation is inadequate, a NIOSH-certified respirator should be used.[2]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical for maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling Protocol:

  • Preparation: Ensure the work area is clean and uncluttered before beginning any work.[3] Have all necessary equipment and PPE readily available.[3]

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.

  • Dispensing: Conduct all handling in a well-ventilated area to minimize inhalation exposure.[2][3] If the compound is an oil, use a pipette or syringe for transfer.[3] Avoid the generation of aerosols.[3]

  • Cleaning: After handling, decontaminate the work area with a suitable solvent such as ethanol (B145695) or isopropanol, followed by a thorough cleaning with soap and water.[3]

  • Hygiene: Always wash hands with soap and water after removing gloves.[2][3] Contaminated work clothes should be laundered separately.[2]

Storage:

  • Temperature: For long-term stability, store at -20°C.[1]

  • Container: Keep the container tightly sealed to prevent oxidation and contamination.[2][3] Store in the original container.[2]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials, foodstuffs, and sources of ignition.[2][3] Protect containers from physical damage.[2]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.[2][3]

Waste Characterization and Segregation:

  • Pure Substance: In its pure form, this compound is not typically classified as hazardous waste.[3] However, it should not be disposed of down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated and sealed waste container.[3]

  • Solutions: If dissolved in a hazardous solvent, the entire mixture must be treated as hazardous waste.[5]

Disposal Procedure:

  • Collection: Collect all waste materials in a clearly labeled and sealed container.[3]

  • Consult Regulations: Refer to your institution's and local environmental regulations for chemical waste disposal.[3]

  • Waste Vendor: Arrange for the collection and disposal of the waste by a licensed chemical waste vendor.[3] Do not mix with general laboratory trash.

Experimental Protocol: Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

prep_area Clean & Uncluttered Work Area gather_materials Gather All Necessary Equipment & PPE don_ppe Don Appropriate PPE dispense Dispense in Ventilated Area don_ppe->dispense avoid_aerosols Avoid Generating Aerosols clean_area Clean Work Area with Solvent & Soap avoid_aerosols->clean_area remove_ppe Remove PPE wash_hands Wash Hands Thoroughly collect_waste Collect All Waste in Labeled, Sealed Container wash_hands->collect_waste consult_regs Consult Institutional & Local Regulations vendor_pickup Arrange for Licensed Waste Vendor Pickup

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.